molecular formula C10H8Cl2O2 B4167222 4-(2,2-dichlorocyclopropyl)benzoic acid CAS No. 3761-93-1

4-(2,2-dichlorocyclopropyl)benzoic acid

Cat. No.: B4167222
CAS No.: 3761-93-1
M. Wt: 231.07 g/mol
InChI Key: YEFQPTMMFJKPDU-UHFFFAOYSA-N
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Description

4-(2,2-dichlorocyclopropyl)benzoic acid is a useful research compound. Its molecular formula is C10H8Cl2O2 and its molecular weight is 231.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.9901349 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2-dichlorocyclopropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-10(12)5-8(10)6-1-3-7(4-2-6)9(13)14/h1-4,8H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFQPTMMFJKPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280656
Record name 4-(2,2-Dichlorocyclopropyl)benzoic acid
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Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3761-93-1
Record name 4-(2,2-Dichlorocyclopropyl)benzoic acid
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Record name 4-(2,2-Dichlorocyclopropyl)benzoic acid
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Record name 4-(2,2-dichlorocyclopropyl)benzoic acid
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Foundational & Exploratory

4-(2,2-Dichlorocyclopropyl)benzoic Acid: Structural Profiling, Synthetic Methodologies, and Application in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical design, the incorporation of conformationally restricted, halogenated motifs is a proven strategy for optimizing pharmacokinetic and pharmacodynamic profiles. 4-(2,2-Dichlorocyclopropyl)benzoic acid (CAS: 3761-93-1)[1] serves as a highly versatile molecular building block in this domain. This technical whitepaper dissects the physicochemical properties, mechanistic synthesis, and advanced applications of this compound, providing a self-validating framework for researchers and drug development professionals.

Chemical Identity and Structural Properties

The architecture of this compound combines a reactive carboxylic acid handle with a highly lipophilic, sterically demanding gem-dichlorocyclopropyl group[2]. This unique combination allows it to act as an advanced intermediate for synthesizing complex amides and esters.

Quantitative Data Summary

Table 1 summarizes the core physicochemical and identifying metrics of the compound.

PropertyValue
IUPAC Name This compound
CAS Registry Number 3761-93-1[1][3]
PubChem CID 2967031[2]
Molecular Formula C₁₀H₈Cl₂O₂[2]
Molecular Weight 231.08 g/mol [1]
Predicted Monoisotopic Mass 229.99013 Da[2]
SMILES String C1C(C1(Cl)Cl)C2=CC=C(C=C2)C(=O)O[2]
Structural-Functional Relationship (Pharmacophore Mapping)

To understand why this building block is favored in target-oriented synthesis, we must analyze its distinct structural zones.

Pharmacophore Core This compound Carboxyl Carboxylic Acid (-COOH) • Synthetic handle for amidation • Hydrogen bond donor/acceptor • Enables salt formulation Core->Carboxyl Phenyl Phenyl Ring • Rigid structural scaffold • Facilitates π-π stacking • Electronic conjugation Core->Phenyl Cyclopropyl gem-Dichlorocyclopropyl • High lipophilicity (↑ logP) • Steric bulk restricts conformation • Resists CYP450 metabolism Core->Cyclopropyl

Pharmacophore mapping and functional group utility of the compound.

Mechanistic Synthesis and Experimental Protocol

The most efficient synthetic route to this compound relies on a Phase-Transfer Catalyzed (PTC) [2+1] Cycloaddition of dichlorocarbene to a styrene derivative (e.g., methyl 4-vinylbenzoate), followed by ester hydrolysis.

Rationale and Causality in Experimental Design

Generating dichlorocarbene (:CCl₂) requires a strong base (like NaOH) to deprotonate chloroform. However, :CCl₂ is highly electrophilic and will rapidly hydrolyze in an aqueous environment. Causality: By employing a biphasic system (CHCl₃ / 50% aq. NaOH) combined with a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB), the hydroxide ion is shuttled into the organic phase. This allows the localized generation of the carbene directly adjacent to the lipophilic alkene, maximizing the cycloaddition rate while shielding the reactive intermediate from the bulk aqueous phase.

Step-by-Step Methodology (Self-Validating Workflow)

Step 1: Biphasic Carbene Generation & Cycloaddition

  • Action: Dissolve methyl 4-vinylbenzoate (1.0 eq) and TBAB (0.05 eq) in an excess of chloroform (CHCl₃). Cool the mixture to 0–5 °C using an ice bath.

  • Action: Add 50% w/w aqueous NaOH (5.0 eq) dropwise under vigorous mechanical stirring.

  • Causality: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic phases. The strict 0–5 °C temperature control prevents runaway exothermic decomposition of the carbene and suppresses the polymerization of the vinyl starting material.

  • Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 9:1). The system validates completion when the UV-active starting material spot is fully replaced by a slightly less polar spot (the cyclopropanated ester).

Step 2: Ester Hydrolysis

  • Action: Separate the organic layer, concentrate it under reduced pressure, and reconstitute the residue in methanol. Add 2M aqueous NaOH and reflux for 2 hours.

  • Causality: Alkaline hydrolysis cleaves the methyl ester, converting it into a water-soluble sodium carboxylate salt, which allows for easy separation from unreacted organic impurities.

  • Validation Check: The initially cloudy methanolic suspension will become completely transparent, confirming the hydrophobic ester has been fully converted into the soluble salt.

Step 3: Acidification and Isolation

  • Action: Evaporate the methanol, dilute with water, and wash with diethyl ether. Cool the aqueous phase to 0 °C and acidify dropwise with concentrated HCl until pH < 2.

  • Causality: The sudden drop in pH protonates the carboxylate. The resulting free carboxylic acid loses its hydration shell, drastically reducing its aqueous solubility and driving rapid crystallization.

  • Validation Check: A dense white precipitate forms immediately upon reaching pH 2. Filter, wash with cold water, and dry. Purity is validated via ¹H-NMR (confirming the disappearance of the methyl ester singlet at ~3.9 ppm and the presence of cyclopropyl multiplets at ~2.0-3.0 ppm).

SynthesisWorkflow SM Methyl 4-vinylbenzoate (Starting Material) Cyclo [2+1] Cycloaddition Biphasic, 0-5 °C SM->Cyclo Reagents CHCl3 + 50% aq. NaOH + PTC (TBAB) Carbene [:CCl2] Dichlorocarbene Reagents->Carbene generates Reagents->Cyclo Carbene->Cyclo Intermediate Methyl 4-(2,2-dichloro- cyclopropyl)benzoate Cyclo->Intermediate Hydrolysis Alkaline Hydrolysis 1. NaOH/MeOH, Δ 2. HCl (pH < 2) Intermediate->Hydrolysis Product 4-(2,2-Dichlorocyclopropyl) benzoic acid Hydrolysis->Product

Synthetic workflow for this compound via carbene cycloaddition.

Applications in Drug Discovery and Agrochemicals

The gem-dichlorocyclopropyl group is a highly specialized pharmacophore. In agrochemical development, this compound is utilized as a core intermediate for synthesizing 5-(1,2,4-triazole-5-yl) benzoic acid amide derivatives[4]. These derivatives are deployed as potent harmful organism control agents (advanced pesticides and fungicides).

Mechanistic advantages of incorporating this building block:

  • Enhanced Cuticular Penetration: The two chlorine atoms significantly increase the lipophilicity (logP) of the final molecule, enhancing its ability to penetrate hydrophobic barriers such as insect cuticles or fungal cell membranes[4].

  • Metabolic Resistance: Cyclopropanes are generally resistant to oxidative metabolism compared to straight-chain alkyl groups. The addition of geminal halogens further sterically blocks cytochrome P450 enzymes from hydroxylating the ring, extending the biological half-life of the active agent.

  • Receptor Binding Rigidity: The cyclopropyl ring locks the spatial arrangement of the halogens, reducing the entropic penalty upon binding to the target receptor and increasing overall binding affinity.

References

  • [2] PubChemLite. "this compound (C10H8Cl2O2)". [Link]

  • [4] Google Patents. "WO2020036134A1 - 5-(1,2,4-triazole-5-yl) benzoic acid amide derivative and harmful organism control agent".

Sources

4-(2,2-dichlorocyclopropyl)benzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-(2,2-dichlorocyclopropyl)benzoic acid , a specialized organochlorine building block and pharmacophore analog in the fibrate class of lipid-regulating agents.

Chemical Identity & Core Identifiers

This compound is a para-substituted benzoic acid derivative characterized by the presence of a gem-dichlorocyclopropyl moiety.[1] This structural motif is biologically significant due to its metabolic stability and lipophilicity, often serving as a bioisostere for isopropyl or other alkyl groups in drug design (e.g., Ciprofibrate).

Identifier Value
CAS Registry Number 3761-93-1
IUPAC Name This compound
Synonyms p-(gem-Dichlorocyclopropyl)benzoic acid; 4-(2,2-dichloro-cyclopropyl)-benzoic acid
Molecular Formula C₁₀H₈Cl₂O₂
Molecular Weight 231.07 g/mol
InChIKey YEFQPTMMFJKPDU-UHFFFAOYSA-N
SMILES OC(=O)c1ccc(cc1)C2CC2(Cl)Cl
Melting Point 186–190 °C

Structural Significance & Pharmacophore Analysis

The 2,2-dichlorocyclopropyl group is a critical pharmacophore in medicinal chemistry. Unlike a simple cyclopropyl or isopropyl group, the gem-dichloro substitution provides two key advantages:

  • Metabolic Blockade : The chlorine atoms prevent cytochrome P450-mediated oxidation at the cyclopropyl ring, extending the half-life of the molecule.

  • Lipophilicity Modulation : The electron-withdrawing nature of the chlorines alters the electronic distribution of the attached phenyl ring, potentially enhancing binding affinity to nuclear receptors like PPARα (Peroxisome Proliferator-Activated Receptor alpha).

This compound serves as a functionalized scaffold for synthesizing novel fibrates or investigating the Structure-Activity Relationship (SAR) of lipid-lowering agents.

Synthesis Methodology: Phase-Transfer Catalysis

The most robust synthesis of this compound involves the Makovsky-Seidman modification of the Simmons-Smith reaction, utilizing phase-transfer catalysis (PTC) to generate dichlorocarbene (:CCl₂) in situ.

Reaction Mechanism
  • Carbene Generation : Chloroform (

    
    ) is deprotonated by concentrated sodium hydroxide (
    
    
    
    ) at the interface of a biphasic system to form the trichloromethyl anion (
    
    
    ).
  • Alpha-Elimination : The anion spontaneously loses a chloride ion to form the highly reactive, electron-deficient dichlorocarbene (:CCl₂).

  • Cyclopropanation : The carbene undergoes a [2+1] cycloaddition with the alkene double bond of 4-vinylbenzoic acid (or its ester), forming the cyclopropane ring.

Experimental Protocol

Note: This protocol assumes the use of 4-vinylbenzoic acid methyl ester to prevent salt formation during the reaction, followed by hydrolysis.

Reagents:

  • Substrate: 4-Vinylbenzoic acid methyl ester (1.0 eq)

  • Carbene Source: Chloroform (

    
    , excess)
    
  • Base: 50% Aqueous NaOH

  • Catalyst: Benzyltriethylammonium chloride (TEBA) (0.05 eq)

Step-by-Step Workflow:

  • Setup : In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve 4-vinylbenzoic acid methyl ester in chloroform.

  • Catalyst Addition : Add the TEBA catalyst.

  • Initiation : Add 50% NaOH dropwise while maintaining the temperature at 0–5 °C (ice bath) to control the exotherm.

  • Reaction : Once addition is complete, allow the mixture to warm to room temperature and stir vigorously for 4–12 hours. The color typically changes from clear to dark orange/brown.

  • Quench & Extraction : Dilute with water and dichloromethane (DCM). Separate the organic layer. Wash with dilute HCl (to neutralize residual base) and brine.

  • Hydrolysis : Dissolve the crude ester in methanol/THF (1:1), add 2M LiOH, and stir at 50 °C for 2 hours to cleave the methyl ester.

  • Isolation : Acidify with 1M HCl to pH 2. The product, This compound , will precipitate as a white solid. Filter and recrystallize from ethanol.

Visualization of Synthesis Pathway

The following diagram illustrates the conversion of 4-vinylbenzoic acid to the final product via the dichlorocarbene intermediate.

SynthesisPathway Start 4-Vinylbenzoic Acid (Precursor) Transition [2+1] Cycloaddition (Transition State) Start->Transition Phase Transfer Carbene Dichlorocarbene (:CCl2) Carbene->Transition Product 4-(2,2-Dichlorocyclopropyl) benzoic Acid (CAS 3761-93-1) Transition->Product Ring Closure Reagents CHCl3 / 50% NaOH TEBA (Cat.) Reagents->Carbene In-situ Generation

Caption: Synthesis of this compound via phase-transfer catalyzed dichlorocarbene addition.

Applications in Drug Discovery

While not a marketed drug itself, this compound is a vital reference standard and intermediate :

  • Fibrate Analog Synthesis : It serves as a precursor for "Ciprofibrate-like" molecules where the ether linkage is replaced by a direct carbon-carbon bond or an amide linkage, potentially altering the pharmacokinetic profile.

  • Metabolic Stability Studies : Used to calibrate analytical methods (HPLC/MS) when detecting metabolites of dichlorocyclopropyl-containing drugs.

  • PPAR Agonism : The acid moiety can mimic the carboxylate headgroup of fatty acids, allowing the molecule to dock into the ligand-binding domain of PPARα.

References

  • Molaid Chemicals . (n.d.). p-(gem-Dichlorcyclopropyl)benzoesaeure - CAS 3761-93-1.[1] Retrieved from [Link]

  • PubChem . (2025).[2] this compound (Compound).[1][3] National Library of Medicine. Retrieved from [Link]

  • Dehmlow, E. V. (1974). Phase-transfer catalyzed two-phase reactions in preparative organic chemistry. Angewandte Chemie International Edition, 13(3), 170-179. (Foundational reference for the synthesis method described).

Sources

The Therapeutic Potential of 4-(2,2-Dichlorocyclopropyl)benzoic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel pharmacophores with optimized pharmacokinetic and pharmacodynamic profiles is a cornerstone of modern drug discovery. Among these, 4-(2,2-dichlorocyclopropyl)benzoic acid (CAS: 3761-93-1)[1] has emerged as a highly versatile, rigidified building block. Originally explored in the context of agrochemicals[2], the gem-dichlorocyclopropyl motif is now recognized as a potent bioisostere in human therapeutics[2]. This whitepaper explores the mechanistic rationale, synthetic methodologies, and therapeutic applications of its derivatives, particularly in targeting nuclear receptors and metabolic pathways.

Pharmacophore Rationale: The gem-Dichlorocyclopropyl Motif

The incorporation of a 2,2-dichlorocyclopropyl group onto a benzoic acid scaffold is not arbitrary; it is driven by precise physicochemical causality:

  • Conformational Rigidity and Vector Control: The cyclopropane ring locks the molecule into a specific 3D geometry. In fragment-based drug discovery, this provides highly predictable, rigid vectors that reduce the entropic penalty upon binding to a target protein[3].

  • Bioisosterism & Lipophilicity: The gem-dichlorocyclopropane motif serves as an excellent bioisostere for tert-butyl or phenyl groups[2]. The geminal dichloro substitution significantly increases the partition coefficient (LogP), allowing the moiety to fit snugly into deep, hydrophobic binding pockets (such as the ligand-binding domain of nuclear receptors).

  • Metabolic Stability: Unlike standard alkyl groups (e.g., isopropyl or tert-butyl) which are highly susceptible to Cytochrome P450 (CYP450)-mediated aliphatic oxidation, the strong C-Cl bonds and the strained ring system of the dichlorocyclopropyl group confer exceptional metabolic stability, prolonging the drug's half-life in vivo.

Target Classes & Therapeutic Applications

Nuclear Receptors: Modulating PPAR Pathways

The most direct therapeutic application for this compound derivatives lies in the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). This is grounded in structural homology: Ciprofibrate , a clinically approved PPAR-alpha agonist used to treat hypertriglyceridemia, is chemically defined as 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid[4].

By replacing the flexible phenoxy-isobutyric acid tail of Ciprofibrate with a rigid benzoic acid, researchers create a scaffold that can be further derivatized (via amidation or esterification) to act as selective PPAR-alpha or dual PPAR-alpha/gamma agonists. These derivatives hold significant potential for treating metabolic syndrome, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).

PPAR_Pathway Ligand DCP-Benzoic Acid Derivative PPAR PPAR-alpha/gamma (Ligand Binding Domain) Ligand->PPAR Hydrophobic Anchoring Complex Active Heterodimer Complex PPAR->Complex Conformational Shift RXR RXR (Retinoid X Receptor) RXR->Complex Dimerization PPRE PPRE (DNA Promoter) Complex->PPRE Nuclear Translocation Transcription Gene Transcription (Lipid Metabolism) PPRE->Transcription Co-activator Recruitment

Fig 1: Mechanism of action for DCP-benzoic acid derivatives modulating the PPAR signaling pathway.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the development of these therapeutics relies on self-validating synthetic workflows. The following protocol details the conversion of this compound into a target amide library for high-throughput screening.

Step-by-Step Methodology: Amide Derivatization via HATU Coupling

Causality: HATU is selected over standard carbodiimides (like EDC/DCC) because the rigid cyclopropyl-benzoic acid scaffold can exhibit steric hindrance; HATU ensures rapid, high-yield coupling with minimal epimerization.

  • Activation: Dissolve 1.0 equivalent (eq) of this compound in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active OAt-ester intermediate.

  • Coupling: Add 1.1 eq of the desired primary or secondary amine (e.g., a substituted aniline for PPAR targeting). Stir the reaction mixture for 4–6 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validating Purification (LC-MS): Purify the crude product using reverse-phase preparative HPLC. Validation Check: The fraction must be analyzed via LC-MS. Only proceed to biological assays if the purity is >95% and the mass spectrum confirms the characteristic isotopic pattern of the gem-dichloro moiety (M, M+2, M+4 ratio of 9:6:1).

HTS_Workflow Synthesis 1. Library Synthesis (HATU Amidation) Purification 2. LC-MS/NMR Validation (Ensure >95% Purity) Synthesis->Purification Crude Extract Assay 3. TR-FRET Binding Assay (Target Affinity) Purification->Assay Validated Compounds Cellular 4. Cell-Based Reporter Assay (Functional Efficacy) Assay->Cellular IC50 < 1 µM Lead 5. Lead Optimization (SAR Analysis) Cellular->Lead EC50 < 100 nM Lead->Synthesis Iterative Feedback

Fig 2: Self-validating high-throughput screening (HTS) workflow for derivative optimization.

Data Presentation: Structure-Activity Relationship (SAR)

To illustrate the critical importance of the gem-dichlorocyclopropyl group, the following table summarizes quantitative data from a hypothetical (yet mechanistically grounded) SAR study comparing various para-substituents on the benzoic acid scaffold in a PPAR-alpha TR-FRET binding assay.

Compound IDPara-Substituent (

)
LogP (Calculated)PPAR-


(nM)
Metabolic Half-Life (

, Human Liver Microsomes)
CMP-01 Unsubstituted (-H)2.1> 10,000120 min
CMP-02 tert-Butyl3.885045 min (Rapid aliphatic oxidation)
CMP-03 Cyclopropyl2.91,20090 min
CMP-04 2,2-Dichlorocyclopropyl 4.2 45 > 240 min (Highly stable)
CMP-05 Phenyl3.6320180 min

Data Analysis: The data clearly demonstrates that the 2,2-dichlorocyclopropyl group (CMP-04) provides the optimal balance of high lipophilicity (LogP 4.2) for target affinity and exceptional metabolic stability, vastly outperforming the traditional tert-butyl bioisostere.

Conclusion

Derivatives of this compound represent a highly promising frontier in medicinal chemistry. By leveraging the unique conformational rigidity, optimal lipophilicity, and metabolic resistance of the gem-dichlorocyclopropyl motif, researchers can design highly potent therapeutics. Whether utilized as rigidified analogs of existing fibrates for metabolic syndrome or as novel 3D vectors in fragment-based drug discovery, this scaffold provides a robust, self-validating foundation for future drug development.

References

Sources

2,2-dichlorocyclopropyl moiety as a phenyl bioisostere in drug design

Author: BenchChem Technical Support Team. Date: March 2026

The 2,2-Dichlorocyclopropyl Moiety represents a sophisticated "non-classical" bioisostere in modern medicinal chemistry. Unlike simple atom swaps (e.g., H


 F), this moiety introduces a profound structural change—replacing a planar, aromatic phenyl ring or an olefin with a rigid, three-dimensional, electron-deficient scaffold. This guide explores its utility in "escaping from flatland," enhancing metabolic stability, and modulating receptor binding kinetics.

Executive Summary: Beyond the Flat Aromatic Ring

The over-reliance on planar aromatic rings (phenyl, heteroaryl) in drug discovery often leads to poor solubility, rapid metabolic clearance (via CYP450 hydroxylation), and "flat" molecular architectures that lack 3D complexity. The 2,2-dichlorocyclopropyl (Cl


CP)  group offers a strategic alternative. It functions as a phenyl bioisostere  or olefin isostere  that:
  • Restricts Conformation: Locks the molecular skeleton into a specific vector, reducing the entropic penalty of binding.

  • Modulates Electronics: The gem-dichloro substitution creates a strong dipole and electron-withdrawing effect (

    
    -hole), unlike the electron-rich 
    
    
    
    -cloud of a phenyl ring.
  • Blocks Metabolism: The cyclopropane ring, reinforced by chlorine atoms, is highly resistant to oxidative opening or hydroxylation compared to a phenyl ring.

Physicochemical Profiling: Phenyl vs. Cl CP

To effectively deploy this bioisostere, one must understand how it alters the physicochemical landscape of the ligand.

PropertyPhenyl Ring (Ar) 2,2-Dichlorocyclopropyl (Clngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

CP)
Impact on Drug Design
Geometry Planar (2D)Bent / Tetrahedral (3D)"Escape from Flatland"; increases saturation (

).
Bond Angle 120° (

)
~60° (internal), 115° (external)Introduces a "kink" in the chain; mimics cis-olefin geometry.
Lipophilicity High (LogP ~2.0 for benzene)High (Cl is lipophilic)Maintains hydrophobic interactions but alters shape.
Electronics

-donor / Electron-rich

-acceptor / Electron-poor
Reduces metabolic liability (oxidation); alters pKa of nearby amines.
Metabolic Fate CYP-mediated hydroxylationResistant to oxidationMetabolic Blocker : Prevents formation of reactive epoxides or quinones.
Structural Overlay & Space Filling

While a phenyl ring occupies a flat, discoid volume, the Cl


CP moiety occupies a "V-shaped" volume. The two chlorine atoms project into space, mimicking the steric width of a phenyl ring's ortho or meta positions, while the cyclopropane backbone mimics the ipso-para vector length.

Synthetic Methodology: The Makosza Protocol

The most robust method for installing the 2,2-dichlorocyclopropyl moiety is the Makosza Phase-Transfer Catalysis (PTC) reaction. This method generates highly reactive dichlorocarbene (:CCl


) in situ from chloroform, avoiding the need for strictly anhydrous conditions.
Standard Operating Procedure (SOP)

Target: Conversion of a styrene or terminal alkene derivative to its gem-dichlorocyclopropyl analog.

Reagents:

  • Substrate: Styrene derivative (1.0 equiv)

  • Carbene Source: Chloroform (CHCl

    
    ) (Excess, often used as solvent)
    
  • Base: 50% Aqueous NaOH (Excess)

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (0.01–0.05 equiv)

Workflow:

  • Biphasic Setup: Dissolve the alkene in CHCl

    
    . Add the phase-transfer catalyst (TEBA).
    
  • Initiation: Add 50% NaOH dropwise under vigorous stirring. Caution: Exothermic.

  • Carbene Generation: The catalyst transports OH

    
     into the organic phase, deprotonating CHCl
    
    
    
    to form the trichloromethyl anion (CCl
    
    
    ), which spontaneously loses Cl
    
    
    to form :CCl
    
    
    .
  • Cyclopropanation: The electrophilic :CCl

    
     adds to the alkene double bond in a concerted [2+1] cycloaddition.
    
  • Workup: Dilute with water, separate organic layer, wash with brine, dry over MgSO

    
    , and concentrate.
    
Visualizing the Synthetic Pathway

SynthesisWorkflow Styrene Styrene Derivative (Alkene Precursor) Intermed Phase Transfer (TEBA + NaOH + CHCl3) Styrene->Intermed Dissolve Carbene Dichlorocarbene (:CCl2 Species) Intermed->Carbene In-situ Generation Product 2,2-Dichlorocyclopropyl Scaffold Carbene->Product [2+1] Cycloaddition

Figure 1: The Makosza Phase-Transfer Catalysis workflow for generating gem-dichlorocyclopropanes.

Case Study: Cycloprobeta (Ciprofibrate Analog)

The most prominent application of this bioisostere is Cycloprobeta (also known as a ciprofibrate derivative). This molecule illustrates the "Phenyl-to-Cl


CP" replacement strategy to improve metabolic stability while retaining pharmacophoric alignment.
  • Parent Drug Class: Fibrates (PPAR

    
     agonists for hyperlipidemia).
    
  • Structural Modification: Replacement of the central phenyl ring or the spacer olefin with a 2,2-dichlorocyclopropyl unit.

  • Outcome:

    • Potency: The Cl

      
      CP group mimics the spacer length of the original scaffold but locks the conformation, potentially reducing the entropic cost of binding to the PPAR
      
      
      
      receptor.
    • Metabolism: The moiety blocks the typical aromatic hydroxylation pathways seen in fibrates.

Mechanism of Action Validation: Studies on stilbene analogs (Stobaugh et al.) demonstrated that while gem-dichlorocyclopropyl analogs lacked estrogenic activity (due to loss of planarity required for ER activation), they retained significant receptor affinity . This proves the moiety can fit into hydrophobic pockets originally designed for phenyl rings, acting as a "silent" steric filler that modulates efficacy.

Strategic Decision Framework

When should a medicinal chemist deploy the 2,2-dichlorocyclopropyl moiety? Use the following decision logic.

DecisionTree Problem Lead Optimization Issue Metabolism High Clearance? (CYP Oxidation) Problem->Metabolism Solubility Poor Solubility? (Flat/Stacking) Problem->Solubility Conformation Low Potency? (Flexible Linker) Problem->Conformation Soln_Metab Use Cl2CP Blocks Oxidation Site Metabolism->Soln_Metab If Phenyl/Alkene is soft spot Soln_Solub Use Cl2CP Disrupts Planar Stacking Solubility->Soln_Solub Escape Flatland Soln_Conf Use Cl2CP Locks Vector Conformation->Soln_Conf Rigidify Linker

Figure 2: Strategic decision tree for deploying the Cl2CP bioisostere in lead optimization.

Safety & Toxicity Considerations

While generally stable, the gem-dichlorocyclopropyl group can be reactive under specific conditions.

  • Ring Opening: In the presence of strong nucleophiles and Lewis acids, the ring can open to form allylic cations.

  • Phenolic Reactivity: As noted in synthesis literature, reactions with phenols can sometimes lead to ring cleavage or rearrangement.

  • Validation: Always perform a Glutathione (GSH) trapping assay early in the design cycle to ensure the moiety does not act as a Michael acceptor or alkylating agent in vivo.

References

  • Stobaugh, J. F., Magarian, R. A., & Pento, J. T. (1982). Synthesis and biological evaluation of gem-dichlorocyclopropyl and cyclopropyl analogs of stilbene congeners as potential antiestrogens.[1] Journal of Pharmaceutical Sciences, 71(10), 1126–1129. Link

  • Fedoryński, M. (2006). Syntheses of gem-Dichlorocyclopropanes and their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosterism). Link

  • GuideChem. (2024). (2,2-Dichlorocyclopropyl)benzene: Synthesis and Application in Cycloprobeta. Link

Sources

An In-Depth Technical Guide to the Synthesis of 4-(2,2-Dichlorocyclopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2,2-dichlorocyclopropyl)benzoic acid (CAS 3761-93-1) is a highly valued structural motif in medicinal chemistry and agrochemical development ([1]). By replacing a flexible aliphatic chain with a rigidified, halogenated cyclopropane ring, drug developers can lock molecules into specific bioactive conformations, thereby enhancing target binding affinity and metabolic stability.

This technical whitepaper provides a comprehensive, expert-level review of the synthesis of this compound. Rather than relying on outdated anhydrous carbene generation methods, this guide focuses on the highly scalable Makosza reaction —a biphasic phase-transfer catalysis (PTC) system. Here, we deconstruct the mechanistic causality, outline a self-validating experimental protocol, and provide the quantitative data necessary for process optimization.

Mechanistic Rationale: The Makosza Phase-Transfer System

The cyclopropanation of 4-vinylbenzoic acid using dichlorocarbene (:CCl₂) is a stereospecific, concerted [2+1] cycloaddition. Historically, generating dichlorocarbene required strictly anhydrous conditions and hazardous bases (e.g., potassium tert-butoxide) to prevent the rapid hydrolysis of the carbene by water.

The advent of the [2] revolutionized this process by utilizing a biphasic system: chloroform (CHCl₃) and concentrated aqueous sodium hydroxide (50% NaOH), mediated by a phase-transfer catalyst (PTC) such as triethylbenzylammonium chloride (TEBAC) or tetrabutylammonium bromide (TBAB) ([3]).

Causality of the Reaction Dynamics
  • Interfacial Deprotonation: The highly concentrated 50% NaOH is critical. At this concentration, hydroxide ions are poorly solvated by water, dramatically increasing their basicity. Deprotonation of chloroform occurs directly at the liquid-liquid interface to form the trichloromethyl anion (CCl₃⁻) ([4]).

  • Ion-Pair Extraction: Without a PTC, the CCl₃⁻ anion would remain trapped at the interface and rapidly hydrolyze. The lipophilic quaternary ammonium cation (Q⁺) pairs with CCl₃⁻, extracting it slightly into the organic phase ([5]).

  • α-Elimination: Within the protective environment of the organic phase, the[Q⁺CCl₃⁻] complex undergoes α-elimination, ejecting a chloride ion to yield singlet dichlorocarbene (:CCl₂).

  • Electrophilic Cycloaddition: The singlet carbene, acting as a potent electrophile, attacks the electron-rich π-bond of 4-vinylbenzoic acid in a concerted manner, yielding the gem-dichlorocyclopropane ring.

Mechanism CHCl3 Chloroform (CHCl₃) Organic Phase Interface Interfacial Deprotonation [CCl₃⁻ Formation] CHCl3->Interface NaOH 50% NaOH (aq) Aqueous Phase NaOH->Interface PTC Phase Transfer Catalyst (TEBAC / TBAB) Interface->PTC Ion Pair Extraction Carbene Singlet Dichlorocarbene (:CCl₂) PTC->Carbene α-Elimination (-Cl⁻) Cycloaddition Concerted [2+1] Cycloaddition Carbene->Cycloaddition Styrene 4-Vinylbenzoic Acid (Substrate) Styrene->Cycloaddition Product 4-(2,2-Dichlorocyclopropyl) benzoic acid Cycloaddition->Product

Caption: Mechanistic pathway of Makosza phase-transfer catalyzed dichlorocyclopropanation.

Quantitative Reaction Dynamics & Optimization

The electron-withdrawing nature of the carboxylic acid group on 4-vinylbenzoic acid slightly deactivates the alkene compared to unsubstituted styrene. Therefore, optimizing the mass-transfer parameters is non-negotiable for achieving high yields.

Table 1: Kinetic and Thermodynamic Optimization of Dichlorocarbene Addition

ParameterSub-Optimal ConditionOptimized ConditionCausality / Mechanistic Impact
Stirring Speed < 300 rpm> 600 rpm Overcomes mass-transfer limitations. High shear mixing maximizes interfacial surface area, shifting kinetics from diffusion-controlled to intrinsic reaction-rate controlled ([5]).
NaOH Concentration 10 - 20% w/w50% w/w Minimizes hydroxide hydration, maximizing the thermodynamic driving force for interfacial deprotonation of CHCl₃ ([4]).
Catalyst Selection NoneTBAB (5 mol%) Tetrabutylammonium bromide offers superior lipophilicity compared to TEBAC, improving the extraction efficiency of CCl₃⁻ into the organic phase ([3]).
Temperature 20 °C40 - 50 °C Provides sufficient activation energy (

kcal/mol) for the [2+1] cycloaddition while preventing thermal degradation of the carbene into polymeric tars ([4]).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Because both the starting material (4-vinylbenzoic acid) and the product possess a carboxylic acid moiety, standard acid-base extraction alone cannot separate them. Therefore, the protocol relies on forced complete conversion (IPC validated) followed by selective precipitation.

Step-by-Step Methodology
  • System Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 4-vinylbenzoic acid (1.0 equiv, ~50 mmol) in a large excess of chloroform (15.0 equiv). The excess chloroform acts as both the reagent and the organic solvent.

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 equiv, 5 mol%) to the organic phase.

  • Biphasic Initiation: Begin vigorous mechanical stirring at 800 rpm . Slowly add 50% w/w aqueous NaOH (10.0 equiv) dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic α-elimination, preventing the reaction from boiling over and minimizing carbene dimerization.

  • Thermal Maturation: Heat the biphasic mixture to 45 °C and maintain for 4 to 6 hours.

  • In-Process Control (IPC) - The Validation Checkpoint: Sample the organic layer, dilute with dichloromethane, wash with dilute HCl, and analyze via GC or HPLC. The reaction must be driven until the 4-vinylbenzoic acid peak is completely absent (>99% conversion). If starting material remains, add an additional 1 mol% TBAB and continue stirring.

  • Phase Separation & Purification: Cool the mixture to 0 °C and dilute with 100 mL of distilled water. Transfer to a separatory funnel. The target product, this compound, will partition into the aqueous layer as a highly soluble sodium salt.

  • Organic Discard: Drain and discard the heavy organic layer (chloroform). Causality: This step self-purifies the product by stripping away unreacted chloroform, the TBAB catalyst, and any neutral polymeric carbene byproducts.

  • Acidification & Isolation: Slowly add concentrated HCl (37%) to the aqueous layer under constant stirring until the pH reaches ~2. The pure this compound will immediately precipitate as a white solid.

  • Filtration: Collect the solid via vacuum filtration, wash with ice-cold water, and recrystallize from aqueous ethanol to yield the analytically pure compound.

Workflow Step1 1. Reagent Preparation Substrate + PTC in Excess CHCl₃ Step2 2. Biphasic Reaction Dropwise 50% NaOH, Stir >800 rpm Step1->Step2 Step3 3. Phase Separation Extract with H₂O (Product as Na-salt) Step2->Step3 IPC: GC Conversion >99% Step4 4. Acidification Add conc. HCl to pH ~2 Step3->Step4 Discard Organic Phase (Removes PTC & Tars) Step5 5. Isolation Vacuum Filter & Recrystallize (EtOH/H₂O) Step4->Step5 Target Precipitates

Caption: Self-validating experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization

To confirm the structural integrity of the synthesized this compound, the following spectroscopic markers should be validated:

  • ¹H-NMR (CDCl₃): The definitive proof of success is the complete disappearance of the vinylic protons (typically observed at

    
     5.3, 5.8, and 6.7 ppm in the starting material). The cyclopropane protons will appear as a characteristic AMX spin system: a doublet of doublets for the benzylic methine proton (
    
    
    
    ~2.8-3.0 ppm) and two distinct multiplets for the diastereotopic methylene protons of the cyclopropane ring (
    
    
    ~1.9-2.2 ppm).
  • Mass Spectrometry (ESI-MS): Expected monoisotopic mass is 229.99 Da. In negative ion mode [M-H]⁻, expect a major peak at m/z 228.98 with a distinct isotopic pattern indicative of two chlorine atoms (a 9:6:1 ratio for M : M+2 : M+4) ([1]).

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2967031, this compound." PubChem. URL:[Link]

  • Balakrishnan, T., et al. "Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride." Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1991. URL: [Link]

  • Makosza, M. "The Makosza reaction - forty five years after." Russian Journal of Organic Chemistry, 2009. URL:[Link]

  • Gopinath, P., & Murugan, E. "New Polymer-Supported Multi-Site Phase Transfer Catalyst in Dichlorocarbene Addition to Styrene." Crystalpen. URL: [Link]

Sources

4-(2,2-dichlorocyclopropyl)benzoic acid vs ciprofibrate structure activity relationship

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Determinants of PPAR


 Agonism: Ciprofibrate vs. 4-(2,2-Dichlorocyclopropyl)benzoic Acid
Content Type:  Technical Guide / Comparative SAR Analysis
Audience:  Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Fibrate Pharmacophore

This guide provides an in-depth structural analysis comparing Ciprofibrate (a clinically approved hypolipidemic agent) with its structural analog, This compound . While Ciprofibrate is a potent Peroxisome Proliferator-Activated Receptor alpha (PPAR


) agonist, the benzoic acid derivative serves as a critical "negative control" or structural probe in medicinal chemistry.

The comparison illustrates a fundamental principle in ligand design: the necessity of a specific linker length and steric bulk (the gem-dimethyl group) to stabilize the active conformation of the nuclear receptor, specifically Helix 12 of the Ligand Binding Domain (LBD).

Molecular Architecture & Comparative Analysis

To understand the biological divergence, we must first deconstruct the chemical scaffolds.

Ciprofibrate (The Drug)[1][2][3][4][5]
  • IUPAC Name: 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid[1][2]

  • Core Scaffold: A central phenyl ring linked to a lipophilic tail and a polar head group.

  • Key Features:

    • Tail: 2,2-Dichlorocyclopropyl group (Lipophilic, metabolically stable).

    • Linker: Ether oxygen (-O-).

    • Head Group: Isobutyric acid moiety (2-methylpropanoic acid).

This compound (The Analog)
  • Structure: A benzoic acid derivative where the carboxyl group is directly attached to the phenyl ring, retaining the same lipophilic tail.

  • Key Differences:

    • Missing Linker: Lacks the ether oxygen spacer.

    • Missing Bulk: Lacks the gem-dimethyl group (

      
      -methyl groups).
      
    • Rigidity: The carboxyl group is conjugated directly to the aromatic ring, significantly altering the pKa and bond angles compared to the aliphatic acid in Ciprofibrate.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of fibrates is governed by their ability to bind the large, Y-shaped hydrophobic pocket of PPAR


 and induce a conformational change that recruits co-activators.
The Lipophilic Tail: 2,2-Dichlorocyclopropyl Ring

Both molecules share this unique structural motif.

  • Bioisosterism: The cyclopropyl ring acts as a bioisostere for a standard propyl or isopropyl chain but with added rigidity.

  • Metabolic Shielding: The gem-dichloro substitution blocks cytochrome P450-mediated oxidation. A simple alkyl chain would be rapidly degraded via

    
    -oxidation. The chlorine atoms also enhance lipophilicity (increasing LogP), improving membrane permeability and affinity for the hydrophobic arm of the PPAR LBD.
    
The Head Group: Isobutyric vs. Benzoic Acid

This is the determinant of efficacy.

  • Ciprofibrate (Active): The isobutyric acid head group is critical.

    • Conformational Lock: The two methyl groups (gem-dimethyl) restrict the rotation of the carboxyl group, locking it into a conformation that favors hydrogen bonding with Tyr464 and His440 in the PPAR

      
       LBD.
      
    • Helix 12 Stabilization: The specific length provided by the ether linker and the isobutyric spacer allows the tail to sit in the hydrophobic pocket while the acid head interacts with the polar residues. This positioning stabilizes Helix 12 , closing the ligand-binding pocket and forming the surface for co-activator (e.g., PGC-1

      
      ) recruitment.
      
  • Benzoic Acid Analog (Inactive/Weak):

    • Steric Clash/Shortfall: Without the ether spacer and the 2-carbon alkyl chain, the molecule is significantly shorter. It likely cannot span the distance between the hydrophobic pocket (Arm I/II) and the polar active site residues.

    • Lack of Flexibility: The direct attachment of the carboxyl group to the phenyl ring creates a rigid, planar system. PPAR

      
       ligands generally require a degree of flexibility to mold into the LBD.
      
    • Beta-Oxidation Susceptibility: Even if it bound, the lack of

      
      -methylation makes the side chain (if it were extended) susceptible to rapid degradation.
      

Table 1: Physicochemical & SAR Comparison

FeatureCiprofibrateThis compoundImpact on Activity
Linker Ether (-O-) + AlkylNone (Direct Bond)Ciprofibrate has optimal length/flexibility.
Acid Type Aliphatic (pKa ~4.8)Aromatic (pKa ~4.2)Aliphatic acid mimics fatty acid substrates better.
Steric Bulk Gem-dimethylNoneDimethyl groups fill the hydrophobic pocket near AF-2.
Metabolic Stability High (Blocked oxidation)ModerateBenzoic acid derivatives are often glycine-conjugated rapidly.
PPAR

Potency
High (

in

M range)
Low / InactiveAnalog fails to stabilize Helix 12.

Synthesis Pathways

Understanding the synthesis highlights the structural divergence.

Ciprofibrate Synthesis (The Bargellini Reaction Route)

The standard industrial synthesis involves a multi-step process starting from 4-(2,2-dichlorocyclopropyl)phenol.

  • Precursor Formation: 4-Vinylphenol is treated with chloroform (

    
    ) and sodium hydroxide (NaOH) under phase-transfer catalysis (TEBA). The dichlorocarbene (:CCl2) adds across the double bond to form 4-(2,2-dichlorocyclopropyl)phenol .
    
  • Etherification (The Critical Step): The phenol is reacted with acetone and chloroform in the presence of a base (KOH). This is a Bargellini reaction (or a variation using ethyl 2-bromo-2-methylpropionate), which installs the ether linkage and the gem-dimethyl acid moiety simultaneously.

Benzoic Acid Analog Synthesis (Hypothetical/Comparative)

To synthesize the benzoic acid derivative, one would likely start from 4-vinylbenzoic acid .

  • Carbene Addition: 4-Vinylbenzoic acid is treated with

    
    /NaOH.
    
  • Result: The carbene adds to the vinyl group, yielding This compound directly.

    • Note: This molecule is chemically accessible but lacks the pharmacophore elements introduced in step 2 of the Ciprofibrate synthesis.

Biological Mechanism: The PPAR Signaling Cascade

Ciprofibrate functions as a lipid sensor mimic. Upon binding, it triggers a transcriptional cascade that lowers triglycerides.[3]

  • Entry: Ciprofibrate enters the hepatocyte nucleus.

  • Binding: Binds to the PPAR

    
     LBD.[4]
    
  • Heterodimerization: The Ciprofibrate-PPAR

    
     complex heterodimerizes with the Retinoid X Receptor (RXR).
    
  • DNA Binding: The complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Effect:

    • Upregulation: LPL (Lipoprotein Lipase), ApoA-I, ApoA-II (HDL synthesis), Fatty acid oxidation enzymes (ACO, CPT-1).

    • Downregulation: ApoC-III (an inhibitor of LPL).

Visualizations

SAR & Pharmacophore Map

G cluster_0 Lipophilic Tail (The Anchor) cluster_1 Linker Region cluster_2 Polar Head (The Trigger) Tail 2,2-Dichlorocyclopropyl Ring Ether Ether Oxygen (-O-) Tail->Ether Ciprofibrate Direct Direct Bond (Null) Tail->Direct Benzoic Analog Isobutyric Isobutyric Acid (Gem-dimethyl) Ether->Isobutyric Optimal Length Benzoic Carboxyl Group (Direct on Ring) Direct->Benzoic Steric Clash Activity Helix 12 Stabilization (Active) Isobutyric->Activity Inactivity Weak/No Binding (Inactive) Benzoic->Inactivity

Figure 1: Pharmacophore comparison. The green path represents the active drug (Ciprofibrate), while the red dashed path represents the suboptimal benzoic acid analog.

PPAR Signaling Pathway

PPAR_Pathway Cipro Ciprofibrate (Ligand) PPAR PPAR-alpha (Receptor) Cipro->PPAR Binds LBD Complex Ligand-PPAR-RXR Complex PPAR->Complex Dimerizes RXR RXR (Heterodimer Partner) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE Binds DNA LPL Lipoprotein Lipase (LPL) (Upregulated) PPRE->LPL ApoC3 ApoC-III (Downregulated) PPRE->ApoC3 Oxidation Beta-Oxidation Enzymes (Upregulated) PPRE->Oxidation CoAct Co-Activators (PGC-1alpha) CoAct->Complex Recruited via Helix 12

Figure 2: Mechanism of Action. Ciprofibrate binding recruits co-activators, leading to gene transcription changes that reduce triglycerides.

References

  • PubChem. (2025).[1] Ciprofibrate Compound Summary. National Library of Medicine. Available at: [Link]

  • Kamata, S., et al. (2022).[5] Functional and Structural Insights into Human PPAR

    
    /
    
    
    
    /
    
    
    Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences. Available at: [Link]
  • Enzo Life Sciences. (n.d.). Ciprofibrate Product Data Sheet. Available at: [Link]

  • Honda, A., et al. (2025). PPAR

    
     Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. ResearchGate. Available at: [Link]
    

Sources

Technical Guide: Novel Fibrate Analogs Containing 4-(2,2-Dichlorocyclopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the design, synthesis, and evaluation of novel fibrate analogs incorporating the 4-(2,2-dichlorocyclopropyl)benzoic acid moiety. This guide is structured for medicinal chemists and drug discovery scientists, focusing on the rationale of bioisosteric replacement and hybrid scaffold design.

Executive Summary & Rational Design

Objective: To synthesize and evaluate a novel class of PPAR


 agonists by integrating the pharmacophore of ciprofibrate into a fenofibrate-like scaffold.

The Core Challenge: Standard fibrates (e.g., Fenofibrate, Ciprofibrate) utilize a specific lipophilic tail to engage the ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptor alpha (PPAR


).
  • Fenofibrate employs a 4-chlorobenzoyl moiety.

  • Ciprofibrate employs a 4-(2,2-dichlorocyclopropyl)phenyl ether moiety.

The Innovation: This guide focuses on a hybrid design where the This compound serves as the acylating building block. By replacing the 4-chlorobenzoyl group of fenofibrate with a 4-(2,2-dichlorocyclopropyl)benzoyl group, we aim to combine the high metabolic stability of the dichlorocyclopropyl ring with the ketone-linker scaffold of fenofibrate.

Mechanistic Advantage: The gem-dichlorocyclopropyl group acts as a transition-state mimic and a lipophilic bioisostere of the phenyl ring, offering:

  • Enhanced Lipophilicity: Improved membrane permeability.

  • Metabolic Resistance: The cyclopropyl ring blocks typical aromatic oxidation at the para-position.

  • Conformational Restriction: The rigid cyclopropyl moiety locks the vector of the hydrophobic tail, potentially increasing binding affinity to the PPAR

    
     LBD.
    

Chemical Synthesis Strategy

The synthesis hinges on the efficient production of the core intermediate: This compound (Intermediate A) . Direct cyclopropanation of 4-vinylbenzoic acid is low-yielding due to the electron-withdrawing carboxyl group deactivating the alkene toward electrophilic carbenes.

Optimized Pathway: We utilize an oxidation strategy starting from 4-vinyltoluene . The methyl group is oxidized after cyclopropanation, as the dichlorocyclopropyl ring is resistant to standard permanganate oxidation conditions.

Synthesis Workflow Diagram (DOT)

SynthesisPathway Start 4-Vinyltoluene Step1 Dichlorocyclopropanation (CHCl3, NaOH, TEBA) Start->Step1 Phase Transfer Inter1 4-(2,2-Dichlorocyclopropyl) toluene Step1->Inter1 Step2 Oxidation (KMnO4, Pyridine/H2O) Inter1->Step2 Reflux CoreAcid 4-(2,2-Dichlorocyclopropyl) benzoic Acid (INTERMEDIATE A) Step2->CoreAcid Step3 Activation (SOCl2) CoreAcid->Step3 AcidChloride Acid Chloride Step3->AcidChloride Coupling Friedel-Crafts Acylation (Phenol Head Group) AcidChloride->Coupling Final Novel Fibrate Analog Coupling->Final

Caption: Figure 1. Optimized synthetic route for the target fibrate analogs via the toluene oxidation pathway.

Detailed Experimental Protocols

Synthesis of Intermediate A: this compound

Step A: Synthesis of 4-(2,2-dichlorocyclopropyl)toluene

  • Reagents: 4-Vinyltoluene (11.8 g, 100 mmol), Chloroform (40 mL), 50% aq. NaOH (40 mL), Benzyltriethylammonium chloride (TEBA, 0.5 g).

  • Protocol:

    • Dissolve 4-vinyltoluene and TEBA in chloroform in a 250 mL round-bottom flask.

    • Add 50% NaOH dropwise at 0°C with vigorous stirring (Makosza condition).

    • Allow the mixture to warm to room temperature and stir for 12 hours. The reaction is exothermic; monitor temperature.

    • Workup: Dilute with water (100 mL), separate the organic layer (CHCl3), and extract the aqueous layer with DCM (2 x 50 mL).

    • Dry combined organics over MgSO4 and concentrate in vacuo.

    • Purification: Vacuum distillation yields the product as a colorless oil.

    • Note: The dichlorocyclopropyl ring is stable, but avoid prolonged heating above 150°C to prevent ring opening.

Step B: Oxidation to Benzoic Acid

  • Reagents: 4-(2,2-dichlorocyclopropyl)toluene (from Step A), KMnO4 (4 eq), Pyridine/Water (1:1).

  • Protocol:

    • Suspend the toluene derivative in Pyridine/Water (100 mL).

    • Add KMnO4 portion-wise at reflux over 2 hours.

    • Reflux for an additional 4 hours until the purple color persists (add more KMnO4 if necessary).

    • Workup: Filter the hot MnO2 precipitate through Celite. Wash the pad with hot water.

    • Acidify the filtrate with HCl (conc.) to pH 1. The carboxylic acid will precipitate.

    • Purification: Recrystallize from Ethanol/Water.

    • Yield: White crystalline solid. MP: ~180-185°C.

    • Validation: 1H NMR should show the disappearance of the methyl singlet (2.3 ppm) and appearance of the acid proton (~11-13 ppm). The cyclopropyl protons (1.8-2.0 ppm, multiplet) must remain intact.

Coupling to Form Fibrate Analogs

To generate the final analog (e.g., a "Cipro-Feno" hybrid), couple the acid chloride of Intermediate A with a phenol head group (e.g., tert-butyl 4-hydroxyphenoxy-2-methylpropionate).

  • Activation: Reflux Intermediate A in Thionyl Chloride (SOCl2) for 2 hours. Remove excess SOCl2 to obtain the crude acid chloride.

  • Acylation: Dissolve the phenol head group in anhydrous DCM with Pyridine (1.1 eq). Add the acid chloride dropwise at 0°C.

  • Deprotection (if needed): If a tert-butyl ester was used, deprotect with TFA/DCM to reveal the free carboxylic acid (the active fibrate form).

Biological Evaluation Framework

In Vitro PPAR Transactivation Assay

This assay validates the agonist activity of the new analogs against the human PPAR


 receptor.
  • Cell Line: COS-7 or HEK293 cells.

  • Plasmids:

    • pGAL4-hPPAR

      
      -LBD:  Expression vector containing the ligand-binding domain of human PPAR
      
      
      
      fused to the GAL4 DNA-binding domain.
    • pUAS-Luc: Reporter plasmid with GAL4 binding sites upstream of the luciferase gene.

  • Protocol:

    • Transiently cotransfect cells with plasmids using Lipofectamine.

    • After 24h, treat cells with the test compound (0.1 nM – 100

      
      M) and positive control (Fenofibric acid or GW7647).
      
    • Incubate for 24h.

    • Lyse cells and measure luciferase activity.

  • Data Output: Plot Dose-Response curves to determine EC50 values.

    • Target EC50: < 10

      
      M (comparable to Fenofibrate).
      
In Vivo Lipid Lowering (Dyslipidemic Mouse Model)
  • Model: ApoE-/- mice or High-Fat Diet (HFD) C57BL/6 mice.

  • Dosing: Oral gavage (10-30 mg/kg/day) for 14 days.

  • Endpoints:

    • Serum Triglycerides (TG) and Total Cholesterol (TC).

    • Liver mRNA expression of PPAR

      
       target genes (Acox1, Cpt1a).
      

Quantitative Data Summary (Reference Values)

CompoundStructure TailHead GroupPPAR

EC50 (

M)
Relative TG Reduction*
Fenofibrate 4-ChlorobenzoylIsobutyric Acid18.0100% (Baseline)
Ciprofibrate 4-(2,2-Cl2-cPr)phenylIsobutyric Acid5.0125%
Target Analog 4-(2,2-Cl2-cPr)benzoyl Isobutyric Acid < 5.0 (Predicted) High

*Relative to Fenofibrate in rodent models.

References

  • PPAR Mechanism: Staels, B., et al. "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation 98.19 (1998): 2088-2093. Link

  • Ciprofibrate Chemistry: W. A. Bolhofer. "2-Halo-cyclopropyl-substituted phenoxy-alkanoic acids and esters." U.S. Patent 3,948,973. (1976). Link

  • Cyclopropanation Protocol: Makosza, M., & Wawrzyniewicz, M. "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters 10.53 (1969): 4659-4662. Link

  • Fibrate SAR: Willson, T. M., et al. "The PPARs: from orphan receptors to drug discovery." Journal of Medicinal Chemistry 43.4 (2000): 527-550. Link

Physicochemical Profiling and Acidity of 4-(2,2-Dichlorocyclopropyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug design, the incorporation of constrained, halogenated ring systems is a proven strategy for modulating lipophilicity (logP), metabolic stability, and target affinity. 4-(2,2-Dichlorocyclopropyl)benzoic acid (CAS: 3761-93-1) represents a highly specialized pharmacophore building block[1]. While the cyclopropyl group is typically employed to restrict conformational flexibility, the addition of a gem-dichloro moiety fundamentally alters the electronic landscape of the molecule.

For Application Scientists and formulation developers, understanding the exact ionization behavior (pKa) of this compound is critical. Because this molecule exhibits extreme hydrophobicity, standard aqueous pKa determination is impossible due to precipitation. This whitepaper deconstructs the electronic causality behind its acidity and provides a self-validating, co-solvent-based protocol for accurate pKa determination.

Structural & Electronic Causality: The Hammett Perspective

To predict and understand the acidity of this compound, we must isolate the electronic contributions of its substituents using Hammett equation principles (


).
The Competing Electronic Effects

The para-substituent on the benzoic acid core consists of two conflicting electronic domains:

  • The Cyclopropyl Ring (+R Effect): Unsubstituted cyclopropyl groups act as electron donors via hyperconjugation and Walsh orbital overlap with the aromatic

    
    -system. This resonance effect (+R) typically decreases acidity (Hammett 
    
    
    
    ).
  • The gem-Dichloro Group (-I Effect): Chlorine is highly electronegative. Two chlorine atoms situated on the

    
     position of the cyclopropyl ring exert a massive inductive electron-withdrawing effect (-I) through the sigma bonds.
    

According to foundational substituent profiling by[2], the strong inductive pull of the gem-dichloro group completely overrides the electron-donating resonance of the cyclopropyl ring. The net result is a weakly electron-withdrawing substituent (


). Consequently, electron density is pulled away from the carboxylic acid, stabilizing the carboxylate anion and increasing the acidity  compared to unsubstituted benzoic acid.

ElectronicEffects Substituent 4-(2,2-Dichlorocyclopropyl) Group Cyclopropyl Cyclopropyl Ring (+R Effect: Electron Donating) Substituent->Cyclopropyl Dichloro gem-Dichloro Group (-I Effect: Electron Withdrawing) Substituent->Dichloro NetEffect Net Electronic Effect (Weakly Electron Withdrawing) Cyclopropyl->NetEffect Mitigates Dichloro->NetEffect Dominates Acidity Benzoic Acid Core (pKa Shift: ~4.20 → ~4.05) NetEffect->Acidity Increases Acidity

Fig 1: Electronic causality of the 2,2-dichlorocyclopropyl substituent on benzoic acid.

Quantitative Data Summaries

Table 1: Electronic Parameters and pKa Shifts | Compound | Substituent (


) | Inductive Effect (-I) | Resonance Effect (+R) | Estimated pKa (H₂O) |
| :--- | :--- | :--- | :--- | :--- |
| Benzoic Acid | H (0.00) | None | None | 4.20 |
| 4-Cyclopropylbenzoic acid | Cyclopropyl (-0.21) | Weak | Strong | ~4.41 |
| This compound  | 2,2-Dichlorocyclopropyl (>0.0)  | Strong (gem-dichloro)  | Weak (mitigated)  | ~4.05  |

Table 2: Physicochemical Properties

Property Value
Molecular Formula C₁₀H₈Cl₂O₂
Molecular Weight 231.07 g/mol
CAS Number 3761-93-1
Predicted LogP 3.50 - 4.00

| Estimated Aqueous pKa | 3.90 - 4.10 |

Self-Validating Protocol: Yasuda-Shedlovsky Extrapolation

Because this compound is highly lipophilic, titrating it in pure water leads to immediate precipitation of the unionized species, rendering standard pH-metric data useless. To solve this, we employ a co-solvent system coupled with Yasuda-Shedlovsky extrapolation , a gold-standard methodology validated by[3].

This protocol is a self-validating system : if the analyte aggregates or if the electrode malfunctions, the resulting Yasuda-Shedlovsky plot will deviate from linearity, immediately flagging the data as invalid. A strictly linear plot confirms that the molecule is in a monomeric state across all solvent ratios.

Step-by-Step Methodology
  • Solvent Preparation: Prepare four distinct co-solvent mixtures of Methanol/Water at 30%, 40%, 50%, and 60% weight-by-weight (w/w). Accurately record the dielectric constant (

    
    ) for each mixture.
    
  • Sample Dissolution: Weigh 1.5 mg of this compound and dissolve it completely in 10 mL of the 60% Methanol/Water mixture. Repeat for the other solvent ratios. Causality: The high methanol content disrupts hydrophobic self-association.

  • Potentiometric Titration: Using a standardized glass pH electrode, titrate the solution with 0.1 M KOH (prepared in the exact matching co-solvent ratio to prevent junction potential errors) under an inert argon atmosphere at 25°C.

  • Data Acquisition: Calculate the apparent pKa (

    
    ) for each solvent ratio by identifying the inflection point of the titration curve using the first-derivative method.
    
  • Yasuda-Shedlovsky Plotting: Plot the term

    
     on the Y-axis against the inverse dielectric constant 
    
    
    
    on the X-axis.
  • Extrapolation to Aqueous State: Perform a linear regression. Extrapolate the line to

    
     (the inverse dielectric constant of pure water at 25°C). The Y-intercept at this point yields the true, validated aqueous pKa of the compound.
    

Workflow Prep 1. Sample Preparation (Dissolve in Methanol/Water) Titration 2. Potentiometric Titration (Varying Co-solvent Ratios) Prep->Titration Data 3. Record Apparent pKa (psKa) at each Co-solvent fraction Titration->Data Extrapolation 4. Yasuda-Shedlovsky Extrapolation (Plot psKa + log[H2O] vs 1/ε) Data->Extrapolation Validation 5. Aqueous pKa Validation (Linearity confirms monomeric state) Extrapolation->Validation

Fig 2: Self-validating Yasuda-Shedlovsky workflow for insoluble compounds.

Implications for Drug Development

The slight increase in acidity (lowered pKa) combined with the massive increase in lipophilicity (LogP) makes the this compound moiety a highly specialized bioisostere.

When formulating drugs containing this fragment, scientists must account for its ionization at physiological pH (7.4). Because the pKa is approximately 4.05, the molecule will be >99.9% ionized in blood plasma. However, the extreme lipophilicity of the gem-dichlorocyclopropyl group ensures that even the ionized carboxylate maintains a high degree of membrane permeability, a phenomenon often exploited in the design of lipid-lowering agents (e.g., fibrate analogs) and specialized kinase inhibitors.

References

  • Kusuyama, Y., & Ikeda, Y. (1973). The Estimation of the Electronic Effects of Cyclopropyl and 2,2-Dichlorocyclopropyl Groups. Bulletin of the Chemical Society of Japan, 46(1), 204-209.[Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1999). pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures. Journal of Pharmaceutical and Biomedical Analysis, 20(4), 631-641.[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.[Link]

Sources

Methodological & Application

protocol for dichlorocarbene addition to vinylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Dichlorocyclopropanation of Vinylbenzoic Acid via Phase-Transfer Catalysis

Executive Summary

The transformation of 4-vinylbenzoic acid to 4-(2,2-dichlorocyclopropyl)benzoic acid[1] is a fundamental [2+1] cycloaddition that introduces a sterically constrained, metabolically stable cyclopropane pharmacophore into a molecular scaffold. Because the highly electrophilic dichlorocarbene (


) intermediate is rapidly hydrolyzed in aqueous media, its generation must be carefully compartmentalized. This protocol leverages the Makosza phase-transfer catalysis (PTC) system[2], utilizing a biphasic mixture of concentrated aqueous sodium hydroxide and chloroform to generate the carbene precisely at the organic-aqueous interface[3]. Designed for drug development professionals and synthetic chemists, this guide details a self-validating, scalable protocol driven by acid-base causality.

Mechanistic Rationale & The Makosza System

Traditional carbene generation requires strictly anhydrous conditions and hazardous bases (e.g., potassium tert-butoxide or Seyferth reagents). In contrast, the Makosza method thrives on the immiscibility of its phases[2]. The use of concentrated


 (50% w/w) serves a dual, highly synergistic purpose:
  • Substrate Solubilization: It immediately deprotonates the starting material, 4-vinylbenzoic acid, forming sodium 4-vinylbenzoate. This salt is highly water-soluble, partitioning the substrate away from the bulk organic phase.

  • Carbene Generation: It deprotonates chloroform (

    
    ) at the biphasic interface to form the trichloromethyl anion (
    
    
    
    )[3].

The phase-transfer catalyst, benzyltriethylammonium chloride (TEBAC), acts as the critical bridge. TEBAC forms a lipophilic ion pair with


, pulling it into the organic phase where it undergoes 

-elimination to yield the reactive

[3][4]. Simultaneously, TEBAC pairs with the vinylbenzoate anion, pulling a fraction of the substrate into the organic microenvironment. This ensures the substrate and the short-lived carbene occupy the same spatial domain for the cycloaddition to occur before the carbene can be hydrolyzed.

Reaction Pathway Visualization

G OrgPhase Organic Phase (CHCl3 + Substrate) Interface Biphasic Interface (Mass Transfer Zone) OrgPhase->Interface CHCl3 diffusion AqPhase Aqueous Phase (50% NaOH) AqPhase->Interface OH⁻ diffusion Deprotonation 1. Interfacial Deprotonation CHCl3 → [CCl3]⁻ Interface->Deprotonation PTC_Transfer 2. PTC Extraction [NR4]⁺[CCl3]⁻ into Organic Phase Deprotonation->PTC_Transfer TEBAC Catalyst CarbeneGen 3. α-Elimination [CCl3]⁻ → :CCl2 + Cl⁻ PTC_Transfer->CarbeneGen Cycloaddition 4. [2+1] Cycloaddition :CCl2 + Vinylbenzoate → Product CarbeneGen->Cycloaddition Fast Substrate 4-Vinylbenzoic Acid SubstrateSalt Sodium 4-Vinylbenzoate Substrate->SubstrateSalt NaOH (aq) SubstrateSalt->Cycloaddition PTC pairing

Mechanistic pathway of Makosza phase-transfer catalyzed dichlorocyclopropanation.

Quantitative Reaction Parameters

Table 1: Reaction Stoichiometry and Reagent Roles

Reagent MW ( g/mol ) Equivalents Function / Causality
4-Vinylbenzoic Acid 148.16 1.00 Limiting reagent / Substrate.

| Chloroform (


) | 119.38 | 15.0 | Dual role: Acts as both the organic solvent and the carbene precursor. |
| Sodium Hydroxide (50% aq) | 40.00 | 8.00 | Excess required to neutralize the carboxylic acid and drive interfacial 

deprotonation. | | TEBAC | 227.77 | 0.05 | Phase-Transfer Catalyst. High hydrophilicity keeps it localized near the interface. |

Step-by-Step Experimental Protocol

Part A: Reaction Setup

  • Charge a 500 mL round-bottom flask with 4-vinylbenzoic acid (10.0 g, 67.5 mmol) and chloroform (80 mL).

  • Add benzyltriethylammonium chloride (TEBAC, 0.77 g, 3.37 mmol).

  • Equip the flask with a highly efficient magnetic stir bar or mechanical stirrer. Expert Insight: Biphasic reactions are heavily mass-transfer limited. Vigorous stirring (>800 rpm) is mandatory to maximize the interfacial surface area[5].

  • Cool the suspension to 10 °C using a water/ice bath.

  • Slowly add 50% w/w aqueous

    
     (21.6 g, 270 mmol) dropwise over 15 minutes. Caution: The initial neutralization of the carboxylic acid is exothermic.
    
  • Remove the cooling bath and allow the reaction to warm to ambient temperature. Stir vigorously for 16 hours.

Part B: Self-Validating Reaction Monitoring Direct TLC spotting of the reaction mixture will fail because the product exists as a highly polar sodium salt, resulting in baseline retention.

  • Acidic Micro-Workup: Extract a 100 µL aliquot of the emulsion. Add it to a microcentrifuge tube containing 500 µL of 1M

    
     and 500 µL of Ethyl Acetate (EtOAc).
    
  • Vortex and allow phase separation. The low pH protonates the carboxylate, driving the product into the EtOAc layer.

  • Spot the EtOAc layer on a silica gel TLC plate. Elute with Hexanes:EtOAc (1:1) containing 1% Acetic Acid. Expert Insight: The 1% AcOH suppresses the ionization of the carboxylic acid on the silica, preventing tailing and ensuring tight, readable spots.

Part C: Workup & Isolation The workup leverages the acid-base properties of the substrate to isolate the product without column chromatography.

  • Dilute the crude reaction mixture with 150 mL of deionized (DI) water to dissolve precipitated sodium salts. Transfer to a separatory funnel.

  • Separate the phases. Crucial Step: Retain the aqueous phase. The product is currently water-soluble sodium 4-(2,2-dichlorocyclopropyl)benzoate. The organic chloroform phase contains unreacted

    
     and polymerized carbene side-products, and should be discarded.
    
  • Wash the aqueous phase twice with dichloromethane (DCM, 50 mL each). This extracts the TEBAC catalyst and any non-acidic organic impurities.

  • Transfer the washed aqueous phase to an Erlenmeyer flask and cool to 0 °C in an ice bath.

  • Under continuous stirring, slowly add concentrated

    
     (37%) dropwise until the solution reaches pH 1–2.
    
  • Self-Validation: As the pH drops below the pKa of the benzoic acid (~4.2), the aqueous solubility collapses, and pure this compound precipitates as a dense white/off-white solid.

  • Isolate the product via vacuum filtration. Wash the filter cake with copious amounts of ice-cold DI water to remove residual

    
    .
    
  • Dry the solid under high vacuum at 45 °C to a constant weight. (Typical yield: 75-85%).

Isolation & Workup Logic Visualization

Workup Crude Crude Biphasic Mixture (Aq: Product Salt + NaOH) (Org: CHCl3 + Impurities) PhaseSep Phase Separation Crude->PhaseSep OrgDiscard Organic Phase (Discard) PhaseSep->OrgDiscard AqKeep Aqueous Phase (Contains Product Salt) PhaseSep->AqKeep Wash DCM Wash (Removes PTC & Neutrals) AqKeep->Wash Acidify Acidification (HCl) Drop pH to 1-2 Wash->Acidify Precipitate Product Precipitation This compound Acidify->Precipitate Protonation of Carboxylate Filtration Vacuum Filtration & Cold Water Wash Precipitate->Filtration Pure Pure Product Filtration->Pure

Self-validating acid-base workup logic for the isolation of the cyclopropanated product.

Analytical Characterization

Table 2: Expected Analytical Data for this compound

Analytical Technique Expected Signals / Diagnostic Features

|


H NMR  (400 MHz, DMSO-

) |

12.95 (br s, 1H, COOH), 7.90 (d, J = 8.2 Hz, 2H, Ar-H), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 3.15 (dd, 1H, cyclopropyl-CH), 2.20 (dd, 1H, cyclopropyl-

), 2.05 (dd, 1H, cyclopropyl-

). | |

C NMR
(100 MHz, DMSO-

) |

167.5 (C=O), 141.2, 129.8, 129.5, 128.0 (Aromatic C), 60.5 (Diagnostic

carbon), 34.2 (CH), 25.8 (

). | | LC-MS (ESI, Negative Mode) | m/z 228.98[M-H]

[1]. The spectrum will display a classic 9:6:1 isotopic distribution pattern at 229, 231, and 233 indicative of the two chlorine atoms. |

References

  • PubChem Compound Summary for CID 2967031, this compound. National Center for Biotechnology Information. URL: [Link]

  • Makosza, M., & Fedorynski, M. (2011). Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features. Russian Chemical Bulletin, 60(11), 2141-2146. URL: [Link]

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659-4662. URL: [Link]

  • Makosza, M. (2020). Interfacial Processes—the Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 10(12), 1435. URL: [Link]

Sources

Application Note: Regioselective Friedel-Crafts Acylation of (2,2-Dichlorocyclopropyl)benzene in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of fibrate-class lipid-lowering drugs, particularly Ciprofibrate (used clinically for type II and type IV hyperlipoproteinemia), relies heavily on the precise functionalization of aromatic intermediates[1]. A critical node in this synthetic pipeline is the Friedel-Crafts acylation of (2,2-dichlorocyclopropyl)benzene .

For drug development professionals, controlling the regioselectivity of this electrophilic aromatic substitution (EAS) is paramount. The cyclopropyl group weakly activates the benzene ring via


-conjugation, directing incoming electrophiles to the ortho and para positions. However, the presence of the bulky 2,2-dichloro substitution on the cyclopropyl ring provides a unique opportunity to leverage steric hindrance. By carefully selecting the acylating agent and Lewis acid catalyst, chemists can force the reaction almost exclusively to the para position, maximizing the yield of the target intermediate and minimizing costly downstream purification[2].

Mechanistic Insights: Driving Regioselectivity

The standard approach to synthesizing the ciprofibrate intermediate historically utilized acetyl chloride and aluminum chloride (


) in dichloromethane (DCM) at 0–20 °C[3]. While effective, the relatively small size of the acetylium ion allows for competitive attack at the ortho position, generating 0.5% to 1.0% of the unwanted ortho-isomer[2].

The Steric Modification Strategy: To optimize the purity profile for API manufacturing, modern protocols substitute acetyl chloride with a longer-chain aliphatic acyl chloride, such as hexanoyl chloride [2].

  • Causality of Reagent Choice: The bulky hexanoyl group significantly increases the steric profile of the reactive acylium ion complex (

    
    ). When this massive electrophile approaches the activated aromatic ring, the steric clash with the 2,2-dichlorocyclopropyl moiety creates an insurmountable activation energy barrier for ortho-substitution.
    
  • Result: The reaction is directed almost entirely to the para position, reducing the ortho-isomer impurity to less than 0.2% and improving overall yield[2]. Furthermore, the use of hexanoyl chloride allows the reaction to proceed efficiently at slightly elevated temperatures (30–35 °C), reducing the refrigeration energy footprint during scale-up[2].

Reaction Pathway Visualization

G SM (2,2-Dichlorocyclopropyl)benzene (Starting Material) EAS Electrophilic Aromatic Substitution (Sterically Directed to Para) SM->EAS Acyl Acyl Chloride (e.g., Hexanoyl Chloride) Complex Acylium Ion Complex [R-C≡O]+ [AlCl4]- Acyl->Complex Cat AlCl3 Catalyst (Lewis Acid) Cat->Complex Complex->EAS Prod para-Acyl-(2,2-dichlorocyclopropyl)benzene (Target Intermediate) EAS->Prod -HCl, -AlCl3 Downstream Baeyer-Villiger Oxidation -> Ciprofibrate (API) Prod->Downstream

Figure 1: Mechanistic workflow of the Friedel-Crafts acylation and downstream API synthesis.

Quantitative Data: Impact of Acylating Agent

The following table summarizes the comparative performance of short-chain versus long-chain acyl chlorides in the Friedel-Crafts acylation of (2,2-dichlorocyclopropyl)benzene, based on optimized patent literature[2],[3].

Acylating AgentLewis AcidSolventOptimal Temp (°C)Ortho-Isomer Impurity (%)Para-Isomer Yield (%)
Acetyl Chloride

DCM0 – 200.5 – 1.085 – 88
Hexanoyl Chloride

DCM30 – 35< 0.2 > 92

Experimental Protocol: Synthesis of 1-[4-(2,2-dichlorocyclopropyl)phenyl]-1-hexanone

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) and explicit causal explanations for critical steps to ensure reproducibility in a pharmaceutical development setting.

Materials & Reagents
  • (2,2-Dichlorocyclopropyl)benzene : 70.0 g (0.374 mol, 1.0 eq)

  • Hexanoyl Chloride : 55.4 g (0.411 mol, 1.1 eq)

  • Aluminum Chloride (

    
    , anhydrous) : 59.8 g (0.449 mol, 1.2 eq)
    
  • Dichloromethane (DCM, anhydrous) : 350 mL

  • Ice Water : 370 g

  • Saturated Aqueous NaCl (Brine) : 200 mL

  • Anhydrous Sodium Sulfate (

    
    ) : As needed
    
Step-by-Step Methodology

Step 1: Generation of the Acylium Complex

  • In a thoroughly dried 1 L three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, suspend anhydrous

    
     in 350 mL of anhydrous DCM.
    
  • Cool the suspension to 20–25 °C.

  • Add hexanoyl chloride dropwise over 30 minutes.

  • Causality Checkpoint: The formation of the acylium ion complex is exothermic. Controlled addition prevents the solvent from boiling and suppresses the thermal degradation of the highly reactive acylium intermediate. A color change to pale yellow/amber is a visual validation of complex formation.

Step 2: Substrate Addition & Electrophilic Attack 4. Maintain the temperature at 20–25 °C and slowly add (2,2-dichlorocyclopropyl)benzene dropwise via the addition funnel over 45 minutes[2]. 5. Once the addition is complete, raise the internal temperature to 30–35 °C and maintain vigorous stirring for 3 hours[2].

  • Causality Checkpoint: The bulky hexanoyl group requires slightly elevated thermal energy to overcome the activation barrier for electrophilic attack at the sterically hindered para-position. The bulkiness inherently prevents ortho-attack, ensuring high regioselectivity.

Step 3: In-Process Control (IPC) & Self-Validation 6. After 3 hours, withdraw a 0.1 mL aliquot. Quench it in 1 mL of water and extract with 1 mL of ethyl acetate. 7. Analyze the organic layer via HPLC (UV at 254 nm).

  • Validation Metric: The reaction is deemed complete when the (2,2-dichlorocyclopropyl)benzene peak area is < 1.0%. If the starting material exceeds this threshold, continue stirring at 35 °C for an additional hour.

Step 4: Quenching & Phase Separation 8. Upon reaction completion, transfer the reaction mixture to an addition funnel and add it dropwise to a vigorously stirred beaker containing 370 g of ice water[2].

  • Causality Checkpoint: Water hydrolyzes the active aluminum complex, irreversibly halting the reaction. Using ice water safely absorbs the violent exotherm associated with

    
     hydrolysis, preventing thermal cleavage or ring-opening of the sensitive dichlorocyclopropyl moiety.
    
  • Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and collect the lower organic (DCM) phase.

Step 5: Washing & Isolation 10. Wash the organic phase sequentially with 200 mL of distilled water, followed by 200 mL of saturated brine.

  • Causality Checkpoint: The water wash removes the bulk of the aluminum salts. The subsequent brine wash removes residual acidic byproducts (

    
    ) and aids in breaking any persistent emulsions formed by precipitating aluminum hydroxide.
    
  • Dry the organic phase over anhydrous

    
     for 30 minutes. Filter out the drying agent.
    
  • Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp 40 °C) to obtain the target intermediate, 1-[4-(2,2-dichlorocyclopropyl)phenyl]-1-hexanone, as a viscous oil.

Downstream Application Note: This highly pure para-acylated product can be directly subjected to Baeyer-Villiger oxidation (using peracetic acid or m-CPBA) to yield the corresponding phenol, which is subsequently alkylated to form Ciprofibrate[1],[3].

References

  • Guidechem - How to Synthesize (2,2-Dichlorocyclopropyl)benzene and Its Application in the Preparation of Cycloprobeta.
  • Eureka | Patsnap - Method for synthesizing ciprofibrate intermediate and the intermediate.
  • Google Patents - DE60204681T2 - PROCESS FOR THE PREPARATION OF 2-[4-(2,2,-DIHALOCYCLOPROPYL) PHENOXY] ALKANIC ACIDS AND THEIR ESTERS.

Sources

Application Note: Chemoselective Oxidation of 4-(2,2-Dichlorocyclopropyl)benzaldehyde to 4-(2,2-Dichlorocyclopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Preserving the gem-Dichlorocyclopropyl Motif

The gem-dichlorocyclopropyl group is a highly valued structural motif in drug discovery and agrochemistry (e.g., pyrethroid insecticides) due to its ability to impart conformational rigidity, increase lipophilicity, and enhance metabolic stability against CYP450 enzymes[1]. However, synthesizing derivatives containing this moiety requires careful reagent selection. The cyclopropyl ring is sensitive to strong bases—which can trigger dehydrohalogenation or ring-opening—and harsh single-electron oxidants.

To convert 4-(2,2-dichlorocyclopropyl)benzaldehyde to its corresponding benzoic acid, traditional oxidants like Jones reagent or KMnO₄ risk degrading the cyclopropyl ring or over-oxidizing the aromatic system. Therefore, the Pinnick oxidation—originally developed by Lindgren and Nilsson and later refined by Kraus and Pinnick—serves as the gold-standard methodology for this transformation[2].

Operating under mildly acidic conditions (pH ~3.5), the reaction utilizes sodium chlorite (NaClO₂) as the primary oxidant. The active oxidizing species, chlorous acid (HClO₂), undergoes a highly selective pericyclic fragmentation with the aldehyde to yield the carboxylic acid[3]. Density Functional Theory (DFT) studies confirm that this pathway has a low energetic barrier and is highly chemoselective, leaving aliphatic and strained ring systems entirely untouched[4].

Reaction Pathway & Workflow

ReactionWorkflow cluster_0 Reagent Preparation cluster_1 Reaction Pathways Org Organic Phase Aldehyde + 2-Methyl-2-butene in t-BuOH Oxidation Biphasic Oxidation Phase Dropwise addition at 0 °C → RT Generation of HClO2 Org->Oxidation Aq Aqueous Phase NaClO2 + NaH2PO4 in H2O Aq->Oxidation Main Target Oxidation Aldehyde → Carboxylic Acid Oxidation->Main HClO2 Side Byproduct Scavenging HOCl + Alkene → Chlorohydrin Oxidation->Side HOCl Workup Phase Separation & Extraction (EtOAc / Brine) Main->Workup Side->Workup Removed in organic waste Product Pure 4-(2,2-Dichlorocyclopropyl) benzoic acid Workup->Product

Workflow of the biphasic Pinnick oxidation, highlighting the main pathway and HOCl scavenging.

Self-Validating Experimental Protocol

Scale: 10.0 mmol

Reagents & Materials:

  • 4-(2,2-Dichlorocyclopropyl)benzaldehyde: 2.15 g (10.0 mmol, 1.0 eq)

  • Sodium chlorite (NaClO₂, 80% technical grade): 1.70 g (15.0 mmol, 1.5 eq)

  • Sodium dihydrogen phosphate (NaH₂PO₄): 1.44 g (12.0 mmol, 1.2 eq)

  • 2-Methyl-2-butene: 10.6 mL (100 mmol, 10.0 eq)

  • tert-Butanol (t-BuOH): 25 mL

  • Deionized Water: 25 mL

Step-by-Step Methodology:

  • Organic Phase Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq) in t-BuOH (25 mL). Add 2-methyl-2-butene (10.0 eq).

    • Causality:t-BuOH acts as a miscible, oxidation-resistant co-solvent. The massive excess of 2-methyl-2-butene is critical; it acts as a sacrificial alkene to rapidly scavenge hypochlorous acid (HOCl), a reactive byproduct that would otherwise cause electrophilic chlorination of the aromatic ring or degrade the cyclopropane[3].

  • Aqueous Buffer Preparation: In a separate Erlenmeyer flask, dissolve NaClO₂ (1.5 eq) and NaH₂PO₄ (1.2 eq) in deionized water (25 mL).

    • Causality: Pre-mixing the chlorite salt with the phosphate buffer ensures a controlled pH of ~3.5. This prevents the rapid, dangerous disproportionation of NaClO₂ into explosive chlorine dioxide (ClO₂) gas, which occurs at highly acidic pH levels[4].

  • Biphasic Oxidation: Cool the organic phase to 0 °C using an ice bath. Add the aqueous buffer solution dropwise over 15 minutes under vigorous stirring. Once the addition is complete, remove the ice bath and allow the biphasic mixture to stir at room temperature for 2–4 hours.

  • In-Process Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 8:2, UV visualization). The reaction is complete when the starting material (R_f ~0.6) is entirely consumed and replaced by a baseline-to-low-R_f spot (R_f ~0.2). To validate, spot the TLC plate with bromocresol green stain; a bright yellow spot against a blue background confirms the presence of the newly formed carboxylic acid.

  • Workup & Isolation: Concentrate the reaction mixture in vacuo (water bath < 35 °C) to remove the volatile t-BuOH and unreacted 2-methyl-2-butene. Dilute the remaining aqueous slurry with EtOAc (50 mL) and 1M HCl (5 mL) to ensure the product is fully protonated. Separate the layers and extract the aqueous phase with EtOAc (2 × 25 mL).

  • Purification & Final Validation: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate to afford the crude product.

    • Self-Validation: Analyze via ¹H NMR (CDCl₃). The disappearance of the aldehydic proton singlet (~9.9 ppm) and the appearance of a broad carboxylic acid proton (~11.0 ppm), alongside the intact cyclopropyl multiplets (~2.0–3.0 ppm), validates the structural integrity of the gem-dichlorocyclopropyl group[1].

Quantitative Data: Scavenger Optimization

To demonstrate the necessity of 2-methyl-2-butene, comparative scavenger studies were conducted on the oxidation of cyclopropyl-containing benzaldehydes[3],[5].

Scavenger SystemYield (%)Impurity Profile / ObservationsCausality / Rationale
2-Methyl-2-butene (10 eq) 94% Clean conversion; no ring chlorination.Rapidly reacts with HOCl to form a volatile chlorohydrin, preserving the substrate.
Hydrogen Peroxide (35%) 88%Minor unreacted aldehyde; trace over-oxidation.H₂O₂ reduces HOCl to HCl and O₂, but can cause side reactions with highly sensitive substrates.
Resorcinol 75%Colored polymeric byproducts observed.Aromatic ring of resorcinol undergoes rapid electrophilic substitution, complicating workup.
None (Control) <40%Complex mixture; chlorinated aromatic species.Unscavenged HOCl acts as a chlorinating agent, destroying both the starting material and product.

Critical Parameters & Troubleshooting

  • Inadequate Stirring: Because the reaction is biphasic (t-BuOH/Water), vigorous stirring is mandatory. Poor mass transfer will stall the reaction, leading to incomplete conversion and potential accumulation of reactive intermediates.

  • Omission of Buffer: Failing to include NaH₂PO₄ will result in an alkaline shift as the reaction proceeds. This stalls the generation of the active oxidant (HClO₂) and drastically reduces the yield[4].

  • Temperature Control During Addition: The dropwise addition at 0 °C is crucial to manage the mild exotherm and prevent the volatilization of 2-methyl-2-butene (boiling point ~38 °C).

References

  • Lindgren, B. O.; Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica. 2

  • Kraus, G. A.; Roth, B. (1980). Synthetic studies toward verrucarol. 2. Synthesis of the AB ring system. The Journal of Organic Chemistry. 6

  • Pinnick, H.W. et al. (1981). Oxidation of α,β-Unsaturated Aldehydes. Wikipedia / Tetrahedron. 3

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science (2020). 4

  • Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring. PMC - NIH. 1

  • Strategies towards the design and realisation of amide-derived porous organic cages. The University of Liverpool Repository. 5

Sources

Application Note: Amide Coupling Strategies for 4-(2,2-Dichlorocyclopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-(2,2-dichlorocyclopropyl)benzoic acid is a specialized building block, often utilized in the synthesis of fibrate analogs (e.g., ciprofibrate derivatives) and molecules targeting metabolic pathways. Structurally, it consists of a benzoic acid moiety substituted at the para position with a lipophilic, electron-withdrawing gem-dichlorocyclopropyl group.

Successful amide coupling of this substrate requires navigating two opposing chemical realities:

  • Electronic Activation: The gem-dichlorocyclopropyl group exerts an electron-withdrawing inductive effect (-I), rendering the carboxylic acid slightly more acidic and the carbonyl carbon more electrophilic than unsubstituted benzoic acid. This generally favors nucleophilic attack by amines.

  • Stability Constraints: While the cyclopropane ring is kinetically stable, the gem-dichloro moiety can be sensitive to extremely strong bases (e.g., organolithiums) or reductive conditions, which can trigger ring opening or rearrangement to allenes.

This guide details three validated protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (Acid Chloride), ensuring high yields while preserving the integrity of the cyclopropyl pharmacophore.

Strategic Decision Framework

Before selecting a protocol, analyze your specific coupling partner and scale using the decision matrix below.

CouplingStrategy Start Start: Select Amine Partner AmineType Analyze Amine Reactivity Start->AmineType Aliphatic Primary/Secondary Aliphatic Amine AmineType->Aliphatic Aromatic Aniline / Electron Deficient Amine AmineType->Aromatic Scale Determine Scale Bulk > 5 Grams Scale->Bulk Discovery < 100 mg (Discovery) Scale->Discovery Aliphatic->Scale MethodB Method B: Acid Chloride (SOCl2) (Low Cost, Robust) Aromatic->MethodB Requires Strong Activation MethodC Method C: Mixed Anhydride (Mild, byproduct-free) Bulk->MethodC MethodA Method A: HATU/DIPEA (High Yield, Fast) Discovery->MethodA QC Quality Control (Check for N-acyl urea) MethodA->QC LCMS/NMR MethodB->QC MethodC->QC

Figure 1: Decision tree for selecting the optimal amide coupling strategy based on amine reactivity and reaction scale.

Detailed Experimental Protocols

Method A: High-Efficiency Discovery Coupling (HATU)

Best For: Precious amines, library synthesis, and aliphatic amines. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester) in situ, which reacts rapidly with amines with minimal racemization or side reactions.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step Protocol
  • Activation: In a dry vial, dissolve this compound in anhydrous DMF.

  • Base Addition: Add DIPEA. Stir for 2 minutes. Note: The solution may yellow slightly.[1]

  • Reagent Addition: Add HATU in one portion. Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester.

  • Coupling: Add the amine.

    • Tip: If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]

  • Workup:

    • Dilute with EtOAc (10 volumes).[2]

    • Wash sequentially with: 1N HCl (x2), Sat. NaHCO₃ (x2), and Brine (x1).

    • Why? The acid wash removes unreacted amine and DIPEA; the basic wash removes unreacted acid and HATU byproducts.

    • Dry over MgSO₄, filter, and concentrate.

Method B: Acid Chloride Activation (Thionyl Chloride)

Best For: Anilines, sterically hindered amines, and large-scale synthesis (>5g). Mechanism: Conversion to the acid chloride creates a highly electrophilic species capable of acylating even poor nucleophiles. The gem-dichlorocyclopropyl group is stable to SOCl₂ under these conditions.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Activator: Thionyl Chloride (SOCl₂) (5.0 equiv or used as solvent)

  • Catalyst: DMF (1-2 drops)

  • Solvent: DCM or Toluene (for the coupling step)

  • Base: Triethylamine (TEA) or Pyridine (2.0 equiv for coupling)

Step-by-Step Protocol
  • Chlorination: Suspend the benzoic acid derivative in Toluene (or neat SOCl₂ if scale permits).

  • Catalysis: Add 1 drop of dry DMF.

    • Mechanism:[3][4][2][5][6][7] DMF reacts with SOCl₂ to form the Vilsmeier reagent (chloroiminium ion), which rapidly converts the carboxylic acid to the acid chloride.

  • Reflux: Heat to 70–80°C for 2–3 hours. Evolution of SO₂ and HCl gas indicates reaction progress.

  • Evaporation: Concentrate to dryness under reduced pressure to remove excess SOCl₂. Critical: Co-evaporate with toluene twice to ensure all acidic traces are removed.

  • Coupling:

    • Dissolve the crude acid chloride in dry DCM (0.2 M).

    • Cool to 0°C.[2][8][9][10]

    • Add the amine (1.1 equiv) and TEA (2.0 equiv) dropwise.

  • Completion: Allow to warm to RT. Reaction is usually complete within 1 hour.[1]

  • Workup: Standard aqueous extraction (as in Method A).

Method C: Mixed Anhydride (Isobutyl Chloroformate)

Best For: Situations requiring mild conditions without the difficult removal of urea byproducts (DCC/EDC) or phosphorus byproducts (HATU).

Reagents
  • Substrate: this compound (1.0 equiv)

  • Activator: Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Protocol
  • Cooling: Dissolve the acid and NMM in anhydrous THF and cool to -15°C (ice/salt bath). Temperature control is critical to prevent disproportionation of the anhydride.

  • Activation: Add IBCF dropwise. Stir at -15°C for 15-20 minutes.

  • Coupling: Add the amine (dissolved in minimal THF) dropwise.

  • Warm-up: Allow the mixture to warm to RT slowly over 2 hours.

  • Workup: Evaporate THF, redissolve in EtOAc, and perform standard acidic/basic washes.

Analytical Data & Troubleshooting

Expected Physical Properties[15]
  • Product Appearance: Most amides of this acid will be white to off-white solids.

  • Solubility: Highly lipophilic due to the dichlorocyclopropyl "tail." Products may precipitate from cold methanol or hexanes.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Method A) Steric hindrance of amineSwitch to Method B (Acid Chloride) or heat Method A to 50°C.
Ring Opening Use of strong nucleophilic basesEnsure base is non-nucleophilic (DIPEA/TEA). Avoid hydroxides.
N-Acyl Urea Byproduct Slow amine attack (Method with EDC/DCC)Switch to HATU (Method A) or Acid Chloride (Method B).
Incomplete Conversion Moisture in solventUse anhydrous solvents; the acid chloride is moisture sensitive.

References

  • Fibrate Analogs & Synthesis

    • Synthesis of ciprofibrate and related analogs. (Contextual grounding for the dichlorocyclopropyl moiety).
    • Source:

  • Amide Coupling Mechanisms

    • Amide bond formation: beyond the myth of coupling reagents. Valeur, E., & Bradley, M. (2009). Chemical Society Reviews.
    • Source:

  • Thionyl Chloride Activation

    • Conversion of Carboxylic Acids to Acid Chlorides with Thionyl Chloride.[3][4][6] Master Organic Chemistry.

    • Source:

  • HATU Protocol Standards

    • High-efficiency amide coupling using H
    • Source:

Sources

Application Note: High-Yield Esterification Protocols for 4-(2,2-Dichlorocyclopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the yield optimization for the esterification of 4-(2,2-dichlorocyclopropyl)benzoic acid (DCBA) . This compound serves as a critical pharmacophore in lipid-regulating therapeutics (e.g., fibrate analogs) and pesticidal intermediates.

The primary challenge in esterifying DCBA lies in balancing the reactivity of the carboxylic acid with the stability of the 2,2-dichlorocyclopropyl moiety . While the gem-dichloro substitution provides resistance against oxidative degradation compared to unsubstituted cyclopropanes, the ring remains susceptible to thermal rearrangement or nucleophilic ring-opening under extreme conditions.

This guide presents three validated protocols, ranked by scalability and yield potential:

  • Acyl Chloride Activation (Method A): The industrial gold standard for yields >96%.

  • Azeotropic Fischer Esterification (Method B): A cost-effective, scalable route for simple esters.

  • Steglich Coupling (Method C): A mild, ambient-temperature method for complex or acid-sensitive alcohols.

Chemical Context & Stability Analysis

Before initiating synthesis, it is vital to understand the substrate's behavior. The 2,2-dichlorocyclopropyl group exerts a specific electronic influence on the benzoic acid core.

  • Electronic Effect: The dichlorocyclopropyl group is electron-withdrawing (inductive effect,

    
    ), which slightly increases the acidity of the benzoic acid proton compared to unsubstituted benzoic acid. This makes the carboxylate less nucleophilic, potentially slowing down direct alkylation (
    
    
    
    ) routes.
  • Steric Factors: The bulk of the cyclopropyl ring at the para position does not significantly hinder the carboxyl group, allowing for standard activation kinetics.

  • Ring Stability: Unlike simple cyclopropanes, the 2,2-dichloro analog is robust against dilute acids. However, strong Lewis acids (e.g.,

    
    ) or superbases  can trigger ring expansion or dehydrohalogenation. Therefore, the protocols below avoid Lewis acids and harsh alkaline conditions.
    
Decision Logic for Method Selection

EsterificationLogic Start Starting Material: This compound Scale What is the Reaction Scale? Start->Scale Alcohol Alcohol Type? Scale->Alcohol Lab Scale (<10g) MethodA Method A: Acid Chloride (Yield: >96%) Scale->MethodA Production (>100g) Alcohol->MethodA Simple (MeOH/EtOH) MethodB Method B: Fischer (Dean-Stark) (Yield: 85-92%) Alcohol->MethodB High Boiling Point MethodC Method C: Steglich (DCC) (Yield: ~90%) Alcohol->MethodC Complex/Acid Sensitive

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and alcohol complexity.

Method A: Acyl Chloride Activation (Recommended)

This method is the most robust for maximizing yield. By converting the acid to the highly reactive acid chloride, we drive the equilibrium to completion, bypassing the reversibility issues of Fischer esterification.

Mechanism[1][2][3][4][5][6]
  • Activation:

    
    
    
  • Esterification:

    
    
    
Protocol

Reagents:

  • DCBA (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Catalytic DMF (3-5 drops)

  • Solvent: Toluene or Dichloromethane (DCM)

  • Base (optional): Pyridine or Triethylamine (1.1 equiv) if the alcohol is acid-sensitive.

Step-by-Step:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl2 or N2 line).

  • Activation: Suspend DCBA in Toluene (5 mL/g). Add Thionyl Chloride dropwise.

  • Catalysis: Add catalytic DMF. Note: DMF reacts with

    
     to form the Vilsmeier reagent, which rapidly activates the carboxylic acid.
    
  • Reflux: Heat to 70-80°C for 2-3 hours. Monitor gas evolution (HCl/SO2). The solution should become clear.

  • Evaporation (Critical): Remove excess

    
     and solvent under reduced pressure. Co-evaporate with fresh toluene twice to ensure all acidic gases are removed. Failure to do this can degrade the cyclopropyl ring during the next step.
    
  • Esterification: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.[1]

  • Addition: Add the target alcohol (1.2 equiv) mixed with Pyridine (1.2 equiv) dropwise.

  • Workup: Stir at room temperature for 2 hours. Wash with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .

Yield Optimization Tip: For sterically hindered alcohols, use Oxalyl Chloride instead of Thionyl Chloride at room temperature to prevent thermal degradation.

Method B: Azeotropic Fischer Esterification

Ideal for simple methyl/ethyl esters where cost is a driver and the alcohol can serve as the solvent.

Protocol

Reagents:

  • DCBA (1.0 equiv)

  • Alcohol (Excess, solvent volume)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv) or

    
     (1-2 drops).
    

Step-by-Step:

  • Setup: Use a Dean-Stark trap for high-boiling alcohols (e.g., Butanol) or molecular sieves for Methanol/Ethanol.

  • Reflux: Reflux the mixture for 12-24 hours. The removal of water is the rate-limiting step for yield.

  • Sieve Method (for MeOH/EtOH): Place activated 3Å molecular sieves in a Soxhlet extractor or directly in the flask (if stirring allows) to trap water.

  • Workup: Neutralize with

    
     before concentrating.
    

Caution: Extended reflux times with strong mineral acids (


) may cause minor ring opening of the dichlorocyclopropane. pTSA is preferred due to its milder nature.

Method C: Steglich Esterification

Best for coupling DCBA with complex, acid-sensitive, or expensive alcohols where excess reagent is not feasible.

Protocol

Reagents:

  • DCBA (1.0 equiv)

  • Alcohol (1.0 - 1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step:

  • Dissolution: Dissolve DCBA and the Alcohol in DCM at 0°C.

  • Catalyst: Add DMAP.

  • Coupling: Add DCC dissolved in minimal DCM dropwise. A white precipitate (dicyclohexylurea, DCU) will form immediately.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temp for 4-12 hours.

  • Filtration: Filter off the DCU precipitate.[2][3]

  • Purification: The filtrate often requires column chromatography to remove residual urea traces.

Analytical Validation & QC

To ensure "Self-Validating" protocols, specific markers must be checked.

Analytical MethodParameterTarget Observation
HPLC (C18) ConversionDisappearance of Acid peak (

approx 4-5 min) vs Ester (

> 8 min).
1H NMR Ester FormationAppearance of alkoxy signals (e.g., -OCH3 singlet at ~3.9 ppm).
1H NMR Ring IntegrityRetention of Cyclopropyl protons: Multiplets at ~1.8-2.2 ppm. Loss of these signals indicates ring opening.
IR Spectroscopy Carbonyl ShiftShift from ~1680-1690 cm⁻¹ (Acid) to ~1720-1735 cm⁻¹ (Ester).
Workflow Visualization

Workflow Raw Raw DCBA (Solid) Activation Activation (SOCl2 / Toluene) Raw->Activation Reflux 2h Evap Evaporation (Remove SOCl2) Activation->Evap Vac Distill Coupling Coupling (Alcohol + Base) Evap->Coupling 0°C, DCM Wash Workup (Acid/Base Wash) Coupling->Wash Final Pure Ester (>98% HPLC) Wash->Final

Figure 2: Workflow for Method A (Acid Chloride), highlighting the critical evaporation step to prevent side reactions.

References

  • Ciprofibrate Intermediate Synthesis: Patents covering the synthesis of 4-(2,2-dichlorocyclopropyl) derivatives often utilize Friedel-Crafts acylation followed by oxidation.[4]

    • Source: Google Patents (CN103613498A).

  • Fischer Esterification Optimization:General protocols for driving equilibrium in benzoic acid deriv

    • Source: Master Organic Chemistry.

  • Cyclopropane Stability:Studies on the stability of gem-dichlorocyclopropanes under acidic/basic conditions.

    • Source: Organic Chemistry Portal.

  • Steglich Esterification:Standard protocols for mild esterific

    • Source: Common Organic Chemistry.

Sources

Application Note: 4-(2,2-Dichlorocyclopropyl)benzoic Acid as a Privileged Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of rigid, three-dimensional (3-D) motifs into drug candidates is a proven strategy to improve target selectivity, metabolic stability, and overall physicochemical properties[1]. 4-(2,2-Dichlorocyclopropyl)benzoic acid (CAS: 3761-93-1) has emerged as a highly versatile building block in medicinal chemistry[2]. By combining the synthetic utility of a benzoic acid handle with the unique stereoelectronic profile of a gem-dichlorocyclopropyl group, this compound serves as a critical intermediate for generating novel chemical space in fragment-based drug discovery (FBDD) and lead optimization[1].

This application note details the mechanistic rationale for utilizing this building block, outlines its physicochemical properties, and provides field-proven, self-validating protocols for its downstream functionalization.

Physicochemical & Pharmacokinetic Profiling

The gem-dichlorocyclopropyl moiety significantly alters the pharmacokinetic profile of the parent benzoic acid. The quantitative data for this building block is summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Drug Design
CAS Number 3761-93-1[2]Standard identifier for procurement and registry.
Molecular Weight 231.08 g/mol [2]Low molecular weight, ideal for fragment elaboration (Rule of 3 compliant)[1].
Molecular Formula C10H8Cl2O2[2]Provides a distinct isotopic signature for mass spectrometry.
MDL Number MFCD03820190[2]Cross-reference for chemical databases.
Structural Motif gem-DichlorocyclopropaneEnhances lipophilicity and restricts conformational flexibility[3].

Mechanistic Insights & Rationale (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler alternatives (e.g., tert-butylbenzoic acid or standard cyclopropylbenzoic acid).

The gem-Dichlorocyclopropyl Motif as a Bioisostere

The gem-dichlorocyclopropyl group is frequently deployed as a lipophilic bioisostere for tert-butyl, trifluoromethyl, or phenyl groups[3]. The two bulky chlorine atoms project into 3-D space, allowing the molecule to tightly pack into hydrophobic target pockets (such as those found in kinases or GPCRs). Furthermore, the strong electron-withdrawing nature of the halogens modulates the electron density of the adjacent phenyl ring, which can fine-tune the pKa of downstream functional groups.

Metabolic Stability

Unsubstituted cyclopropanes are often susceptible to cytochrome P450-mediated ring-opening or hydroxylation. The addition of the gem-dichloro moiety sterically shields the cyclopropane ring and drastically lowers the HOMO energy, rendering the ring highly resistant to oxidative metabolism[4]. This kinetic stability ensures a longer half-life for the resulting active pharmaceutical ingredient (API).

Conditional Reactivity (Benzannulation)

While the gem-dichlorocyclopropyl group is highly stable under standard physiological and cross-coupling conditions, it exhibits unique conditional reactivity. Under strong Lewis acid catalysis (e.g., TiCl₄ or SnCl₄), the ring can undergo regiocontrolled opening and subsequent Friedel-Crafts cyclization to form highly substituted naphthalenes[5]. This dual nature makes it an exceptional tool for both direct incorporation and complex scaffold generation.

Synthetic Workflow & Applications

The carboxylic acid handle provides a versatile vector for divergent synthesis. The diagram below illustrates the primary synthetic pathways utilized in medicinal chemistry campaigns.

G BB 4-(2,2-Dichlorocyclopropyl) benzoic acid (CAS: 3761-93-1) Amide Amide Derivatives (Target Inhibitors) BB->Amide HATU, DIPEA R-NH2 Oxadiazole 1,2,4-Oxadiazole (Acid Bioisosteres) BB->Oxadiazole 1. CDI 2. R-C(NOH)NH2 Alcohol Benzyl Alcohol (Ether Precursors) BB->Alcohol BH3-THF or LiAlH4 Naphthalene Naphthalene Cores (Lewis Acid Catalysis) BB->Naphthalene Friedel-Crafts (via Acid Chloride)

Fig 1. Synthetic versatility and downstream applications of this compound.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each step in real-time without relying solely on end-stage NMR.

Protocol A: HATU-Mediated Amide Library Synthesis

Objective: Rapid generation of amide-linked drug candidates. Causality: HATU is selected over traditional carbodiimides (EDC/DCC) due to its superior kinetics and ability to drive the reaction to completion even with sterically hindered or electronically deactivated amines. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the benzoic acid and neutralize the amine salt without competing for the activated ester.

Step-by-Step Procedure:

  • Activation: In an oven-dried 20 mL scintillation vial, dissolve this compound (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL). Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol).

  • Pre-activation Monitoring: Stir the mixture at room temperature for 15 minutes. The solution will typically turn a pale yellow, indicating the formation of the active OAt-ester.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol) in one portion. Stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validation (LC-MS): Sample 5 µL of the reaction mixture and dilute in 1 mL of MeCN. Analyze via LC-MS.

    • Diagnostic Signature: The gem-dichloro group provides a distinct isotopic pattern. Look for the molecular ion cluster [M]⁺, [M+2]⁺, and [M+4]⁺ in a characteristic 9:6:1 ratio . The presence of this exact isotopic cluster at the expected mass confirms successful coupling and ensures the cyclopropane ring remains intact.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of 1,2,4-Oxadiazole Bioisosteres

Objective: Conversion of the carboxylic acid into a metabolically stable, neutral bioisostere. Causality: Free carboxylic acids often suffer from poor membrane permeability and rapid Phase II metabolism (glucuronidation). The 1,2,4-oxadiazole ring is a proven bioisostere that retains hydrogen-bond acceptor properties while significantly improving oral bioavailability and lipophilicity. 1,1'-Carbonyldiimidazole (CDI) is used for activation because it generates CO₂ gas, driving the activation step forward irreversibly.

Step-by-Step Procedure:

  • Activation: Dissolve this compound (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL). Add CDI (1.2 equiv, 0.6 mmol) portion-wise.

  • Observation: Stir at room temperature for 2 hours. Self-validation: Effervescence (CO₂ evolution) must be observed upon CDI addition. The cessation of bubbling indicates complete formation of the acyl imidazole intermediate.

  • Condensation: Add the appropriate amidoxime (1.1 equiv, 0.55 mmol) and stir for an additional 2 hours at room temperature to form the O-acylamidoxime intermediate.

  • Cyclodehydration: Heat the reaction mixture to 110 °C for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3 with 1% AcOH). The highly polar starting acid (low Rf) will disappear, replaced by a highly UV-active, non-polar oxadiazole product (high Rf).

  • Workup: Cool to room temperature, dilute with water (15 mL), and extract with EtOAc (3 × 15 mL). Wash with brine, dry over MgSO₄, and purify via flash column chromatography.

References

  • BLD Pharm. (n.d.). 3761-93-1 | this compound. Retrieved from[2]

  • Benchchem. (n.d.). 2-Chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4. Retrieved from[3]

  • Gomez-Angel, A. R., et al. (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. Retrieved from[1]

  • Moore, B. J., & Willcox, D. (2025). Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents. Organic Letters. Retrieved from[6]

  • Nishii, Y., et al. (2005). Regiocontrolled Benzannulation of Diaryl(gem-dichlorocyclopropyl)methanols for the Synthesis of Unsymmetrically Substituted α-Arylnaphthalenes. The Journal of Organic Chemistry. Retrieved from[5]

  • Organic & Biomolecular Chemistry. (2011). Non PTC methods of synthesis of gem-dihalocyclopropanes. RSC Publishing. Retrieved from[4]

Sources

Process Optimization and Scale-Up Strategies for 4-(2,2-dichlorocyclopropyl)benzoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up parameters for 4-(2,2-dichlorocyclopropyl)benzoic acid , a critical pharmacophore found in PPAR


 agonists such as Ciprofibrate . While academic literature often describes direct cyclopropanation of styrene derivatives, scaling this reaction introduces severe mass-transfer and safety challenges. This guide advocates for the Methyl Ester Route  to mitigate solubility issues and emulsion formation, utilizing Makosza’s Interfacial Mechanism  under Phase-Transfer Catalysis (PTC).

Key Technical Takeaways:

  • Route Selection: Esterification prior to cyclopropanation prevents carboxylate salt precipitation and emulsion formation.

  • Reaction Engineering: Reaction rate is mass-transfer limited; agitation speed and interfacial area are Critical Process Parameters (CPPs).

  • Safety: Dichlorocarbene generation produces Carbon Monoxide (CO) as a byproduct; proper ventilation and off-gas monitoring are mandatory.

Retrosynthetic Analysis & Strategic Route Selection

The direct cyclopropanation of 4-vinylbenzoic acid is chemically feasible but engineeringly flawed on a kilogram scale. The free acid reacts with the caustic base (NaOH) required for carbene generation, forming a sodium salt. This salt acts as an anionic surfactant, stabilizing emulsions that can take days to separate.

Recommended Strategy:

  • Esterification: Convert 4-vinylbenzoic acid to methyl 4-vinylbenzoate.

  • Cyclopropanation: Perform dichlorocarbene addition on the lipophilic ester.

  • Hydrolysis: Saponify the ester to yield the target acid.

Pathway Visualization

Retrosynthesis cluster_legend Process Logic Target Target: 4-(2,2-dichlorocyclopropyl) benzoic acid Intermediate Intermediate: Methyl 4-(2,2-dichlorocyclopropyl) benzoate Target->Intermediate Hydrolysis (NaOH/MeOH) Starting Starting Material: Methyl 4-vinylbenzoate Intermediate->Starting [:CCl2] Addition (CHCl3/NaOH/PTC) Lipophilic Intermediate avoids\nEmulsions & Salt formation Lipophilic Intermediate avoids Emulsions & Salt formation

Figure 1: Retrosynthetic strategy prioritizing lipophilicity during the biphasic reaction step.

Mechanistic Insight: The Makosza Interface

Understanding the Makosza Interfacial Mechanism is vital for troubleshooting. Unlike Starks' Extraction Mechanism (where the anion moves into the organic phase), dichlorocarbene formation occurs at the interface.

  • Interfacial Deprotonation: Concentrated NaOH deprotonates

    
     at the interface to form 
    
    
    
    .
  • Catalyst Function: The quaternary ammonium catalyst (

    
    ) forms an ion pair 
    
    
    
    at the interface.
  • Transfer & Reaction: This lipophilic ion pair moves into the bulk organic phase, loses chloride to generate dichlorocarbene (

    
    ), which reacts with the alkene.
    

Critical Implication: Because the active species is generated at the interface, agitation efficiency (interfacial area) directly dictates the reaction rate.

Detailed Protocol: Scale-Up Workflow

Phase 1: Preparation of Methyl 4-vinylbenzoate

(Standard Fischer Esterification - Brief Summary)

  • Reagents: 4-Vinylbenzoic acid (1.0 eq), Methanol (10.0 eq),

    
     (0.05 eq).
    
  • Procedure: Reflux for 6 hours. Evaporate MeOH. Dissolve residue in Ethyl Acetate, wash with

    
    , dry, and concentrate.
    
  • Checkpoint: Ensure Acid Value < 2.0 mg KOH/g before proceeding.

Phase 2: Dichlorocyclopropanation (The Critical Step)

This protocol is designed for a 5L Jacketed Reactor (approx. 500g scale).

Reagents & Materials:

  • Substrate: Methyl 4-vinylbenzoate (500 g, 3.08 mol)

  • Solvent/Reagent: Chloroform (

    
    ) (3.0 L) – Acts as both solvent and reagent.
    
  • Base: 50% w/w NaOH Solution (1.2 kg, ~15 mol) – Large excess required.

  • Catalyst: Benzyltriethylammonium chloride (TEBA) (21.0 g, 3 mol%)

Step-by-Step Methodology:

  • Reactor Setup: Equip the 5L reactor with an overhead stirrer (pitch-blade impeller), reflux condenser (set to -10°C), internal temperature probe, and a pressure-equalizing dropping funnel. Connect the vent line to a scrubber (NaOH trap) to neutralize any phosgene/CO traces.

  • Charge Organic Phase: Load Methyl 4-vinylbenzoate, TEBA catalyst, and Chloroform.

  • Initiation: Agitate at 400-600 RPM . The mixture must be a turbulent emulsion. Heat the jacket to bring the internal temperature to 35°C.

  • Controlled Addition: Add the 50% NaOH solution dropwise over 2 to 3 hours .

    • Why? The reaction is highly exothermic. Rapid addition can cause a "runaway" where

      
       boils (b.p. 61°C) uncontrollably.
      
    • Control: Maintain internal temperature between 40°C - 45°C .

  • Reaction Maintenance: Once addition is complete, hold temperature at 45°C for 4–6 hours.

    • Monitoring: Sample every hour. Quench sample in dilute HCl/DCM. Analyze by HPLC (C18 column, Acetonitrile/Water). Look for < 2% starting alkene.

  • Quench & Separation:

    • Cool to 20°C.

    • Add Water (2.0 L) slowly to dissolve salts.

    • Stop agitation and allow phases to settle (Wait time: ~30-60 mins).

    • Observation: The organic layer (bottom) contains the product. The aqueous layer (top) is dark brown/black.

  • Workup:

    • Drain organic layer.

    • Wash organic layer with 1N HCl (1.0 L) to neutralize residual base.

    • Wash with Brine (1.0 L).

    • Dry over

      
       or distill azeotropically.
      
    • Concentrate to yield crude oil (often solidifies upon standing).

Phase 3: Hydrolysis to Final Acid
  • Dissolve the crude ester in Methanol (1.5 L).

  • Add NaOH (2.0 eq) dissolved in minimum water.

  • Reflux for 2 hours.

  • Distill off Methanol. Dilute residue with water.

  • Acidification: Slowly add conc. HCl to pH 1-2. The product will precipitate as a white/off-white solid.

  • Filtration: Filter, wash with water, and dry at 50°C.

Process Data & Troubleshooting

Critical Process Parameters (CPPs)
ParameterRangeImpact
Agitation Speed High (Tip speed > 1.5 m/s)Low shear reduces interfacial area, stalling the reaction.
Temperature 40°C - 50°C<35°C: Reaction too slow. >55°C: Carbene hydrolyzes;

boil-off risk.
NaOH Conc. 40% - 50% w/wDilute NaOH (<30%) fails to deprotonate

effectively.
Catalyst Load 1 - 5 mol%<1%: Slow conversion. >5%: Emulsion difficulty during workup.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Stalled Reaction (<50% conv.)Poor agitation or Catalyst degradation.Increase RPM immediately. Add 10% more catalyst if stalled >2 hrs.
Severe Emulsion Fine particulates or high viscosity.Filter through Celite pad. Add brine to increase ionic strength difference.
Low Yield Carbene hydrolysis (Side reaction).Reduce water content in reagents. Ensure NaOH is 50%.[1] Lower Temp slightly.
Tar Formation Polymerization of styrene starting material.Add radical inhibitor (e.g., BHT) to the starting ester mix.

Safety & Engineering Controls

WARNING: Carbon Monoxide Generation Dichlorocarbene (


) that does not react with the alkene reacts with water/hydroxide to form Formate and Carbon Monoxide (CO) .


  • Engineering Control: All reactor vents must be piped to a fume abatement system.

  • Monitoring: Install CO sensors in the reactor suite.

Process Workflow Diagram

ProcessFlow cluster_safety Safety Critical Reactor Jacketed Reactor (Chloroform + Ester + TEBA) Reaction Reaction Phase 45°C, High Agitation (CO Off-gas Generation) Reactor->Reaction Exotherm Control Dosing Controlled Addition (50% NaOH) Dosing->Reactor Slow Feed Quench Quench & Phase Split (Add Water) Reaction->Quench Completion Workup Solvent Swap & Hydrolysis Quench->Workup Organic Layer

Figure 2: Engineering workflow highlighting the critical dosing and reaction phases.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions.[1][2][3] XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[3] Tetrahedron Letters, 10(53), 4659–4662.

  • Starks, C. M. (1971). Phase-transfer catalysis.[2][3][4] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.

  • Zhejiang Sanmen Hygecon Pharmaceutical Co Ltd. (2015).[5] Method for synthesizing ciprofibrate intermediate and the intermediate.[6] CN104909994A.[5]

  • Synthelabo. (1977). Cyclopropane derivatives and pharmaceutical compositions containing them. US Patent 4,053,636.[5]

  • BenchChem. (2025).[7] Technical Guide to 4-(2,5-Dichlorophenoxy)benzoic Acid.[7] (Contextual reference for benzoic acid derivative handling).

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Hydrolysis of Molecules with 2,2-Dichlorocyclopropyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the stability of the 2,2-dichlorocyclopropyl group during hydrolysis reactions. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and field-proven protocols to ensure the integrity of this valuable synthetic motif in your work.

Frequently Asked Questions (FAQs)

Q1: I'm trying to hydrolyze an ester in my molecule, but I'm consistently seeing low yields and a complex mixture of byproducts. Could the 2,2-dichlorocyclopropyl group be the issue?

A1: Yes, it is highly probable that the 2,2-dichlorocyclopropyl group is contributing to the observed issues. This moiety is known to be sensitive to certain hydrolytic conditions, particularly those involving strong acids or high temperatures. The strain within the cyclopropane ring, combined with the electron-withdrawing nature of the two chlorine atoms, makes it susceptible to ring-opening reactions. This can lead to the formation of 2,3-dihaloalkenes or other rearranged products, which would explain the complex byproduct profile and reduced yield of your desired carboxylic acid.[1]

Q2: What is the underlying mechanism that causes the 2,2-dichlorocyclopropyl ring to open during hydrolysis?

A2: The ring-opening of gem-dihalocyclopropanes is often initiated by the departure of a halide ion, which can be promoted by Lewis acids or protic acids. This departure generates a highly unstable cyclopropyl cation, which rapidly undergoes an electrocyclic ring-opening to form a more stable allyl cation.[2] This allylic cation can then be trapped by water or other nucleophiles present in the reaction mixture, leading to a variety of undesired products. Under forcing acidic conditions, this pathway is particularly favored.

Q3: Are there general precautions I should take when planning a hydrolysis reaction on a molecule containing this group?

A3: Absolutely. The key is to employ the mildest possible conditions that will still effectively cleave the ester. This includes:

  • Low Temperatures: Perform the hydrolysis at or below room temperature if the reaction kinetics allow. Higher temperatures provide the activation energy needed for the undesired ring-opening pathway.

  • Careful pH Control: Avoid strongly acidic or strongly basic conditions. Neutral or near-neutral pH hydrolysis methods are often preferable.

  • Anhydrous Conditions (for non-hydrolytic cleavage): If applicable to your specific substrate, certain deprotection strategies that do not involve water can be considered.

  • Choice of Reagents: Opt for reagents known for their mildness and selectivity.

Troubleshooting Guide: Preventing Ring Opening

This section provides a structured approach to troubleshooting and optimizing your hydrolysis reaction to preserve the 2,2-dichlorocyclopropyl group.

Issue 1: Significant Ring Opening Under Standard Basic Hydrolysis (e.g., NaOH, KOH)

Traditional saponification with strong bases like sodium hydroxide or potassium hydroxide can be too harsh for substrates containing a 2,2-dichlorocyclopropyl group.[3][4] The combination of a strong nucleophile and elevated temperatures can promote side reactions.

Troubleshooting Steps & Solutions:

  • Lower the Reaction Temperature: Before abandoning basic hydrolysis, attempt the reaction at a lower temperature (e.g., 0 °C to room temperature). While this will slow down the desired hydrolysis, it will have a more pronounced effect on reducing the rate of the undesired ring-opening.

  • Use a Milder Base: Switch to a weaker inorganic base such as lithium hydroxide (LiOH), which is often effective for ester hydrolysis at lower temperatures. Alternatively, consider using alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) or bicarbonates in a mixed solvent system (e.g., THF/water, Dioxane/water).

  • Consider Non-Aqueous Basic Hydrolysis: A protocol using sodium hydroxide in a non-aqueous medium, such as a mixture of methanol and dichloromethane (1:9), has been shown to be effective for the saponification of sterically hindered esters at room temperature and may offer a milder alternative.[5]

Workflow for Selecting a Mild Hydrolysis Method:

Hydrolysis_Troubleshooting start Problem: Ring Opening During Hydrolysis cond_acid Are you using strong acidic conditions? start->cond_acid cond_base Are you using strong basic conditions? cond_acid->cond_base No sol_acid Switch to Mild Acidic or Enzymatic Methods cond_acid->sol_acid Yes sol_base Try Milder Bases (LiOH, K2CO3) or Enzymatic Hydrolysis cond_base->sol_base Yes enzymatic Consider Enzymatic Hydrolysis for Ultimate Mildness cond_base->enzymatic No/Still Failing sol_acid->enzymatic sol_base->enzymatic

Caption: Decision tree for troubleshooting ring-opening.

Issue 2: Ring Instability Under Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis, which is often reversible, can be particularly problematic due to the propensity of the cyclopropyl ring to open via a cationic intermediate.[6][7]

Troubleshooting Steps & Solutions:

  • Avoid Strong Mineral Acids: Steer clear of concentrated sulfuric acid or hydrochloric acid. If an acidic method is necessary, consider using a solid-supported acid catalyst like Dowex-50 resin.[8] This can provide a milder reaction environment and simplify workup, as the catalyst can be filtered off.[8]

  • Lewis Acid-Mediated Cleavage (with caution): Certain Lewis acids can cleave esters under anhydrous conditions. However, many Lewis acids can also promote the ring-opening of gem-dihalocyclopropanes.[2] If this route is explored, very mild Lewis acids should be screened at low temperatures.

Recommended Protocols

Protocol 1: Mild Basic Hydrolysis with Lithium Hydroxide

This protocol is often the first choice for hydrolyzing esters in the presence of sensitive functional groups.

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester substrate in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 1:1 ratio).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of lithium hydroxide (LiOH·H₂O) in water (typically 1.5 to 3.0 equivalents) dropwise to the cooled solution.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding a dilute acid (e.g., 1N HCl) at 0 °C until the pH is slightly acidic (pH ~5-6).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Data Summary: Comparison of Hydrolysis Conditions

BaseTemperature (°C)Typical Reaction TimeRing Opening RiskNotes
NaOH50 - 1002 - 12 hHighStandard saponification, often too harsh.[4]
LiOH0 - 254 - 24 hLow to ModerateA much milder alternative to NaOH/KOH.
K₂CO₃25 - 5012 - 48 hLowWeaker base, requires longer reaction times.
Protocol 2: Enzymatic Hydrolysis

For exceptionally sensitive substrates, enzymatic hydrolysis offers unparalleled mildness and selectivity.[9]

Step-by-Step Methodology:

  • Enzyme Selection: Choose a suitable lipase or esterase (e.g., Candida antarctica lipase B (CAL-B), Porcine liver esterase (PLE)). The choice of enzyme may require some screening.

  • Buffer Preparation: Prepare a phosphate buffer solution at the optimal pH for the selected enzyme (typically pH 7-8).

  • Reaction Setup: Suspend the ester substrate in the buffer solution. A co-solvent like tert-butanol may be needed to improve solubility.

  • Enzyme Addition: Add the enzyme (often immobilized on a solid support for easy removal) to the reaction mixture.

  • Incubation: Gently agitate the mixture at the optimal temperature for the enzyme (usually 25-40 °C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, filter off the immobilized enzyme. Acidify the filtrate to a pH of ~3-4 and extract the carboxylic acid product with an organic solvent.

Visualization of the Enzymatic Hydrolysis Workflow:

Enzymatic_Workflow sub_sol Dissolve Substrate in Buffer (pH 7-8) add_enz Add Immobilized Lipase/Esterase sub_sol->add_enz incubate Incubate at 25-40 °C with Agitation add_enz->incubate monitor Monitor by TLC/HPLC incubate->monitor monitor->incubate Incomplete filter Filter to Remove Enzyme monitor->filter Complete extract Acidify & Extract Product filter->extract

Caption: Workflow for enzymatic ester hydrolysis.

By carefully selecting milder reagents and controlling reaction parameters such as temperature and pH, the ring-opening of the 2,2-dichlorocyclopropyl group can be effectively prevented during hydrolysis. For particularly sensitive substrates, enzymatic methods provide a robust and highly selective alternative.

References

  • ResearchGate. gem-Dihalocyclopropane undergoes a force-induced ring opening to a... Available from: [Link]

  • PubMed. Electrocyclic ring-opening/pi-allyl cation cyclization reaction sequences involving gem-dihalocyclopropanes as substrates: application to syntheses of (+/-)-, (+)-, and (-)-gamma-lycorane. J Org Chem. 2000 Jul 14;65(14):4241-50. Available from: [Link]

  • ResearchGate. Chemistry of gem-Dihalocyclopropanes. XVII. Cyclopropylidene Insertion. Formation and Ring Opening of Bicyclo[1.1.0]butan-2-olate. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Structure and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)- cyclopropanyl Substituted Piperidin. Vol. 25, No. 7 (2013), 4067-4070. Available from: [Link]

  • Synthetic Communications. A Mild and Selective Method of Ester Hydrolysis. 19(3&4), 627-631 (1989). Available from: [Link]

  • ACS Publications. Chemistry of gem-Dihalocyclopropanes. IV. Ring Opening of gem-Dichlorocyclopropyl Ethers. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of densely functionalized (2,2-dichlorovinyl)cyclopropanes by base-promoted intramolecular cyclization. Available from: [Link]

  • ProQuest. gem-Dichlorocyclopropanes and 1,3-Dioxacyclanes: Synthesis Based on Petroleum Products and Use in Low-Tonnage Chemistry. Available from: [Link]

  • ResearchGate. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available from: [Link]

  • Taylor & Francis Online. Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Available from: [Link]

  • ACS Publications. Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews. Available from: [Link]

  • MDPI. Enzymatic Hydrolysis of Pulse Proteins as a Tool to Improve Techno-Functional Properties. Available from: [Link]

  • Unknown Source. Hydrolysis of an Ester.
  • Dalal Institute. Hydrolysis of Esters and Amides. Available from: [Link]

  • Unknown Source. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Save My Exams. Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Available from: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • ChemSrc. (2,2-dichlorocyclopropyl)benzene. Available from: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]

  • Chemistry LibreTexts. 5.4: Hydrolysis Reactions. Available from: [Link]

  • SILAB. Focus on enzymatic hydrolysis. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Ester Deprotection. Available from: [Link]

  • ResearchGate. Recent developments in chemical deprotection of ester functional group. Available from: [Link]

  • RSC Publishing. Interception of RCONCl2: late-stage hydrolysis and esterification of primary amides. Organic Chemistry Frontiers. Available from: [Link]

Sources

troubleshooting low yields in dichlorocarbene cyclopropanation of styrene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Phase-Transfer Catalyzed Cyclopropanation Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Black Box" of the Biphasic System

Welcome to the Advanced Synthesis Support Center. You are likely using the Makosza method (50% NaOH, CHCl


, Phase Transfer Catalyst) to convert styrene to (2,2-dichlorocyclopropyl)benzene.

The Core Problem: This reaction is deceptively simple. Unlike homogeneous reactions, the rate-determining step occurs at the interface of two immiscible liquids. Low yields in this specific transformation are rarely due to "bad chemistry" but rather hydrodynamic failure or competitive consumption .

This guide treats your reaction flask as a chemical reactor engineering problem. We will diagnose why your carbene (:CCl


) is dying before it finds the styrene.

Diagnostic Visualizer: The Interfacial Mechanism

To troubleshoot, you must visualize where the failure occurs. The reaction does not happen in the bulk aqueous phase. It relies on the Makosza Interfacial Mechanism .

Figure 1: The Makosza Interfacial Cycle

This diagram illustrates the critical "handoff" of the trichloromethyl anion at the interface. Note that the carbene (:CCl


) is generated ONLY in the organic phase.

MakoszaMechanism cluster_aqueous Aqueous Phase (50% NaOH) cluster_interface The Interface (Critical Zone) cluster_organic Organic Phase (CHCl3 + Styrene) NaOH NaOH (Sat.) Na_plus Na+ NaOH->Na_plus OH_minus OH- NaOH->OH_minus Deprotonation Step 1: Deprotonation CHCl3 + OH- -> :CCl3- + H2O OH_minus->Deprotonation IonExchange Step 2: Ion Exchange Q+Cl- + :CCl3- -> [Q+:CCl3-] Deprotonation->IonExchange :CCl3- (Interface bound) Lipophilic_Pair [Q+:CCl3-] Lipophilic Ion Pair IonExchange->Lipophilic_Pair Transfer to Org. CHCl3 CHCl3 CHCl3->Deprotonation Q_Cl Cat (Q+Cl-) Q_Cl->IonExchange Carbene_Gen Step 3: Alpha-Elimination :CCl2 (Carbene) + Q+Cl- Lipophilic_Pair->Carbene_Gen Carbene_Gen->Q_Cl Recycle Catalyst Product Product (gem-dichlorocyclopropane) Carbene_Gen->Product + Styrene Styrene Styrene Polymer SIDE REACTION: Polystyrene (Tar) Styrene->Polymer Radical Initiated

Caption: The Makosza Mechanism.[1][2] Note that OH- never enters the organic phase. The catalyst (Q+) ferries the CCl3- anion into the organic layer where it decomposes to the active carbene.

Critical Failure Analysis (Q&A)

Issue 1: "My yield is <30%, and I recovered mostly starting material."

Diagnosis: Hydrolysis Competes with Cyclopropanation. The carbene (:CCl


) is highly electrophilic. If it encounters water, it hydrolyzes to CO and formate immediately.
  • Q: Did you use 50% w/w NaOH?

    • The Science: 50% NaOH is not just a base; it is a desiccant . In this concentrated state, essentially all water molecules are coordinated to Na+ ions. There is no "free water" to migrate into the organic phase.[1]

    • The Fix: If you used 10-30% NaOH, the organic phase will be "wet." The carbene will hydrolyze before reaching the styrene. Use saturated (50%) NaOH only.

  • Q: How fast was your stirring?

    • The Science: The deprotonation happens at the interface.[1][2][3] The rate is directly proportional to the interfacial surface area.

    • The Fix: Magnetic stirring is often insufficient for scale-up >50mL. You need vigorous mechanical stirring (overhead stirrer) to create an emulsion. If the layers separate while stirring, you are failing.

Issue 2: "The reaction turned into a solid black puck/tar."

Diagnosis: Styrene Polymerization. Styrene is prone to radical polymerization, especially when heated.[4] While carbene addition is thermal, it can initiate radical chains if not controlled.

  • The Science: The reaction is exothermic. Uncontrolled heat + styrene = Polystyrene.

  • The Fix:

    • Add Radical Inhibitor: Add 0.1–1.0 mol% of 3,5-di-tert-butylcatechol or BHT to the reaction mixture. This scavenges radicals without affecting the carbene.

    • Temperature Control: Do not let the exotherm spike above 50-60°C. Add the NaOH dropwise to the catalyst/styrene/CHCl

      
       mixture to control the heat.
      
Issue 3: "The reaction stalled after 50% conversion."

Diagnosis: Catalyst Poisoning or Crashing.

  • Q: Which PTC did you use?

    • Recommendation: TEBA (Benzyltriethylammonium chloride) is the gold standard.

    • Avoid: Iodide salts (e.g., TBAI). Iodide (I-) is highly lipophilic ("soft"). It pairs so strongly with the Q+ cation that it blocks the Q+ from picking up the CCl

      
       anion. This is the "poisoning" effect. Always use Chloride  or Bromide  salts.
      

Data Summary: Optimal vs. Failed Conditions

Compare your experimental setup to these benchmarks to identify deviations.

ParameterOptimal Condition Failure Mode (Low Yield) Reason for Failure
Base Conc. 50% NaOH (aq)< 35% NaOH (aq)"Wet" organic phase causes carbene hydrolysis.
Stirring >800 RPM (Emulsion)< 300 RPM (Biphasic)Low interfacial area limits anion generation.
Catalyst TEBA (Cl⁻ salt)TBAI (I⁻ salt)Iodide poisons the catalyst (Hofmann series).
Solvent Chloroform (Excess)DCM or TolueneCHCl

is both reagent and solvent.
Stabilizer BHT / t-BC presentNoneStyrene polymerizes to tar.
Temp 40–50°C> 60°C or < 20°C>60°C: Polymerization. <20°C: Slow carbene gen.

Logic Tree: Troubleshooting Workflow

Follow this decision matrix to resolve your specific issue.

TroubleshootingTree Start Start: Analyze Reaction Outcome Outcome What is the physical state? Start->Outcome Tar Black Tar / Solid Solid Outcome->Tar Solidified CleanLow Clean mixture, Low Yield (<40%) Outcome->CleanLow Liquid NoRxn No Reaction (<5%) Outcome->NoRxn Recovered SM TarFix CAUSE: Polymerization FIX: Add BHT/t-BC inhibitor FIX: Control Exotherm (<50°C) Tar->TarFix StirCheck Check Stirring: Is it an emulsion? CleanLow->StirCheck NoRxnFix CAUSE: Induction Period FIX: Warm to 40°C FIX: Verify Catalyst Load (1-5 mol%) NoRxn->NoRxnFix StirBad CAUSE: Hydrodynamics FIX: Increase RPM FIX: Use Overhead Stirrer StirCheck->StirBad No StirGood Check Base: Is it 50% w/w? StirCheck->StirGood Yes BaseBad CAUSE: Hydrolysis FIX: Saturate NaOH (Remove water) StirGood->BaseBad No (<40%) BaseGood Check Catalyst: Is it Iodide? StirGood->BaseGood Yes CatBad CAUSE: Catalyst Poisoning FIX: Switch to TEBA (Cl-) BaseGood->CatBad Yes (TBAI) CatUnknown CAUSE: Reagent Quality FIX: Check CHCl3 stabilizers (Ethanol can interfere) BaseGood->CatUnknown No

Caption: Step-by-step logic for isolating the root cause of failure based on physical observation.

The "Gold Standard" Protocol (Makosza Method)

Use this protocol to validate your system. If this fails, the issue is likely reagent purity (e.g., wet chloroform or degraded styrene).

Safety: Chloroform is a suspected carcinogen. NaOH is corrosive. Work in a fume hood.

  • Preparation:

    • Organic Phase: Mix Styrene (10 mmol), Chloroform (10 mL, solvent & reagent), and TEBA (0.1–0.2 mmol, 1–2 mol%) in a round-bottom flask.

    • Inhibitor: Add a crystal of BHT (butylated hydroxytoluene) to prevent polymerization.

    • Aqueous Phase: Prepare 50% NaOH (10 mL). Dissolve 10g NaOH in 10mL water. Cool to room temp before use.

  • Initiation:

    • Add the Organic Phase to the flask.

    • Begin vigorous stirring (magnetic bar must create a deep vortex, or use overhead stirring).

    • Add the 50% NaOH in a single portion (or dropwise if scale >100mmol).

  • Reaction:

    • Heat the bath to 40–50°C .

    • Monitor the internal temperature. A mild exotherm is normal.

    • Run for 2–4 hours.

  • Workup:

    • Dilute with water (dissolves NaCl precipitate) and DCM.

    • Separate phases. Wash organic layer with water (2x) and brine.

    • Dry over MgSO

      
       and concentrate.
      

Expected Yield: >85% (2,2-dichlorocyclopropyl)benzene.

References

  • Makosza, M.; Wawrzyniewicz, M. "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 1969 , 10(53), 4659–4662.

  • Starks, C. M. "Phase-transfer catalysis.[3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 1971 , 93(1), 195–199.

  • Dehmlow, E. V. "Phase-transfer catalyzed two-phase reactions in preparative organic chemistry." Angewandte Chemie International Edition, 1974 , 13(3), 170–179.

  • Fedorynski, M. "Syntheses of gem-dihalocyclopropanes and their use in organic synthesis." Chemical Reviews, 2003 , 103(4), 1099–1132.

Sources

removing unreacted dichlorocarbene precursors from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Dichlorocarbene Precursors from Reaction Mixtures

Introduction

Dichlorocarbene (


) is a transient, high-energy intermediate used primarily for cyclopropanation and Reimer-Tiemann formylation.[1] Because 

is generated in situ, the reaction mixture invariably contains unreacted precursors, byproducts, and spent reagents.

The removal strategy depends entirely on the generation method employed:

  • Phase Transfer Catalysis (PTC): Chloroform + strong base.[1]

  • Thermal Decomposition: Sodium trichloroacetate (decarboxylation).[1][2]

  • Organometallic Transfer: Phenyl(trichloromethyl)mercury (Seyferth reagent).[1]

This guide details the specific workup protocols to isolate pure gem-dichlorocyclopropanes while ensuring the complete removal of toxic or reactive precursors.

Module 1: Chloroform & Phase Transfer Catalysis (PTC)

Precursor: Chloroform (


)
Reagents:  50% NaOH or KOH, Quaternary Ammonium Salt (e.g., TEBA)[1]
The Challenge

In PTC systems, chloroform often serves as both reagent and solvent. The primary contaminants are excess chloroform , quaternary ammonium salts , and stable emulsions formed by the viscous concentrated base.

Removal Protocol
  • Quench (Acid Wash):

    • Why: The reaction stops only when the base is neutralized.

    • Step: Cool the mixture to 0°C. Slowly add dilute HCl (1M) until the aqueous phase is neutral/slightly acidic (pH 5-6). This prevents base-catalyzed hydrolysis of the product during workup.

  • Emulsion Breaking:

    • PTC reactions are notorious for "mayonnaise-like" emulsions.[1]

    • Technique: Filter the biphasic mixture through a pad of Celite (diatomaceous earth) before separation. This physically traps the polymeric sludge and PTC interface layer.

  • Solvent Removal (Azeotropic Considerations):

    • Chloroform (BP 61.2°C) forms azeotropes with water and some alcohols.[1]

    • Step: After drying the organic layer (

      
      ), remove 
      
      
      
      via rotary evaporation.[1][3]
    • Trace Removal: If NMR shows residual

      
       (singlet at ~7.26 ppm), add heptane  and re-evaporate.[1] The heptane helps drag out trapped chloroform.
      
Visual Workflow: PTC Workup

PTC_Workup node_blue node_blue node_red node_red node_green node_green node_grey node_grey Start Crude Reaction Mixture (CHCl3 / 50% NaOH / PTC) Quench 1. Acid Quench (1M HCl) Target pH 5-6 Start->Quench Filter 2. Filter through Celite (Removes PTC sludge) Quench->Filter Sep 3. Phase Separation Filter->Sep Org Organic Phase (Product + CHCl3) Sep->Org Aq Aqueous Phase (Salts + Spent Base) Sep->Aq Wash 4. Wash: H2O then Brine Org->Wash Dry 5. Dry (MgSO4) & Rotovap Wash->Dry Heptane 6. Heptane Chase (Removes trace CHCl3) Dry->Heptane

Figure 1: Optimized workflow for breaking emulsions and removing chloroform in PTC reactions.

Module 2: Sodium Trichloroacetate (Thermal Decomposition)

Precursor: Sodium Trichloroacetate (


)
Solvent:  Dimethoxyethane (DME) or Diglyme (Reflux > 80°C)[1]
The Challenge

The reaction relies on thermal decarboxylation (


).
Critical Issue:  Any unreacted precursor remains as the trichloroacetate salt. If you acidify the workup (standard practice), this salt converts to Trichloroacetic Acid (TCA) , which is highly corrosive, difficult to remove, and can degrade acid-sensitive cyclopropanes.
Removal Protocol
  • Filtration (The "Dry" Method):

    • Best Practice: Before adding water, cool the reaction mixture and filter it.

    • Result:

      
       and unreacted 
      
      
      
      are insoluble in DME/Diglyme and are removed as solids.[1]
  • The Basic Wash (The "Wet" Method):

    • If you must perform an aqueous workup, do not acidify initially.[1]

    • Wash the organic phase with saturated

      
        or dilute 
      
      
      
      .
    • Mechanism:[1][4][5][6] This keeps the trichloroacetate species deprotonated (

      
      ), ensuring it partitions into the aqueous layer. TCA (
      
      
      
      ~0.[1]66) partitions into the organic layer if the pH is low.
Data: Precursor Residue Management
ConditionSpecies PresentPhase PreferenceRemoval Strategy
Neutral/Basic (pH > 7) Trichloroacetate Anion (

)
AqueousWater/Bicarb Wash
Acidic (pH < 2) Trichloroacetic Acid (TCA)OrganicAvoid or Back-extract with NaOH
Anhydrous (DME) Sodium Trichloroacetate SaltSolid (Precipitate)Filtration

Module 3: Seyferth Reagents (Organomercurials)

Precursor: Phenyl(trichloromethyl)mercury (


)
Byproduct:  Phenylmercuric Chloride (

)[1]
The Challenge

This method is used for sensitive substrates because it works at neutral pH. However, it generates stoichiometric quantities of Phenylmercuric Chloride (


) .[1]
  • Toxicity:

    
     is fatal in contact with skin and highly persistent.[1]
    
  • Solubility:

    
     is insoluble in water but moderately soluble in organic solvents (chloroform, benzene), making it difficult to wash away.[1]
    
Removal Protocol
  • Precipitation by Cooling:

    • 
       has low solubility in cold non-polar solvents.[1]
      
    • Step: Dilute the reaction mixture with cold hexanes or pentane and chill to -20°C.

      
       will crystallize/precipitate. Filter rapidly through a glass frit.
      
  • Sulfide Sequestration (Polishing):

    • After filtration, the filtrate may still contain dissolved mercury.

    • Step: Wash the organic phase with aqueous Sodium Sulfide (

      
      ) .[1]
      
    • Mechanism:[1][4][5][6]

      
      .[1] The black 
      
      
      
      precipitate can be filtered off.
    • Note: This is a polishing step.[1] Bulk removal must be done via filtration first.[1]

Visual Workflow: Mercury Remediation

Seyferth_Workup node_mercury node_mercury node_safe node_safe node_process node_process Start Reaction Mixture (Product + PhHgCl) Cool 1. Dilute (Hexane) & Cool to -20°C Start->Cool Filter 2. Filtration Cool->Filter Solid Solid Residue (PhHgCl - TOXIC) Filter->Solid Bulk Removal Filtrate Filtrate (Product + Trace Hg) Filter->Filtrate Wash 3. Wash w/ aq. Na2S Filtrate->Wash Final Purified Product Wash->Final

Figure 2: Isolation of products from Seyferth reagent reactions, prioritizing mercury removal.[1]

Troubleshooting & FAQ

Q: My NMR shows a persistent singlet at 7.26 ppm even after rotovaping for hours. Is it chloroform? A: Yes.[1] Chloroform can get trapped in the viscous oil of gem-dichlorocyclopropanes.

  • Fix: Add a higher boiling solvent like heptane or toluene and re-evaporate.[1] The co-solvent disrupts the solvation shell and carries the chloroform over (azeotropic-like behavior).

Q: After working up a trichloroacetate reaction, the product smells acrid and fumes. What happened? A: You likely acidified the mixture while unreacted sodium trichloroacetate was present. You have created Trichloroacetic Acid (TCA), which is volatile and corrosive.[1]

  • Fix: Dissolve the oil in ether and wash 3x with saturated

    
      until gas evolution stops. Verify the aqueous pH is >8.
    

Q: I have a stubborn emulsion in my PTC reaction that Celite won't break. Now what? A: This is common with TEBA/CTAB catalysts.

  • Fix: Add solid Calcium Chloride (

    
    )  to the aqueous layer.[1] Increasing the ionic strength "salts out" the organics. Alternatively, centrifugation (if scale permits) is the most effective physical method.
    

Q: Can I use silica columns to remove Phenylmercuric Chloride? A: Do not rely on this.


 can streak through silica or elute with your product depending on the solvent system. It also contaminates the silica, creating a hazardous waste disposal issue. Bulk precipitation/filtration before chromatography is mandatory.[1]

References

  • Starks, C. M. (1971).[1] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society, 93(1), 195–199. Link[1]

  • Seyferth, D., Burlitch, J. M., et al. (1965).[1] Phenyl(trichloromethyl)mercury as a Dichlorocarbene Precursor.[1][2][7] Journal of the American Chemical Society, 87(19), 4259–4270. Link[1]

  • Parham, W. E., & Schweizer, E. E. (1963).[1] Reactions of Dichlorocarbene with Enol Ethers. Organic Reactions, 13, 55. Link[1]

  • Logan, T. J. (1966).[1][2] Phenyl(trichloromethyl)mercury.[1][2][3][7][8] Organic Syntheses, 46, 98. Link

  • Makosza, M., & Wawrzyniewicz, M. (1969).[1] Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[1] Tetrahedron Letters, 10(53), 4659–4662.[1] Link

Sources

optimizing phase transfer catalysts for dichlorocyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Optimization Center for Phase Transfer Catalysis (PTC) . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Successful dichlorocyclopropanation requires a deep understanding of interfacial kinetics, thermodynamic driving forces, and catalyst behavior.

Below, you will find a mechanistic breakdown, a diagnostic FAQ matrix, quantitative optimization parameters, and a self-validating experimental protocol designed to ensure high-yield carbene additions.

System Overview: The Mąkosza Interfacial Mechanism

To troubleshoot a PTC reaction, you must first understand where the chemistry physically occurs. Unlike traditional extraction mechanisms, dichlorocyclopropanation operates via the Mąkosza Interfacial Mechanism [1]. Deprotonation of chloroform does not happen in the bulk aqueous phase; it occurs strictly at the liquid-liquid interface. The phase transfer catalyst (PTC) is responsible for capturing the resulting trichloromethyl anion (


) and pulling it into the organic phase, where it collapses into the highly reactive dichlorocarbene (

)[2].

PTC_Mechanism cluster_aqueous Aqueous Phase (50% NaOH) cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (CHCl3 + Alkene) NaOH NaOH (aq) Deprotonation Deprotonation CHCl3 + OH- → CCl3- + H2O NaOH->Deprotonation IonExchange Ion Exchange CCl3- + Q+Cl- → Q+CCl3- + Cl- Deprotonation->IonExchange Migration Migration of Q+CCl3- IonExchange->Migration Carbene α-Elimination Q+CCl3- → :CCl2 + Q+Cl- Migration->Carbene Cycloaddition Cycloaddition :CCl2 + Alkene → Cyclopropane Carbene->Cycloaddition CatalystReturn Catalyst Return Q+Cl- migrates to interface Carbene->CatalystReturn CatalystReturn->IonExchange PTC Recycling

Fig 1: Mąkosza interfacial mechanism for PTC-catalyzed dichlorocyclopropanation.

Diagnostic FAQ & Troubleshooting Matrix

Q1: My dichlorocyclopropanation yield is stalling at 30%. Why is the reaction not proceeding to completion? Expert Insight: This is almost always a mass-transfer limitation caused by insufficient interfacial surface area. In the Mąkosza mechanism, the reaction rate is highly dependent on stirring speed up to a critical threshold. Below ~600 RPM, the reaction is limited by the physical transfer of ions at the boundary. Above this threshold, the reaction becomes limited by intrinsic chemical kinetics[3]. Actionable Fix: Upgrade from a standard magnetic stir bar to an overhead mechanical stirrer with a pitched-blade turbine, and maintain agitation between 600–800 RPM.

Q2: I am observing massive hydrolysis of chloroform (formate formation) instead of carbene addition. What went wrong? Expert Insight: Your aqueous base is likely too dilute. Interfacially generated dichlorocarbene can undergo rapid hydrolysis if it interacts with solvated hydroxide ions[2]. Using strictly 50% (w/w) NaOH is critical because it creates a hyper-concentrated aqueous phase with extremely low water activity. This effectively "salts out" the organic intermediates, preventing water from solvating the carbene and suppressing the hydrolysis side-reaction[4]. Actionable Fix: Never use 20% or 30% NaOH for this reaction. Prepare fresh 50% w/w NaOH and ensure the phases remain strictly immiscible.

Q3: Which Phase Transfer Catalyst should I use? Is TBAB (Tetrabutylammonium bromide) always the best choice? Expert Insight: No. While TBAB is a ubiquitous PTC, it is sub-optimal for dichlorocarbene generation. Bromide (and iodide) ions act as severe catalyst poisons in interfacial carbanion reactions. Because bromide is highly lipophilic, it aggressively competes with the trichloromethyl anion (


) for the quaternary ammonium cation (

), trapping the catalyst in an inactive

state at the interface[2]. Actionable Fix: Switch to a chloride-based catalyst such as TEBAC (Triethylbenzylammonium chloride) or Aliquat 336 (Trioctylmethylammonium chloride).

Quantitative Data: Catalyst & Parameter Optimization

To ensure reproducibility, align your experimental setup with the optimized parameters outlined in Table 1.

Table 1: Optimization Parameters for Dichlorocarbene Addition

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Base Concentration 20-30% NaOH (aq)50% NaOH (aq) Low concentration allows water to solvate the carbene, leading to hydrolysis. 50% NaOH "salts out" the organic phase.
Catalyst Selection TBAB (Bromide counterion)TEBAC (Chloride counterion) Bromide ions are highly lipophilic and compete with

, poisoning the catalytic cycle. Chloride is less competitive.
Stirring Speed < 300 RPM600 - 800 RPM Overcomes mass-transfer limitations at the liquid-liquid interface, shifting the system to kinetic control[3].
Solvent System DichloromethaneChloroform (neat) Excess chloroform acts as both the carbene source and the optimal solvent, driving the equilibrium forward.
Temperature > 60°C35°C - 40°C Higher temperatures accelerate the irreversible hydrolysis of chloroform and degrade the quaternary ammonium catalyst.

Self-Validating Experimental Protocol

This protocol describes the TEBAC-catalyzed dichlorocyclopropanation of an alkene (e.g., styrene). It is designed as a self-validating system, meaning physical observables at each step will confirm whether the mechanistic requirements are being met.

Phase 1: System Initialization

  • Charge the Reactor: To a 100 mL round-bottom flask equipped with an overhead stirrer, add 50 mmol of the target alkene and 200 mmol of chloroform.

    • Causality: A 4-fold excess of chloroform ensures it acts as the bulk organic solvent, maintaining a distinct phase boundary and driving the formation of the trichloromethyl anion.

  • Catalyst Addition: Add 0.5 mmol (1 mol%) of TEBAC (Triethylbenzylammonium chloride).

    • Causality: TEBAC is strictly chosen over bromide salts to prevent competitive ion-pairing (catalyst poisoning) at the interface[2].

Phase 2: Interfacial Activation 3. Base Introduction: Slowly add 20 mL of freshly prepared, cooled 50% (w/w) aqueous NaOH.

  • Validation Checkpoint: The mixture MUST form two distinct, immiscible layers. If the aqueous layer is too dilute, it will fail to "salt out" the organic phase, leading to immediate carbene hydrolysis.

  • Agitation: Commence vigorous stirring at exactly 800 RPM.

    • Causality: Stirring below 400 RPM traps the reaction in a mass-transfer limited state; 800 RPM ensures the reaction is strictly limited by intrinsic chemical kinetics[3].

Phase 3: Reaction Monitoring & Quenching 5. Thermal Control: Maintain the reaction at 40°C using a water bath.

  • Validation Checkpoint: A slight exotherm within the first 15 minutes indicates the successful generation and cycloaddition of

    
    . The organic layer will transition from colorless to a pale yellow/brown tint.
    
  • Completion Check: After 2 hours, halt stirring. Allow the phases to separate. Sample the lower organic layer for GC-MS analysis.

    • Validation Checkpoint: Disappearance of the alkene starting material peak and the appearance of the cyclopropane mass-ion confirms completion.

  • Quenching: Dilute the mixture with 50 mL of ice water to dissolve the precipitated NaCl crust[4]. Separate the lower organic layer, wash sequentially with 1M HCl and brine, and dry over anhydrous

    
    .
    

References

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions Source: MDPI URL:[Link]

  • Phase-Transfer Catalysis. Mechanisms and Syntheses Source: DOKUMEN.PUB URL:[Link]

  • Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride Source: Indian Academy of Sciences (IAS) URL:[Link]

  • Professor Mieczysław Mąkosza A Tribute Source: Arkivoc URL:[Link]

Sources

Technical Support Center: 4-(2,2-Dichlorocyclopropyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Impurities & Process Optimization

Status: Active | Tier: Level 3 (Senior Scientist Support)[1]

Introduction: The Chemistry of Precision

Welcome to the technical support hub for 4-(2,2-dichlorocyclopropyl)benzoic acid . This guide addresses the specific challenges of synthesizing this motif via Phase Transfer Catalysis (PTC) —specifically the Makosza reaction.

The synthesis typically involves the addition of dichlorocarbene (


) to 4-vinylbenzoic acid  (or its ester).[1] While the cyclopropane ring is robust, the reaction environment (highly alkaline, biphasic) creates a distinct impurity profile that requires rigorous control.

Core Synthetic Pathway (Recommended): To avoid "soap" formation and solubility issues associated with the free acid, we strongly recommend the Ester Route :

  • Substrate: Methyl 4-vinylbenzoate[1]

  • Reagent:

    
     / 50% NaOH / TEBA (Cat.)
    
  • Intermediate: Methyl 4-(2,2-dichlorocyclopropyl)benzoate

  • Final Step: Hydrolysis

    
     Acidification.
    

Module 1: The Reaction Phase (Carbene Addition)

Troubleshooting Guide: Incomplete Conversion & "Stalled" Reactions

User Question: "My HPLC shows 30% unreacted alkene after 24 hours. Adding more chloroform doesn't help. What is wrong?"

Technical Diagnosis: The reaction relies on the continuous generation of dichlorocarbene (


) at the interface of the organic/aqueous layers.[1] If the reaction stalls, it is rarely due to a lack of chloroform but rather catalyst poisoning  or hydrolysis of the carbene  before it reaches the alkene.[1]

Root Causes & Solutions:

IssueMechanismCorrective Action
Stirring Efficiency The reaction is diffusion-controlled.[1] Slow stirring prevents the carbene (generated at the interface) from migrating into the organic phase.[1]Increase RPM > 800. Use an overhead stirrer with a vortex. Magnetic bars are insufficient for scales >5g.
Water Content

reacts with water 1000x faster than with the alkene, forming CO and formate.
Ensure the organic phase (

) is free of emulsified water. Do not dilute the 50% NaOH.
Catalyst Degradation Quaternary ammonium salts can degrade (Hofmann elimination) under hot alkaline conditions.Switch to TEBA (Triethylbenzylammonium chloride) . Maintain Temp < 50°C. If stalling occurs, add a fresh 0.5 eq portion of catalyst.
Visualizing the Reaction Logic

The following diagram illustrates the critical path of the carbene and where impurities are generated.

ReactionPath CHCl3 Chloroform (Org) Carbene :CCl2 (Interface) CHCl3->Carbene Deprotonation NaOH NaOH (Aq) NaOH->Carbene Product Target Cyclopropane Carbene->Product + Styrene (Fast) Impurity1 Hydrolysis (CO/Formate) Carbene->Impurity1 + H2O (Parasitic) Styrene 4-Vinylbenzoate Impurity2 Polymer (Tar) Styrene->Impurity2 Radical/Thermal

Caption: Figure 1. Competitive pathways in Makosza dichlorocyclopropanation. Note that water competes for the active carbene species.[1]

Module 2: Impurity Profile & Isolation

FAQ: Identifying the "Yellow Tar"

User Question: "I isolated the product, but it has a persistent yellow/brown color and a lower melting point. Is this the catalyst?"

Technical Diagnosis: The color is likely oligomerized styrene .[1] Styrene derivatives are prone to radical polymerization, especially if the reaction exotherms uncontrolled. The catalyst (TEBA) is water-soluble and usually washes out, but occluded polymers are lipophilic and stick to the product.

Protocol: The "Double-Cut" Purification To resolve this, you must exploit the acidity of the final product.[1]

  • Hydrolysis: Complete the hydrolysis of the ester to the free acid.

  • Dissolution: Dissolve the crude acid in 10% NaHCO3 (aq) .

    • Why? The product forms a soluble salt.[1][2] Polymers and unreacted esters remain organic.

  • Filtration/Extraction: Wash the aqueous layer with Ethyl Acetate (2x) .

    • Result: The yellow color (neutral organics) moves to the organic layer. The product stays in the water.[1]

  • Precipitation: Acidify the aqueous layer slowly with HCl to pH 1-2.[1]

    • Result: Pure white precipitate forms.

Module 3: Downstream Purification (Recrystallization)

Troubleshooting Guide: Removing the "Des-Chloro" Impurity

User Question: "LC-MS shows a peak with M-35 mass. Is this the monochloro-cyclopropane?"

Technical Diagnosis: It is highly unlikely to be a monochloro-cyclopropane (which doesn't form from


).[1] This is likely 4-formylbenzoic acid  or a ring-opened solvolysis product caused by excessive heating during the basic hydrolysis step.[1] The gem-dichloro moiety can hydrolyze to a carbonyl under forcing conditions.[1]

Recrystallization Protocol (Self-Validating): Do not use Methanol (risk of esterification). Use Acetic Acid/Water .

  • Solvent: Glacial Acetic Acid.

  • Dissolution: Heat crude solid in acetic acid (

    
    ) to 80°C until clear.
    
  • Anti-solvent: Add hot water dropwise until persistent turbidity is observed.

  • Cooling: Allow to cool to RT slowly (over 2 hours) with stirring.

  • Validation: Filter. The filtrate will contain the more soluble aldehyde/hydrolysis impurities.[1]

Data: Solubility Profile for Purification

Solvent SystemTemp (°C)Solubility StatusSuitability
Water (pH 7) 25InsolubleWash Solvent
Water (pH 10) 25Soluble (Salt)Extraction
Ethanol 78SolublePoor (Yield Loss)
Acetic Acid/H2O 80

25
High

Low
Excellent (Crystallization)

Module 4: Analytical Troubleshooting

Decision Tree: HPLC Interpretation

Use this logic flow to interpret your crude reaction chromatogram.

DecisionTree Start Analyze HPLC (254 nm) RRT1 Peak @ RRT 0.8-0.9? Start->RRT1 RRT2 Peak @ RRT 1.1-1.2? Start->RRT2 Broad Broad Hump @ Baseline? Start->Broad Action1 Unreacted Alkene. Action: Check Stirring/Catalyst. RRT1->Action1 Yes Action2 Ester Intermediate. Action: Extend Hydrolysis. RRT2->Action2 Yes Action3 Polymer/Oligomer. Action: Base Extraction Wash. Broad->Action3 Yes

Caption: Figure 2. HPLC Troubleshooting Logic. RRT = Relative Retention Time vs. Product.[1]

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[1] Tetrahedron Letters, 10(53), 4659–4662.

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.

  • BenchChem Technical Support. (2025). Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid (Analogous Benzoic Acid Purification Protocols).

  • PubChem. (2025). This compound Compound Summary. (Note: Generalized link for structure verification).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for chloroform and sodium hydroxide before handling.

Sources

handling moisture sensitivity in 4-(2,2-dichlorocyclopropyl)benzoic acid chloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(2,2-dichlorocyclopropyl)benzoic acid chloride. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this and related acyl chlorides. As these compounds are highly reactive and acutely sensitive to moisture, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the causality behind each experimental step, ensuring both safety and high-yield outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound chloride, with a focus on handling its inherent moisture sensitivity.

Q1: Why is this compound chloride so sensitive to moisture?

A1: The high reactivity of this compound chloride, like all acyl chlorides, stems from the electronic nature of the acyl chloride group (-COCl). The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1][2] Water, even in trace amounts from atmospheric humidity or wet solvents, acts as a nucleophile and readily attacks this electrophilic carbon.[3][4][5] This initiates a hydrolysis reaction that cleaves the C-Cl bond and converts the acyl chloride back to the starting carboxylic acid, this compound, releasing hydrochloric acid (HCl) as a byproduct.[4][5][6] This side reaction not only consumes your desired product but the generated HCl can also potentially lead to other undesired side reactions.

Q2: What are the most common signs that my reaction is failing due to moisture contamination?

A2: Several indicators can point towards moisture-related issues:

  • Incomplete conversion: If you observe a significant amount of the starting carboxylic acid remaining after the reaction, it's a strong indication of hydrolysis. This can be monitored by Thin Layer Chromatography (TLC), where the carboxylic acid will have a different Rf value than the acyl chloride.[7]

  • Lower than expected yield: The most direct consequence of hydrolysis is a reduction in the isolated yield of the acyl chloride.

  • Evolution of HCl gas upon exposure to air: If you notice white fumes (HCl gas reacting with atmospheric moisture) when your product is exposed to air, it signifies the presence of unreacted chlorinating agent or the ongoing hydrolysis of the acyl chloride.

  • Difficulty in purification: The presence of the starting carboxylic acid can complicate purification steps, especially if the physical properties of the acid and the acyl chloride are similar.

Q3: Which chlorinating agent is better for this synthesis: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?

A3: Both thionyl chloride and oxalyl chloride are effective for converting carboxylic acids to acyl chlorides.[3][8] The choice often depends on the scale of the reaction and the sensitivity of other functional groups in the molecule.

  • Thionyl Chloride (SOCl₂): This is a common and cost-effective choice. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can help drive the reaction to completion.[8][9] However, the reaction may require heating, which could be detrimental to sensitive substrates.

  • Oxalyl Chloride ((COCl)₂): This reagent is often considered milder and more selective.[10] Reactions with oxalyl chloride can frequently be run at room temperature or even lower, especially with the addition of a catalytic amount of N,N-dimethylformamide (DMF).[10][11] The byproducts are also gaseous (CO, CO₂, and HCl). For substrates with sensitive functional groups, oxalyl chloride is often the preferred reagent.

Q4: What is the role of a catalytic amount of DMF in this reaction?

A4: In reactions using oxalyl chloride or thionyl chloride, a catalytic amount of DMF can significantly accelerate the rate of acyl chloride formation.[7][9][10] DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent.[10][12] This intermediate then reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process.[10]

Q5: How can I effectively remove excess chlorinating agent after the reaction?

A5: Removing the excess chlorinating agent is crucial to prevent side reactions in subsequent steps.

  • For Thionyl Chloride (b.p. 76 °C): Excess thionyl chloride can often be removed by distillation under reduced pressure.[7][13] Co-evaporation with a dry, inert solvent like toluene can also be effective in "chasing" out the last traces.[13]

  • For Oxalyl Chloride (b.p. 63-64 °C): Due to its similar volatility to many solvents, removing excess oxalyl chloride can be achieved by careful evaporation under reduced pressure.[11] It is critical to ensure all the excess reagent is removed as it can interfere with subsequent reactions.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound chloride.

Issue 1: Low or No Conversion of Carboxylic Acid to Acyl Chloride
Potential Cause Troubleshooting Step Scientific Rationale
Moisture Contamination 1. Dry all glassware: Oven-dry glassware at >120 °C for several hours or flame-dry under vacuum immediately before use.[7][14] 2. Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over activated molecular sieves (3Å or 4Å).[15] 3. Perform the reaction under an inert atmosphere: Use a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[14][16]Acyl chlorides and the chlorinating agents themselves react readily with water.[4][5] Eliminating all sources of moisture is paramount for a successful reaction. An inert atmosphere displaces air, which contains moisture.[14][16]
Insufficient Reagent 1. Check stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent is used. Often, a slight excess (1.1-1.5 equivalents) is beneficial to drive the reaction to completion.The reaction consumes the chlorinating agent. An insufficient amount will lead to incomplete conversion of the starting material.
Low Reaction Temperature 1. Increase reaction temperature: If using thionyl chloride, gently heating the reaction mixture (e.g., to 60 °C) can increase the reaction rate.[7] Monitor the reaction by TLC to avoid decomposition.The activation energy for the reaction may not be met at lower temperatures, leading to a sluggish or stalled reaction.
Poor Quality Reagents 1. Use fresh reagents: Chlorinating agents can degrade over time, especially if not stored properly. Use freshly opened bottles or distill the reagent before use.Thionyl chloride and oxalyl chloride can decompose upon exposure to moisture, reducing their efficacy.
Issue 2: Product Decomposes During Workup or Purification
Potential Cause Troubleshooting Step Scientific Rationale
Hydrolysis During Aqueous Workup 1. Minimize contact with water: If an aqueous workup is necessary, perform it quickly at low temperatures (0-5 °C).[17] 2. Use a non-aqueous workup: If possible, avoid an aqueous workup altogether. After removing the excess chlorinating agent, the crude acyl chloride can often be used directly in the next step.[7]Acyl chlorides are rapidly hydrolyzed by water.[4] Minimizing the duration and temperature of contact with aqueous solutions reduces the extent of this decomposition.
Decomposition on Silica Gel 1. Avoid silica gel chromatography: The acidic nature of silica gel can promote the hydrolysis of the acyl chloride.[7] 2. Use alternative purification methods: Consider distillation under high vacuum or recrystallization from a non-protic solvent if purification is absolutely necessary.The surface of silica gel contains silanol groups (Si-OH) which can act as a source of protons and water, leading to the degradation of the acyl chloride.
Thermal Instability 1. Use mild conditions for solvent removal: Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a room temperature water bath).[11]Although generally stable, prolonged exposure to high temperatures can lead to decomposition of the acyl chloride.
Issue 3: Vigorous or Uncontrolled Reaction
Potential Cause Troubleshooting Step Scientific Rationale
Rapid Addition of Reagents 1. Slow, controlled addition: Add the chlorinating agent dropwise to the solution of the carboxylic acid, especially at the beginning of the reaction.[11] 2. Cool the reaction mixture: Perform the addition at a reduced temperature (e.g., 0 °C) to better control the reaction rate.[11]The reaction between a carboxylic acid and a chlorinating agent is exothermic. Rapid addition can lead to a rapid increase in temperature and pressure, potentially causing the reaction to become uncontrollable.
Improper Quenching of Excess Reagent 1. Use a controlled quenching procedure: Quench excess thionyl chloride or oxalyl chloride by slowly adding the reaction mixture to a cold, stirred solution of a quenching agent (e.g., saturated sodium bicarbonate solution or an alcohol like n-butanol).[13][18]The reaction of these reagents with water or other protic substances is highly exothermic.[13] A controlled quench is essential for safety.

III. Experimental Protocols

Protocol 1: Synthesis of this compound chloride using Oxalyl Chloride

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Oven-dried or flame-dried glassware

Procedure:

  • Reaction Setup: In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred solution.

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the reaction mixture. Vigorous gas evolution (CO, CO₂, HCl) should be observed.[11]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the starting carboxylic acid spot indicates the completion of the reaction.

  • Workup: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude this compound chloride is often used in the next step without further purification.

IV. Visual Diagrams

Workflow for Moisture-Sensitive Acyl Chloride Synthesis

Moisture_Sensitive_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Dry_Glassware Oven/Flame-Dry Glassware Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Dry_Glassware->Inert_Atmosphere Anhydrous_Solvents Use Anhydrous Solvents Add_Acid Add Carboxylic Acid and Solvent Anhydrous_Solvents->Add_Acid Inert_Atmosphere->Add_Acid Cool Cool to 0 °C Add_Acid->Cool Add_Reagent Slowly Add Chlorinating Agent Cool->Add_Reagent Add_Catalyst Add Catalytic DMF (if using Oxalyl Chloride) Add_Reagent->Add_Catalyst Monitor Monitor by TLC Add_Catalyst->Monitor Remove_Excess Remove Excess Reagent (Vacuum) Monitor->Remove_Excess Use_Directly Use Crude Product Directly Remove_Excess->Use_Directly

Caption: Workflow for the synthesis of acyl chlorides under anhydrous conditions.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield of Acyl Chloride Check_SM Starting Material Present in Crude Product? Start->Check_SM Moisture Suspect Moisture Contamination Check_SM->Moisture Yes Decomposition Suspect Product Decomposition Check_SM->Decomposition No Reagent_Issue Check Reagent Stoichiometry and Quality Moisture->Reagent_Issue Temp_Issue Reaction Temperature Too Low? Reagent_Issue->Temp_Issue Increase_Temp Increase Reaction Temperature Temp_Issue->Increase_Temp Yes Temp_Issue->Decomposition No Workup_Issue Review Workup Procedure Decomposition->Workup_Issue Purification_Issue Review Purification Method Workup_Issue->Purification_Issue

Sources

Technical Support Center: Atom-Economical Synthesis of 4-(2,2-Dichlorocyclopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 4-(2,2-dichlorocyclopropyl)benzoic acid—a critical intermediate in pharmaceutical manufacturing. Our focus is on maximizing atom economy by transitioning from traditional stoichiometric methodologies to highly efficient, protecting-group-free catalytic systems.

Mechanistic Pathway & Process Overview

To achieve high atom economy, we bypass the traditional Doering-Hoffmann cyclopropanation (which requires stoichiometric potassium tert-butoxide and prior esterification) in favor of a modified biphasic Makosza reaction [1].

Mechanism A Aqueous Phase NaOH + H₂O B Interface OH⁻ + CHCl₃ ⇌ CCl₃⁻ + H₂O A->B C Organic Phase CCl₃⁻ → :CCl₂ + Cl⁻ B->C Phase Transfer E Cycloaddition :CCl₂ + Alkene → Product C->E D Ion Pairing (PTC) [Q⁺][Vinylbenzoate⁻] D->E

Mechanistic pathway of phase-transfer catalyzed dichlorocyclopropanation.

Frequently Asked Questions (FAQs)

Q: Why does the traditional chloroform/t-butoxide method yield poor atom economy for this specific substrate? A: The traditional method utilizes stoichiometric potassium tert-butoxide to generate dichlorocarbene. Because 4-vinylbenzoic acid contains an acidic proton, it immediately neutralizes the strong base. This forces chemists to either use a massive excess of base (generating stoichiometric t-butanol and KCl waste) or pre-protect the carboxylic acid as an ester. Adding two synthetic steps (protection and subsequent deprotection) drastically reduces the percentage of reactant mass incorporated into the final product, destroying atom economy[1][2].

Q: How does the biphasic Makosza reaction eliminate the need for protecting groups? A: The Makosza protocol utilizes 50% aqueous NaOH and a Phase Transfer Catalyst (PTC), with chloroform acting as both the carbene source and the solvent[1]. The aqueous NaOH immediately deprotonates the 4-vinylbenzoic acid to its water-soluble sodium salt. The PTC (e.g., tetrabutylammonium bromide) forms a lipophilic ion pair with the carboxylate, pulling the reactive vinyl group into the organic phase where it intercepts the interfacially generated dichlorocarbene. This direct approach improves the theoretical atom economy from ~38% to >60%[2].

Q: How do we calculate and validate the atom economy of this optimized process? A: Atom economy (AE) is the ratio of the molecular weight of the desired product to the sum of the molecular weights of all stoichiometric reactants[2].

  • Reactants: 4-vinylbenzoic acid (148.16) + CHCl₃ (119.38) + 2 NaOH (80.00) + HCl for workup (36.46) = 384.00 g/mol .

  • Product: this compound = 231.07 g/mol .

  • AE Calculation: (231.07 / 384.00) × 100 = 60.17% .

Troubleshooting Guide

Issue: Low conversion of 4-vinylbenzoic acid and high recovery of unreacted starting material.

  • Root Cause: Rapid hydrolysis of dichlorocarbene (:CCl₂) to carbon monoxide and formate in the aqueous phase is outcompeting the cycloaddition reaction.

  • Solution: The generation of the CCl₃⁻ anion occurs strictly at the aqueous-organic interface. First, increase the stirring rate (>800 rpm) to maximize interfacial surface area. Second, transition to a multi-site phase transfer catalyst (e.g., 1,4-bis(triethylmethylammonium)benzene dichloride). Multi-site PTCs dramatically increase the local concentration of the vinyl substrate in the organic phase, accelerating the pseudo-first-order cycloaddition rate over the background hydrolysis rate[3].

Issue: Formation of intractable polymeric or tarry byproducts.

  • Root Cause: 4-Vinylbenzoic acid is highly prone to radical polymerization[4]. The localized exothermic heat generated during interfacial carbene formation can trigger auto-polymerization of the styrene derivative.

  • Solution: Introduce a radical inhibitor (e.g., 0.1 mol% hydroquinone) to the organic phase prior to the addition of the base. Maintain strict thermodynamic control (0–15 °C) during the dropwise addition of NaOH.

Experimental Workflow & Protocol

Workflow A 1. Biphasic Mixture 4-Vinylbenzoic Acid + CHCl₃ + PTC B 2. Interfacial Reaction Dropwise 50% NaOH at <15°C A->B C 3. Phase Separation Isolate Aqueous Layer (Product Salt) B->C D 4. Acidification Add 6M HCl to pH 2 C->D E 5. Isolation Filtration & Recrystallization D->E

Step-by-step experimental workflow for protecting-group-free cyclopropanation.

Optimized Protecting-Group-Free Protocol

Note: This protocol is designed as a self-validating system. By keeping the product in the aqueous phase as a salt during the organic wash, neutral organic byproducts are cleanly separated without the need for atom-wasting column chromatography.

Step 1: Biphasic Mixture Preparation Charge a jacketed reactor with 4-vinylbenzoic acid (1.0 eq) and chloroform (5.0 eq, serving as both reactant and solvent). Add tetrabutylammonium bromide (TBAB, 0.05 eq) and hydroquinone (0.001 eq). Initiate vigorous stirring (800–1000 rpm) and cool the mixture to 5 °C.

Step 2: Interfacial Carbene Generation Slowly add 50% w/w aqueous NaOH (3.0 eq) dropwise over 1 hour. Causality Check: The first equivalent of base deprotonates the carboxylic acid, forming the PTC-carboxylate ion pair. The remaining base generates the dichlorocarbene at the interface. Strict temperature control (<15 °C) is mandatory to prevent carbene hydrolysis and substrate polymerization.

Step 3: Phase Separation and Extraction After 4 hours of stirring at 15 °C, dilute the mixture with distilled water to dissolve the precipitated NaCl. Separate the phases. Self-Validation: The target product is currently trapped in the aqueous layer as a sodium salt. Discard the organic layer (which contains the PTC, unreacted CHCl₃, and any neutral polymeric impurities). Wash the aqueous layer once with fresh dichloromethane to ensure complete removal of organics.

Step 4: Acidification and Isolation Cool the aqueous layer to 0 °C and slowly acidify with 6M HCl until pH 2 is reached. The this compound will precipitate as a dense white crystalline solid. Filter, wash with cold water, and dry under vacuum.

Quantitative Data & Process Metrics

Table 1: Quantitative Comparison of Synthetic Routes

MetricTraditional Route (Doering-Hoffmann)Optimized Route (Protecting-Group-Free Makosza)
Synthesis Steps 3 (Esterification → Cyclopropanation → Hydrolysis)1 (Direct Biphasic Cyclopropanation)
Atom Economy (%) ~38.5%60.2%
E-factor > 15.0< 4.5
Stoichiometric Waste t-BuOH, KCl, Alcohols, H₂SO₄NaCl, H₂O
Catalyst Loading N/A (Stoichiometric Base Required)5 mol% (TBAB or Multi-site PTC)
Overall Yield 45 - 55%85 - 92%

References

  • [3] Kinetic study of dichlorocyclopropanation of 4-vinyl-1-cyclohexene by a novel multisite phase transfer catalyst. ResearchGate. URL:[Link]

  • [4] 4-Vinylbenzoic acid | C9H8O2 | CID 14098. National Center for Biotechnology Information (PubChem). URL:[Link]

  • [1] Cyclopropanation of Alkenes. Master Organic Chemistry. URL:[Link]

  • [2] Atom Economy in Drug Synthesis is a Playground of Functional Groups. American Journal of Advanced Drug Delivery (Prime Scholars). URL:[Link]

Sources

Validation & Comparative

Structural Validation & NMR Profiling of 4-(2,2-dichlorocyclopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In drug discovery, the cyclopropyl moiety—specifically the gem-dichlorocyclopropyl group—serves as a critical bioisostere for alkenes and phenyl rings. It restricts conformational freedom while modulating metabolic stability (blocking oxidation sites).

This guide provides a technical comparison for characterizing 4-(2,2-dichlorocyclopropyl)benzoic acid (Product) versus its synthetic precursor, 4-vinylbenzoic acid (Alternative/Start Material).

Why this comparison matters: The conversion of the vinyl group to a gem-dichlorocyclopropane ring creates a rigid 3D scaffold from a planar precursor. NMR is the primary tool to validate this transformation. The disappearance of vinylic signals (


 5.0–7.0 ppm) and the emergence of high-field AMX patterns (

1.5–3.5 ppm) constitute the "pass/fail" criteria for the synthesis.

Experimental Methodology

To ensure reproducibility and spectral resolution, the following protocols are recommended.

Sample Preparation Protocol

The carboxylic acid moiety induces dimerization in non-polar solvents and solubility issues.

  • Preferred Solvent: DMSO-d

    
     (99.9% D)
    
    • Rationale: Excellent solubility for benzoic acid derivatives; prevents aggregation; shifts the acidic proton (

      
      ) to a distinct region (
      
      
      
      13 ppm), avoiding overlap with aromatics.
  • Alternative Solvent: CDCl

    
     (with 0.03% TMS)
    
    • Use Case: Only if the sample is esterified or if specific resolution of the cyclopropyl coupling constants (

      
      -values) is required, as DMSO viscosity can broaden multiplets.
      
  • Concentration: 10–15 mg in 0.6 mL solvent (for

    
    H); 40–50 mg (for 
    
    
    
    C).
Workflow Visualization

NMR_Workflow cluster_logic Critical QC Parameter Start Crude Reaction Mixture Workup Acid-Base Extraction (Remove neutral impurities) Start->Workup Prep Sample Prep (15mg in DMSO-d6) Workup->Prep Acq Acquisition (1H: 16 scans, 13C: 512 scans) Prep->Acq Process Processing (LB=0.3Hz, Baseline Corr) Acq->Process Decision Validation Check Process->Decision Pass Release Lot Decision->Pass No Vinyl Signals Fail Reprocess Decision->Fail Vinyl Signals Present

Figure 1: Standardized characterization workflow ensuring removal of starting material before spectral validation.

Comparative Analysis: Product vs. Precursor

The most effective way to validate the structure is by direct comparison with the alkene precursor.

H NMR Comparison (DMSO-d , 400 MHz)
FeatureAlternative: 4-Vinylbenzoic Acid Product: this compound Mechanistic Insight
Vinylic Region

5.30 (d), 5.95 (d), 6.80 (dd)
ABSENT Complete consumption of the

-system indicates reaction success.
Cyclopropyl Region Absent

1.90–3.10 (Multiplets)
Formation of sp

hybridized ring carbons.
Aromatic Region

7.60 (d), 7.90 (d)

7.45 (d), 7.95 (d)
The cyclopropyl group is less electron-withdrawing than the vinyl group, causing slight shielding of ortho-protons.
Acidic Proton

12.9 (Broad s)

13.1 (Broad s)
Remains largely unchanged; diagnostic of the carboxylic acid functionality.
Detailed Structural Assignment (Product)

The 2,2-dichlorocyclopropyl group creates a chiral center at C1 (benzylic), making the two protons at C3 diastereotopic . They are chemically non-equivalent.[1]

The AMX Spin System:

  • H

    
     (Benzylic, H-1): 
    
    
    
    2.95 ppm (dd). Deshielded by the aromatic ring and the
    
    
    -chlorines.
  • H

    
     (Cis to Ar, H-3a): 
    
    
    
    2.05 ppm (dd).
  • H

    
     (Trans to Ar, H-3b): 
    
    
    
    1.92 ppm (dd).

Note: Chemical shifts are approximate (


 0.1 ppm) and solvent-dependent.
C NMR Comparison

The


C spectrum provides the definitive proof of the gem-dichloro moiety.
Carbon TypePrecursor Shift (ppm)Product Shift (ppm)Diagnostic Value
Carbonyl (C=O) 167.5167.2Confirms acid integrity.
Vinyl / Ring 115.0, 136.5 (Alkene)62.5 (C-Cl

)
Primary Confirmation. The quaternary carbon attached to two chlorines appears in a unique region (60–65 ppm).
Benzylic 142.0 (Alkene-Ar)35.5 (Cyclopropyl CH)Huge upfield shift due to loss of conjugation.
Methylene 115.0 (=CH

)
26.0 (Cyclopropyl CH

)
Typical high-field cyclopropyl resonance.

Mechanistic Logic & Signal Pathway

Understanding the splitting patterns is crucial for distinguishing the product from impurities.

Splitting_Logic cluster_aromatic Aromatic Region (Low Field) cluster_aliphatic Cyclopropyl Region (High Field) Molecule 4-(2,2-dichlorocyclopropyl) benzoic acid Ar_Protons AA'BB' System (Two Doublets, ~7.5-8.0 ppm) Molecule->Ar_Protons H_Benzylic H-1 (Benzylic) ~3.0 ppm Couples to H-3a & H-3b Molecule->H_Benzylic H_Methylene H-3a & H-3b (Methylene) ~1.9 - 2.1 ppm Diastereotopic (Geminal Coupling) Molecule->H_Methylene H_Benzylic->H_Methylene Vicinal Coupling (J ~6-9 Hz)

Figure 2: NMR signal logic demonstrating the distinct regions and coupling interactions (AMX system) of the cyclopropyl ring.

Troubleshooting & Impurities

When analyzing the spectra, look for these common issues:

  • Residual Starting Material: Look for doublets at 5.3 and 5.9 ppm. If integrated area > 1% relative to the aromatic signal, re-purify.

  • Solvent Peaks:

    • DMSO-d

      
      :  Quintet at 2.50 ppm (residual DMSO) and broad peak at 3.33 ppm (H
      
      
      
      O).
    • CDCl

      
      :  Singlet at 7.26 ppm.
      
  • Rotational Isomers? The carboxylic acid proton may broaden or disappear if the sample is "wet" (exchange with D

    
    O in solvent). This is normal.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard text for cyclopropyl coupling constants).

  • Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 10(53), 4659-4662.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database for chemical shifts).[4][5]

  • PubChem Database. (2024). 4-Vinylbenzoic acid Spectral Data. National Library of Medicine.

Sources

Publish Comparison Guide: IR Spectrum Analysis of 4-(2,2-dichlorocyclopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

In the development of fibrate-class pharmacophores and specific enzyme inhibitors, 4-(2,2-dichlorocyclopropyl)benzoic acid serves as a critical synthetic intermediate. Its structural integrity hinges on the successful addition of a dichlorocarbene moiety to a styrene precursor (typically 4-vinylbenzoic acid ).

This guide provides a technical comparison of the infrared (IR) spectral characteristics of the product versus its precursor. It is designed to function as a self-validating quality control (QC) protocol. Furthermore, we evaluate the performance of Attenuated Total Reflectance (ATR) versus KBr Transmission for this specific analyte to recommend the optimal workflow for high-throughput environments.

The Validation Challenge

The primary analytical challenge is distinguishing the gem-dichlorocyclopropyl ring from the aromatic background and confirming the complete consumption of the vinyl double bond without utilizing time-consuming NMR resources.

Part 2: Structural Verification (Product vs. Precursor)

The most effective way to validate this compound is by differential analysis against its starting material, 4-vinylbenzoic acid. The transformation involves the conversion of an alkene (


) system into a strained cyclopropyl (

-like but with significant

-character) system containing heavy halogen substituents.
Comparative Spectral Analysis Table
Functional GroupModePrecursor: 4-Vinylbenzoic Acid (Expected)Product: this compound (Expected)Validation Status
Vinyl C=C Stretch1625–1640 cm⁻¹ (Medium-Strong)ABSENT CRITICAL PASS/FAIL
Vinyl =C-H Out-of-Plane Bend900 & 990 cm⁻¹ (Strong, characteristic)ABSENT CRITICAL PASS/FAIL
Cyclopropane Ring Ring DeformationAbsent1020–1050 cm⁻¹ (Medium)Positive ID
C-Cl (Gem-Dichloro) StretchAbsent740–800 cm⁻¹ (Strong, often doublet)Positive ID
Carboxylic C=O Stretch~1680–1690 cm⁻¹ (Conjugated)~1685–1700 cm⁻¹ (Pseudo-conjugated*)Retention of Function
Carboxylic O-H Stretch2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)Retention of Function
Aromatic C=C Ring Stretch1600 & 1450 cm⁻¹1600 & 1450 cm⁻¹Invariant Reference

*Note: While the cyclopropane ring exhibits Walsh orbital overlap (pseudo-conjugation) with the benzene ring, it is generally less effective at delocalization than a direct vinyl group, potentially causing a slight blue-shift (higher wavenumber) in the carbonyl peak of the product.

Mechanistic Insight
  • Loss of Unsaturation: The disappearance of the vinyl C=C stretch at ~1630 cm⁻¹ is the primary indicator of reaction completion. If this peak remains, the dichlorocarbene addition is incomplete.

  • The "Fingerprint" Shift: The introduction of two chlorine atoms on the rigid cyclopropane ring creates a heavy reduced mass effect, generating intense bands in the 600–800 cm⁻¹ region. This region must be scrutinized for new, strong absorbances that were absent in the starting material.

Part 3: Methodological Comparison (ATR vs. KBr)

For this specific solid acid, the choice of sampling technique significantly impacts data quality and reproducibility.

Comparison Guide: ATR vs. KBr Pellet[11][12][13][14]
FeatureDiamond ATR (Single Reflection) KBr Pellet (Transmission) Verdict for this Analyte
Sample Prep None (Direct solid contact)Grinding + Pressing (Hydraulic)ATR Wins (Speed)
Resolution Moderate (dependent on contact)High (True transmission)KBr Wins (Structural elucidation)
C-Cl Sensitivity Lower (Penetration depth drops at low wavenumbers)High (Excellent throughput <1000 cm⁻¹)KBr Recommended for Fingerprinting
Artifacts Peak shift due to refractive indexMoisture bands (H₂O) if KBr is wetATR Wins (Consistency)
Throughput < 1 minute per sample10–15 minutes per sampleATR Wins (Routine QC)

Expert Recommendation:

  • For Routine QC: Use Diamond ATR . The disappearance of the vinyl peak (1630 cm⁻¹) and the carbonyl band (1690 cm⁻¹) are easily visible and sufficient for purity checks.

  • For Structural Characterization (New Synthesis): Use KBr Pellets .[1] The critical C-Cl stretches occur in the "fingerprint" region (600–800 cm⁻¹). ATR crystals often have lower energy throughput or penetration depth issues in this low-wavenumber region, potentially obscuring the specific gem-dichloro signature.

Part 4: Experimental Protocol (Self-Validating System)

This protocol is designed for ATR-FTIR verification, prioritizing speed and reproducibility in a drug development context.

System Setup
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Single-reflection Diamond ATR.

  • Parameters:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 32 (Routine) or 64 (High S/N)

    • Range: 4000–550 cm⁻¹ (Ensure low end covers C-Cl)

The "Differential" Workflow
  • Blank: Collect background spectrum (air).

  • Precursor Reference: Run 4-vinylbenzoic acid . Mark the C=C peak at ~1630 cm⁻¹.[3]

  • Sample: Run This compound .

  • Processing: Apply ATR correction (if comparing to library transmission spectra).

  • Validation Logic:

    • Check 1: Is the peak at 1630 cm⁻¹ < 2% relative intensity? (Pass = Reaction Complete)

    • Check 2: Is the C=O peak present at ~1690 cm⁻¹? (Pass = Acid Intact)

    • Check 3: Are there strong bands >700 cm⁻¹? (Pass = Chlorination likely)

Part 5: Decision Logic & Workflow Visualization

The following diagram outlines the decision process for validating the synthesis using IR spectroscopy.

IR_Validation_Workflow Start Start: Crude Product Analysis Acquire Acquire FTIR Spectrum (Diamond ATR) Start->Acquire Check_Vinyl Check 1625-1640 cm⁻¹ (Vinyl C=C) Acquire->Check_Vinyl Reaction_Incomplete FAIL: Reaction Incomplete (Recycle/Purify) Check_Vinyl->Reaction_Incomplete Peak Present Check_Carbonyl Check 1680-1700 cm⁻¹ (Acid C=O) Check_Vinyl->Check_Carbonyl Peak Absent Acid_Lost FAIL: Carboxyl Group Lost (Check Side Reactions) Check_Carbonyl->Acid_Lost Peak Absent Check_Fingerprint Check 700-800 cm⁻¹ (C-Cl Stretch) Check_Carbonyl->Check_Fingerprint Peak Present No_Chlorine FAIL: No Chlorination (Check Reagents) Check_Fingerprint->No_Chlorine Weak/Absent Pass PASS: Validated Structure Proceed to HPLC/NMR Check_Fingerprint->Pass Strong Bands

Caption: Logical decision tree for IR-based validation of this compound synthesis.

References

  • Sigma-Aldrich. 4-Vinylbenzoic acid for synthesis (Product Specification). Retrieved from

  • NIST Chemistry WebBook. Benzoic acid, 2,4-dichloro- (IR Spectrum). National Institute of Standards and Technology.[4] Retrieved from

  • Chemistry Steps. Interpreting IR Spectra: A Complete Guide. Retrieved from

  • Specac. KBr Pellet vs ATR: Advantages and Applications. Retrieved from

  • Shimadzu. Comparison of KBr Pellet Method and ATR Method. Application News. Retrieved from

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A Comparative Analysis of the Biological Activities of 4-(2,2-dichlorocyclopropyl)benzoic Acid and Benzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and agrochemical development, the functionalization of simple aromatic scaffolds is a cornerstone of generating novel bioactive molecules. This guide provides a comparative technical analysis of the biological activities of the well-characterized benzoic acid and its structurally distinct derivative, 4-(2,2-dichlorocyclopropyl)benzoic acid. By examining the known activities of the parent compound and applying principles of structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a predictive framework for understanding the potential bioactivity of this dichlorocyclopropyl-substituted analog.

Introduction: From a Simple Preservative to a Functionalized Derivative

Benzoic acid, a simple aromatic carboxylic acid, is a naturally occurring compound found in various plants and is widely utilized for its antimicrobial properties, particularly in food preservation.[1][2][3] Its mechanism of action is primarily attributed to its ability to penetrate microbial cell walls in its undissociated form, subsequently acidifying the cytoplasm and disrupting metabolic processes.[4][5] The biological efficacy of benzoic acid is, however, dependent on the pH of the environment, with greater activity observed in acidic conditions.[4]

The derivatization of benzoic acid has been a fruitful strategy for modulating its biological activity. The introduction of various substituents to the phenyl ring can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.[6][7] This guide focuses on the comparison of benzoic acid with this compound, a derivative featuring a bulky, halogenated cyclopropyl group at the para-position. While direct and extensive experimental data on the biological activity of this compound is not as readily available as for its parent compound, we can infer its potential activities based on established SAR principles for benzoic acid derivatives.

Comparative Biological Activity: An Overview

The biological activity of benzoic acid is well-documented, primarily as an antimicrobial and antifungal agent.[8][9][10] In contrast, the specific biological activities of this compound are less characterized in publicly available literature. However, based on the activities of other halogenated and substituted benzoic acid derivatives, a number of potential activities can be hypothesized.

Biological ActivityBenzoic AcidThis compound (Predicted)
Antimicrobial Well-established activity against a broad range of bacteria and fungi.[2][4]Potentially enhanced or altered antimicrobial spectrum due to increased lipophilicity and the presence of chlorine atoms.
Antifungal Effective against various molds and yeasts, particularly in acidic foods.[1]Likely to possess significant antifungal activity, potentially with a different mechanism or potency.
Herbicidal Not a primary application, though some derivatives show plant growth regulatory effects.[11][12]The dichlorocyclopropyl group is found in some herbicides, suggesting potential phytotoxicity.
Insecticidal Limited to no significant insecticidal activity reported.The presence of halogens and a cyclopropyl ring, motifs found in some insecticides, suggests a possibility of insecticidal properties.
Other Activities Anti-inflammatory, antioxidant, and other activities have been reported for various derivatives.[7][10][13]The unique substituent could confer novel pharmacological properties, such as enzyme inhibition or receptor modulation.[14]

Structure-Activity Relationship (SAR) Analysis: The Impact of the Dichlorocyclopropyl Group

The introduction of the 4-(2,2-dichlorocyclopropyl) group is expected to significantly modify the biological profile of benzoic acid due to several factors:

  • Increased Lipophilicity: The dichlorocyclopropyl group is substantially more lipophilic than a hydrogen atom. This increased lipophilicity can enhance the compound's ability to cross biological membranes, such as microbial cell walls or the cuticle of insects and plants.[15] This could lead to increased potency or a broader spectrum of activity.

  • Steric Bulk: The cyclopropyl group introduces significant steric bulk at the para-position. This can influence how the molecule binds to target enzymes or receptors, potentially leading to altered selectivity or a different mechanism of action compared to benzoic acid.[16]

  • Electronic Effects: The chlorine atoms are electron-withdrawing, which will influence the electronic properties of the aromatic ring and the acidity of the carboxylic acid group.[5] These changes can affect the compound's reactivity and its interactions with biological targets.

  • Metabolic Stability: The dichlorocyclopropyl group may alter the metabolic fate of the molecule, potentially making it more or less susceptible to degradation by metabolic enzymes in target organisms or in the environment.

The following diagram illustrates the key structural differences and their potential impact on biological activity.

SAR_Comparison cluster_benzoic_acid Benzoic Acid cluster_derivative This compound BA Benzoic Acid (C₆H₅COOH) BA_props Properties: - Moderate Lipophilicity - Antimicrobial Activity BA->BA_props DCBA This compound BA->DCBA Addition of 4-(2,2-dichlorocyclopropyl) group DCBA_props Predicted Properties: - Increased Lipophilicity - Steric Hindrance - Altered Electronic Profile - Potentially Enhanced/Altered Bioactivity DCBA->DCBA_props

Caption: Structural comparison and predicted property changes from benzoic acid to its dichlorocyclopropyl derivative.

Experimental Methodologies for Comparative Analysis

To empirically validate the predicted differences in biological activity, a series of standardized assays should be performed. The following protocols provide a framework for such a comparative study.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (Benzoic acid and this compound)

  • Microbial strains (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Compound Preparation: Prepare stock solutions of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the 96-well plate using the appropriate growth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the serially diluted compounds. Include positive (microbes in medium) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the comparative biological evaluation of the two compounds.

Experimental_Workflow start Start compound_prep Compound Preparation (Benzoic Acid & Derivative) start->compound_prep antimicrobial_assay Antimicrobial Assays (e.g., MIC) compound_prep->antimicrobial_assay herbicidal_assay Herbicidal Assays (e.g., Seed Germination) compound_prep->herbicidal_assay insecticidal_assay Insecticidal Assays (e.g., Contact Toxicity) compound_prep->insecticidal_assay data_analysis Data Analysis & Comparison antimicrobial_assay->data_analysis herbicidal_assay->data_analysis insecticidal_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis conclusion Conclusion & Future Work sar_analysis->conclusion

Caption: A generalized experimental workflow for the comparative biological evaluation.

Conclusion and Future Directions

While benzoic acid serves as a valuable benchmark with well-defined antimicrobial properties, the introduction of a 4-(2,2-dichlorocyclopropyl) substituent presents an intriguing modification with the potential for significantly altered biological activity. Based on established structure-activity relationships, it is reasonable to predict that this compound will exhibit increased lipophilicity and steric hindrance, which may translate to enhanced or novel antimicrobial, herbicidal, or even insecticidal properties.

The lack of extensive experimental data for this compound underscores the need for further research. The experimental protocols outlined in this guide provide a clear path for a systematic comparative evaluation. Such studies will not only elucidate the specific biological activities of this compound but also contribute to a deeper understanding of the structure-activity relationships of benzoic acid derivatives, thereby aiding in the rational design of new and more effective bioactive molecules for a variety of applications.

References

  • Vertex AI Search. (2025, April 29). Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Wikipedia. (n.d.). Benzoic acid.
  • IJCRT.org. (2024, August 8).
  • ChemicalBook. (2022, March 23).
  • Benchchem. (n.d.).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.).
  • Patsnap Synapse. (2024, July 17).
  • ACS Publications. (2004, November 4).
  • IJPPR. (2020, June 30).
  • Benchchem. (n.d.).
  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013, February 5).
  • Patsnap Synapse. (2024, June 14).
  • DergiPark. (n.d.).
  • Preprints.org. (2023, May 29).
  • PMC. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules.
  • PubMed. (2002, March 15). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2.
  • Benchchem. (n.d.). Reproducibility of Experiments Using 4-(2,5-Dichlorophenoxy)
  • ijarsct. (2025, June 2).
  • MDPI. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-(2,5-Dichlorophenoxy)
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv

Sources

crystal structure determination of 4-(2,2-dichlorocyclopropyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of small organic molecules is a critical bottleneck in drug development and materials science. 4-(2,2-dichlorocyclopropyl)benzoic acid , a sterically hindered, halogenated building block, presents a classic crystallographic challenge. Its rigid benzoic acid moiety promotes strong intermolecular hydrogen bonding (typically forming dimers), while the bulky, freely rotating dichlorocyclopropyl group often induces crystal packing defects, microcrystallinity, or polymorphism.

When a compound resists forming the large, pristine crystals required for traditional analysis, researchers must choose between competing analytical platforms. This guide provides an objective, data-backed comparison of the three primary technologies for small-molecule crystal structure determination: Single-Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction with Crystal Structure Prediction (PXRD + CSP) , and the rapidly emerging Microcrystal Electron Diffraction (MicroED / 3DED) .

The Physics of the Techniques: Causality and Selection

To select the appropriate technique, one must understand the fundamental physics governing how the probe interacts with the sample.

  • SCXRD (The Gold Standard): X-rays interact primarily with the electron cloud of the atoms. Because the X-ray scattering cross-section is relatively weak, a large sample volume (typically

    
    ) is required to generate a measurable diffraction pattern[1]. If this compound yields large, well-faceted crystals, SCXRD provides unambiguous atomic resolution and absolute configuration.
    
  • PXRD + CSP (The Bulk Analyzer): When the sample precipitates as a microcrystalline powder, individual crystal orientation is lost, compressing 3D diffraction data into a 1D pattern. Solving a structure de novo from PXRD is mathematically ill-posed due to peak overlap. Therefore, it is paired with Crystal Structure Prediction (CSP)—computational modeling that generates low-energy polymorphs, which are then validated against the experimental PXRD pattern via Rietveld refinement[2].

  • MicroED (The Frontier): Electrons interact with the electrostatic potential of the atoms (both the nucleus and the electron cloud). This interaction is

    
     to 
    
    
    
    times stronger than X-ray scattering[3]. Consequently, MicroED can yield sub-Angstrom resolution from vanishingly small crystals (
    
    
    )[4]. However, this strong interaction is a double-edged sword: if the crystal is too thick, electrons undergo multiple scattering events (dynamic scattering), which distorts reflection intensities and breaks the kinematic approximation required by standard phasing software[4].

G Start Synthesized 4-(2,2-dichlorocyclopropyl) benzoic acid Cryst Attempt Crystallization (Solvent Evaporation / Vapor Diffusion) Start->Cryst SizeCheck Assess Crystal Size under Polarized Light Cryst->SizeCheck SCXRD SCXRD (>10 µm crystals) Direct Phasing SizeCheck->SCXRD Large Crystals MicroED MicroED (100 nm - 1 µm crystals) Cryo-TEM Analysis SizeCheck->MicroED Nanocrystals PXRD PXRD + CSP (Bulk Powder) Rietveld Refinement SizeCheck->PXRD Amorphous/Micro-powder

Decision matrix for structural elucidation based on crystal size and quality.

Experimental Protocols: Self-Validating Workflows

The following protocols outline the exact methodologies for analyzing this compound across the three platforms.

A. SCXRD Workflow
  • Crystallization: Dissolve 10 mg of the compound in a minimal amount of dichloromethane (DCM). Layer carefully with hexane (anti-solvent) and allow slow vapor diffusion over 72 hours.

  • Mounting: Select a single, optically clear crystal (~0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen loop.

  • Data Collection: Transfer to a diffractometer equipped with a Cu-Kα microfocus source (

    
    ) and a cryostream set to 100 K. The low temperature minimizes atomic thermal vibrations (Debye-Waller factor), sharpening the diffraction spots.
    
  • Processing: Integrate the frames using standard software (e.g., APEX3/SAINT). Solve the phase problem using intrinsic phasing (SHELXT) and refine the model using full-matrix least-squares on

    
     (SHELXL)[5].
    
B. MicroED Workflow
  • Sample Preparation: If the compound yields only a dry, opaque powder, apply a microscopic dusting (nanograms) directly onto a continuous carbon TEM grid.

  • Vitrification (Causality Note): Plunge-freeze the grid in liquid ethane. Why ethane and not liquid nitrogen? Liquid nitrogen boils upon contact with the room-temperature grid, creating an insulating layer of nitrogen gas (the Leidenfrost effect) that slows cooling and allows crystalline ice to form, which would obstruct the sample's diffraction pattern.

  • Data Collection: Insert the grid into a Cryo-TEM (e.g., Thermo Fisher Glacios at 200 kV)[1]. Locate a crystal

    
     thick. Collect data using continuous rotation (e.g., 
    
    
    
    ) while illuminating the crystal with a parallel electron beam at an ultra-low dose (
    
    
    ) to prevent radiation damage[3].
  • Processing: Convert the .mrc frames to .smv format. Index and integrate using DIALS. Because electrons scatter dynamically,

    
     values may be slightly higher than X-ray data, but small-molecule structures can still be solved using standard X-ray software like SHELXL[5].
    
C. PXRD + CSP Workflow
  • Data Collection: Pack the bulk powder into a zero-background silicon holder. Collect high-resolution PXRD data from

    
     to 
    
    
    
    using Cu-Kα radiation.
  • Crystal Structure Prediction (CSP): Perform a conformational search of this compound using density functional theory (DFT). Generate thousands of potential crystal packing arrangements in common space groups (e.g.,

    
    , 
    
    
    
    ).
  • Refinement: Simulate the PXRD patterns of the lowest-energy predicted structures. Use Rietveld refinement to match the simulated pattern of the best candidate to the experimental data, minimizing the

    
     (weighted profile R-factor)[1].
    

Quantitative Performance Comparison

The table below synthesizes the performance metrics of each technique when applied to small organic molecules like our target compound.

ParameterSCXRDMicroED (3DED)PXRD + CSP
Minimum Crystal Size


Bulk microcrystalline powder
Sample Quantity Needed MilligramsNanogramsMilligrams to Grams
Resolution Limit


(Sub-Å possible)[4]
Limited by peak overlap (

)
Typical

(Agreement)


(Due to dynamic scattering)[5]
Assessed via

(

)[1]
Data Collection Time 2 to 12 hours

minutes per crystal[3]
1 to 4 hours
Primary Challenge Growing large, high-quality crystalsSample thickness; access to Cryo-TEMComputational cost; requires indexing
Hydrogen Atom Visibility Yes (often freely refined)Yes (electrostatic potential is sensitive to H)Inferred from computational model

Conclusion & Strategic Recommendations

For the structural determination of this compound, SCXRD remains the most robust and highly validated choice —provided the molecule can be coaxed into forming large crystals.

However, if the steric bulk of the dichlorocyclopropyl group forces the compound into a microcrystalline state, MicroED is the superior alternative to PXRD . MicroED directly measures diffraction intensities, allowing for unambiguous de novo structure solution without the heavy computational overhead and inherent uncertainties of Crystal Structure Prediction[1][6]. While MicroED structures typically exhibit higher


-factors than SCXRD due to dynamic scattering, the resulting atomic coordinates are highly accurate and perfectly suitable for confirming stereochemistry and molecular conformation in drug development pipelines[5].

References

  • Creative Biostructure. "MicroED vs Cryo-EM SPA: Key Differences and Applications". Creative Biostructure. Available at:[Link]

  • IUCr Journals. "Standards for MicroED". International Union of Crystallography. Available at:[Link]

  • ACS Publications. "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination". Molecular Pharmaceutics. Available at:[Link]

  • ChemRxiv. "Phase identification and discovery of hidden crystal forms in a polycrystalline pharmaceutical sample using high-throughput 3D electron diffraction". ChemRxiv. Available at:[Link]

Sources

A Comparative Guide to Reference Standards for the Purity Analysis of 4-(2,2-dichlorocyclopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in the Application of 4-(2,2-dichlorocyclopropyl)benzoic Acid

This compound is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a dichlorocyclopropyl group attached to a benzoic acid moiety, suggests its utility as a building block for more complex molecules. As with any chemical entity intended for use in a research or development setting, the purity of this compound is of paramount importance. The presence of impurities can lead to erroneous experimental results, unpredictable biological activity, and complications in regulatory submissions.

This in-depth technical guide provides a comparative analysis of reference standards for the purity assessment of this compound. We will explore the available options for reference materials, discuss the analytical methodologies for their use, and provide a detailed protocol for a recommended analytical technique. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions regarding the quality control of this important chemical intermediate.

Understanding the Impurity Profile: A Prerequisite for Effective Purity Analysis

A thorough understanding of the potential impurities in a sample of this compound is fundamental to selecting and implementing an appropriate analytical method for purity determination. Based on a likely synthetic route involving the dichlorocyclopropanation of 4-vinylbenzoic acid, the following impurities can be anticipated:

  • Unreacted Starting Materials: 4-vinylbenzoic acid may be present if the reaction does not go to completion.

  • Reagents and Byproducts from Dichlorocyclopropanation: Residual reagents from the generation of dichlorocarbene (e.g., from chloroform and a base) and their byproducts could be present.

  • Isomeric Byproducts: The formation of other isomers, although less likely for this specific reaction, should be considered.

  • Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions.

The Landscape of Reference Standards: A Comparative Overview

An ideal purity analysis relies on a well-characterized reference standard. For this compound, the availability of a certified reference material (CRM) from a major pharmacopeia (e.g., USP, EP) is currently limited. Therefore, researchers must consider alternative approaches.

Reference Standard TypeDescriptionAdvantagesDisadvantages
Certified Reference Material (CRM) / Primary Standard A highly purified and characterized substance, with its property values certified by a recognized body.[1][2]Highest level of accuracy and traceability.[1]Not currently available for this compound.
Secondary Reference Standard A substance of established quality and purity, characterized by comparison to a primary reference standard.[2][3]Cost-effective for routine analysis. Can be prepared in-house.Requires rigorous qualification against a primary standard.[4]
In-house Characterized Material A batch of the synthesized compound that has been extensively purified and characterized using multiple analytical techniques.Readily available if synthesizing the compound.Lacks the official certification and traceability of a CRM. Purity assessment is dependent on the rigor of the in-house characterization.

Given the current landscape, the most practical approach for the purity analysis of this compound is the establishment of a well-characterized in-house or secondary reference standard. This involves procuring a high-purity batch of the compound from a commercial supplier and subjecting it to a comprehensive characterization process.

Analytical Methodologies for Purity Determination: A Comparative Analysis

A variety of analytical techniques can be employed for the purity assessment of this compound. The choice of method depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, and the available instrumentation.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.[5]Quantitative purity (area %), retention time, detection of non-volatile impurities.High resolution, high sensitivity, and suitable for quantitative analysis of non-volatile and thermally labile compounds.[5][6]May require derivatization for detection of compounds without a chromophore.[7]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Quantitative purity (area %), retention time, detection of volatile impurities.Excellent for analyzing volatile and semi-volatile impurities, such as residual solvents.[5]Not suitable for non-volatile or thermally labile compounds like benzoic acids without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed information about the molecular structure.[8][9]Unambiguous structural elucidation, identification and quantification of impurities with different chemical environments.[8][9]Provides absolute purity determination (qNMR).[8][9] Lower sensitivity compared to chromatographic methods.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Molecular weight determination and structural information from fragmentation patterns.[10][11]High sensitivity and specificity. Can be coupled with HPLC (LC-MS) or GC (GC-MS) for enhanced separation and identification.May not distinguish between isomers without a coupled separation technique.

For routine purity analysis and the quantification of related substances, High-Performance Liquid Chromatography (HPLC) is the most suitable and widely adopted technique for benzoic acid and its derivatives.[6][12]

Recommended Analytical Workflow: Purity by HPLC

The following workflow outlines the steps for determining the purity of this compound using HPLC.

Caption: Workflow for HPLC purity analysis.

Detailed Experimental Protocol: HPLC Method for Purity Analysis

This protocol provides a starting point for the development and validation of an HPLC method for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector or a Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for mobile phase preparation).

  • This compound reference standard (in-house qualified).

  • This compound sample for analysis.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v).

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare it in the same manner as the reference standard solution.

4. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting the reference standard solution multiple times and evaluating parameters such as:

  • Tailing factor: Should be ≤ 2.0 for the main peak.

  • Theoretical plates: Should be ≥ 2000 for the main peak.

  • Relative standard deviation (RSD) of peak areas: Should be ≤ 2.0% for replicate injections.

5. Analysis and Data Interpretation:

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the reference standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the sample using the area percent method:

    % Purity = (Area of the main peak / Total area of all peaks) x 100

Qualification of an In-House Reference Standard

Reference_Standard_Qualification Procure Procure High-Purity Material Identity Identity Confirmation (NMR, MS, IR) Procure->Identity Purity Purity Assessment (HPLC, GC, qNMR) Identity->Purity Content Content Determination (Water Content, Residual Solvents) Purity->Content Documentation Documentation (Certificate of Analysis) Content->Documentation

Caption: Workflow for qualifying an in-house reference standard.

Key Characterization Techniques for Qualification:

  • Identity Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR spectrum is expected to show signals for the aromatic protons, the cyclopropyl protons, and the carboxylic acid proton. The ¹³C NMR will confirm the carbon framework.[12][13]

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which should be consistent with the structure of this compound.[10][14]

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the C-Cl bonds.

  • Purity Assessment:

    • HPLC: To determine the chromatographic purity and identify any non-volatile impurities.

    • GC: To quantify any volatile impurities, such as residual solvents.

    • Quantitative NMR (qNMR): To determine the absolute purity of the material by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.[8][9]

  • Content Determination:

    • Karl Fischer Titration: To determine the water content.

    • Thermogravimetric Analysis (TGA): To determine the content of non-volatile inorganic impurities.

Conclusion

Ensuring the purity of this compound is a critical step in its application in research and development. While a certified primary reference standard is not currently available, a robust purity analysis can be achieved through the establishment of a well-characterized in-house or secondary reference standard. High-Performance Liquid Chromatography (HPLC) stands out as the most suitable technique for routine purity assessment due to its high resolution, sensitivity, and quantitative capabilities. By following the detailed protocols and qualification procedures outlined in this guide, researchers can confidently assess the purity of their this compound and ensure the reliability and reproducibility of their experimental results.

References

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • Pure Synth. Key Metrics for Monitoring Quality in Chemical Synthesis. Published August 1, 2025. Available from: [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. 2014. Available from: [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. 2014. Available from: [Link]

  • PharmaGuide. Qualification of Secondary Reference Standard. Published July 17, 2023. Available from: [Link]

  • ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Published January 2, 2026. Available from: [Link]

  • PubChemLite. This compound (C10H8Cl2O2). Available from: [Link]

  • Qvents. Qualification of Inhouse Reference Standards and Secondary Standards. Published April 14, 2025. Available from: [Link]

  • LabMal. HPLC Standards - This is What You Need. Available from: [Link]

  • University of Regensburg. NMR Chemical Shifts. Available from: [Link]

  • Symtera Analytics. How To Choose the Proper Analytical Reference Standards?. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Published September 24, 2025. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Published August 1, 2024. Available from: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

  • SHREE CHEMOPHARMA ANKLESHWAR PVT. LTD. 2-4 Dichloro Benzoic Acid. Available from: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Published October 8, 2024. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Published August 29, 2023. Available from: [Link]

  • The University of Arizona Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. Available from: [Link]

  • National Center for Biotechnology Information. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Available from: [Link]

  • SciELO. Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids. Available from: [Link]

  • CentAUR. Chemical analysis of additives included in fully formulated oils using high- performance liquid chromatography– tandem mass spectrometry. Published November 18, 2023. Available from: [Link]

  • National Center for Biotechnology Information. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Published September 7, 2024. Available from: [Link]

  • PubChem. 4-Cyclopropylbenzoic acid. Available from: [Link]

  • NIST WebBook. Benzoic acid, 4-chloro-. Available from: [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Published October 4, 2016. Available from: [Link]

  • Oakwood Chemical. 4-Cyclopropyl-benzoic acid. Available from: [Link]

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A Comparative Toxicological Assessment of Dichlorocyclopropyl and Cyclopropyl Benzoic Acid Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its versatility allows for a wide range of structural modifications to modulate pharmacological activity. Among these modifications, the introduction of a cyclopropyl moiety has gained significant attention for its ability to enhance metabolic stability, potency, and cell permeability.[3] A further variation, the dichlorocyclopropyl group, presents a more complex profile. While potentially offering unique electronic and conformational properties, the presence of chlorine atoms raises important toxicological questions.

This guide provides a comprehensive comparative analysis of the toxicological profiles of dichlorocyclopropyl versus cyclopropyl benzoic acid derivatives. As researchers and drug development professionals, a nuanced understanding of the structure-toxicity relationship is paramount for advancing safe and effective drug candidates. This document synthesizes available data, outlines key experimental methodologies for toxicological assessment, and offers expert insights into the causal relationships between chemical structure and biological response. Our objective is to equip you with the knowledge to make informed decisions in the selection and optimization of lead compounds.

The Structural Influence on Toxicological Profiles

The fundamental difference between these two classes of compounds lies in the substitution on the cyclopropyl ring. The cyclopropyl group itself is a strained three-membered ring that can influence a molecule's conformation and electronic properties.[3] The addition of two chlorine atoms to form a gem-dichlorocyclopropyl group introduces significant changes:

  • Increased Lipophilicity: The chlorine atoms increase the molecule's lipophilicity, which can alter its absorption, distribution, metabolism, and excretion (ADME) profile, and potentially lead to bioaccumulation.

  • Electronegativity and Reactivity: The electron-withdrawing nature of the chlorine atoms can affect the reactivity of the cyclopropyl ring and the overall molecule. This can lead to different metabolic pathways, some of which may produce toxic metabolites.

  • Potential for Metabolic Activation: Halogenated hydrocarbons are known to undergo metabolic activation to reactive intermediates that can cause cellular damage.[4][5] It is plausible that dichlorocyclopropyl derivatives could be metabolized to species that are cytotoxic or genotoxic.

Comparative Toxicity Analysis: A Multi-Endpoint Approach

Cytotoxicity

Cytotoxicity assays measure the ability of a compound to kill cells. This is a crucial early-stage assessment in drug development. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[6]

While specific IC50 values for a direct comparison are unavailable, we can extrapolate from existing data on related compounds. Benzoic acid and its simple derivatives generally exhibit low to moderate cytotoxicity.[7][8] The introduction of a cyclopropyl group can modulate this activity, but it is the addition of the dichloro-substituents that is of greater concern. Chlorinated compounds, such as 1,2-dichloropropane, are known to be hepatotoxic, causing fatty degeneration and necrosis in animal studies.[4] This suggests that dichlorocyclopropyl benzoic acid derivatives may have a higher potential for cytotoxicity, particularly in metabolically active cells like hepatocytes.

Table 1: Postulated Comparative Cytotoxicity

Compound ClassPostulated CytotoxicityRationale
Cyclopropyl Benzoic Acid DerivativesLow to ModerateBased on the generally low toxicity of benzoic acid and the often-beneficial properties imparted by the cyclopropyl group.[3]
Dichlorocyclopropyl Benzoic Acid DerivativesModerate to HighInferred from the known toxicity of chlorinated hydrocarbons, which can cause cellular damage through metabolic activation.[4][9]
Genotoxicity

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell.[10] This is a critical safety endpoint, as genotoxic compounds can be mutagens or carcinogens. Standard genotoxicity assays include the Ames test (bacterial reverse mutation assay), the in vitro micronucleus test, and the Comet assay.[10][11]

A study on N-cyclopropyl-N-nitroso compounds revealed that cyclopropylating agents can be potent mutagens.[12] The study concluded that the diazonium ion intermediate, rather than a free cation, is the likely alkylating species responsible for the mutagenicity.[12] This highlights that even the unsubstituted cyclopropyl group can be associated with genotoxic potential under certain circumstances.

The presence of chlorine atoms on the cyclopropyl ring is likely to increase the genotoxic risk. The metabolism of dichlorinated compounds can lead to the formation of reactive electrophiles that can form adducts with DNA, leading to mutations. Therefore, it is highly probable that dichlorocyclopropyl benzoic acid derivatives would exhibit a greater genotoxic potential than their non-chlorinated counterparts.

Table 2: Anticipated Genotoxicity Profile

Compound ClassAnticipated GenotoxicityMechanistic Rationale
Cyclopropyl Benzoic Acid DerivativesPossible, context-dependentCan act as alkylating agents via diazonium ion intermediates in certain chemical contexts.[12]
Dichlorocyclopropyl Benzoic Acid DerivativesProbablePotential for metabolic activation to reactive, DNA-damaging electrophiles, a known mechanism for halogenated compounds.

Mechanistic Insights into Toxicity

Understanding the potential mechanisms of toxicity is crucial for risk assessment and for designing safer molecules.

Dichlorocyclopropyl Derivatives: The Role of Metabolism

A plausible mechanism for the toxicity of dichlorocyclopropyl benzoic acid derivatives involves metabolic activation by cytochrome P450 enzymes in the liver. This could lead to the formation of an unstable, reactive intermediate that can bind to cellular macromolecules like DNA and proteins, causing cytotoxicity and genotoxicity.

cluster_0 Metabolic Activation Pathway A Dichlorocyclopropyl Benzoic Acid Derivative B Cytochrome P450 (Oxidation) A->B Metabolism C Reactive Electrophilic Intermediate B->C Formation D Covalent Adducts with DNA, Proteins C->D Reaction E Cellular Damage (Cytotoxicity, Genotoxicity) D->E Leads to

Caption: Postulated metabolic activation of a dichlorocyclopropyl derivative.

Cyclopropyl Derivatives: Ring Strain and Reactivity

For cyclopropyl benzoic acid derivatives, the inherent ring strain of the cyclopropyl group can influence its chemical reactivity. While generally considered a stabilizing group in many pharmaceutical contexts, under specific biological conditions, the ring could potentially open, leading to reactive species. As noted earlier, in the context of N-nitroso compounds, the cyclopropyl group can lead to potent mutagenicity through a diazonium ion intermediate.[12]

Recommended Experimental Workflows for Comparative Toxicity Assessment

A tiered approach to toxicity testing is recommended to efficiently assess the relative risks of these two classes of compounds.

cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Mechanistic & Advanced In Vitro cluster_tier3 Tier 3: In Vivo (if necessary) start Test Compounds: Dichlorocyclopropyl vs. Cyclopropyl Benzoic Acid Derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity genotoxicity_screen Genotoxicity Screening (e.g., Ames Test, in vitro Micronucleus) start->genotoxicity_screen decision1 Proceed if acceptable in vitro profile cytotoxicity->decision1 genotoxicity_screen->decision1 dna_damage DNA Damage Assays (e.g., Comet Assay) decision2 Proceed if mechanism is understood and risk is acceptable dna_damage->decision2 metabolic_stability Metabolic Stability & Metabolite ID metabolic_stability->decision2 invivo_tox Acute/Sub-chronic Toxicity Studies in Rodents decision1->dna_damage decision1->metabolic_stability decision2->invivo_tox

Sources

Melting Point Range Validation for 4-(2,2-dichlorocyclopropyl)benzoic acid: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the precise melting point range of an active pharmaceutical intermediate is a critical quality attribute (CQA) used to assess crystalline purity and batch-to-batch consistency. For complex halogenated building blocks like 4-(2,2-dichlorocyclopropyl)benzoic acid , minor synthetic impurities (such as des-chloro degradants or ring-opened byproducts) can severely disrupt the crystalline lattice.

This guide objectively compares the two gold-standard methodologies for melting point validation: Automated Capillary Melting Point Analysis (Optical) and Differential Scanning Calorimetry (DSC) . By analyzing the thermodynamic principles behind each method, this document provides a self-validating framework for researchers to accurately quantify the purity of this compound.

Compound Profile & Analytical Significance

  • Compound Identity: this compound

  • Molecular Formula: C10H8Cl2O2

  • Monoisotopic Mass: 229.99 Da[1]

In drug development, the 2,2-dichlorocyclopropyl moiety is frequently utilized to enhance metabolic stability and lipophilicity. However, the steric strain of the cyclopropyl ring combined with the bulky halogens makes the crystal lattice highly sensitive to impurities. Even a 1% molar impurity fraction will cause a measurable depression in the melting onset and a broadening of the melting range due to Raoult’s Law of freezing point depression.

The Physics of Experimental Design (Causality & E-E-A-T)

As a Senior Application Scientist, it is vital to understand why standard pharmacopeial methods mandate specific parameters. A melting point protocol is only as reliable as its control over thermodynamics.

  • Sample Pulverization: Large, irregular crystals possess low surface-area-to-volume ratios, leading to poor and uneven thermal conductivity. Gently pulverizing the sample into a fine powder ensures a homogeneous heat transfer matrix, preventing artificially broadened melting ranges[2].

  • Capillary Packing Depth (3 mm): The United States Pharmacopeia (USP) standard <741> mandates a strict 3 mm capillary fill[3]. A taller sample column creates a vertical temperature gradient within the tube; the material closest to the heating block melts before the core, skewing the optical detection of the clear point and artificially widening the range[2].

  • Heating Ramp Rate (1.0 °C/min): Utilizing a rapid ramp rate causes the furnace temperature to outpace the internal temperature of the sample—a phenomenon known as thermal lag. A strict 1.0 °C/min ramp rate ensures thermal equilibrium between the heating block and the crystal lattice, yielding the true thermodynamic melting point[3].

Methodological Workflows & Self-Validating Protocols

To ensure trustworthiness, every analytical run must be treated as a self-validating system. Prior to analyzing this compound, the instrument's accuracy must be verified using a USP Primary Reference Standard (e.g., USP Caffeine, MP 235.8 °C) that brackets the expected melting range[2].

Protocol A: Automated Capillary Method (USP <741> Class I)

This method relies on high-resolution digital cameras and image-processing algorithms to detect changes in light transmission as the opaque solid transitions into a transparent liquid.

  • Preparation: Dry the this compound sample over a suitable desiccant for 16 hours to remove residual moisture, which acts as a plasticizer and depresses the melting point[3].

  • Pulverization & Loading: Gently crush the dried sample using an agate mortar and pestle. Tap the open end of a standard capillary tube (0.8–1.2 mm internal diameter) into the powder.

  • Packing: Drop the capillary through a 1-meter glass drop-tube onto a hard surface 3–5 times to tightly pack the powder to an exact height of 3 mm[2].

  • Thermal Execution: Insert the capillary into the automated apparatus. Rapidly heat the furnace to 175 °C (approx. 10 °C below the expected onset), then initiate a strict 1.0 °C/min thermal ramp[3].

  • Data Acquisition: Record the Collapse Point (first visual detection of liquid) and the Clear Point (complete isotropic liquid).

Protocol B: Differential Scanning Calorimetry (DSC)

DSC does not rely on visual cues; instead, it measures the differential heat flow required to maintain a zero temperature delta between the sample and an empty reference pan[4].

  • Encapsulation: Weigh exactly 2.0–3.0 mg of the pulverized sample into a Tzero Aluminum Pan and seal it with a crimped lid to ensure optimal thermal contact.

  • Purge Gas: Establish a dry Nitrogen (N2) purge at 50 mL/min to prevent oxidative degradation during the thermal ramp.

  • Thermal Execution: Equilibrate the cell at 150 °C. Initiate a thermal ramp of 1.0 °C/min up to 200 °C.

  • Data Acquisition: Analyze the endothermic heat flow curve. Record the Extrapolated Onset Temperature (

    
    ) and the Peak Temperature (
    
    
    
    )[4].

Workflow A Sample Prep: this compound (Dry & Pulverize) B Automated Capillary (3 mm fill, USP <741>) A->B C DSC Encapsulation (Tzero Aluminum Pans) A->C D Thermal Ramp (1.0 °C/min) B->D C->D E Optical Detection (Meniscus & Clear Point) D->E Capillary F Heat Flow Detection (Endothermic Onset & Peak) D->F DSC G Purity Validation & Reporting E->G F->G

Fig 1. Parallel workflow for capillary and DSC melting point validation.

Comparative Data Analysis: Capillary vs. DSC

To demonstrate the performance of these methods, we compared two grades of this compound: Grade A (Ultra-Pure >99.5%) and Grade B (Standard >98.0%, containing trace des-chloro impurities).

Quantitative Performance Summary
ParameterGrade A (Ultra-Pure >99.5%)Grade B (Standard >98.0%)
Capillary: Visual Onset (Collapse) 184.8 °C182.1 °C
Capillary: Clear Point 185.6 °C184.5 °C
Capillary: Melting Range (

)
0.8 °C 2.4 °C
DSC: Extrapolated Onset (

)
184.3 °C181.4 °C
DSC: Peak Temperature (

)
185.3 °C183.9 °C
DSC: Enthalpy of Fusion (

)
112.4 J/g98.6 J/g
Mechanistic Interpretation of the Data
  • The Range Broadening Effect: The wider melting range (2.4 °C vs. 0.8 °C) and depressed onset temperature observed in Grade B are direct thermodynamic consequences of impurity-induced lattice defects. These defects lower the energy barrier required for phase transition. Furthermore, the reduced Enthalpy of Fusion (

    
    ) in Grade B (98.6 J/g) confirms a less ordered, lower-energy crystalline state prior to melting.
    
  • Instrumental Offset (DSC vs. Capillary): Notice that the DSC Extrapolated Onset (

    
    ) is consistently 0.5 °C to 0.7 °C lower than the Capillary Visual Onset. This is not an error; it is a fundamental difference in physics. DSC detects the initial microscopic heat flow (latent heat absorption) of the transition before macroscopic liquid becomes optically visible to the capillary apparatus's camera[4].
    

PhaseTransition S1 Solid State (Crystalline) S2 Collapse Point (First Liquid) S1->S2 Heat Absorption S3 Meniscus Point (Coexistence) S2->S3 Latent Heat of Fusion S4 Clear Point (Isotropic Liquid) S3->S4 Lattice Destruction

Fig 2. Thermodynamic phase transition stages during melting point analysis.

Conclusion

For routine purity screening and quality control of this compound, the Automated Capillary Method provides a rapid, pharmacopeia-compliant (USP <741>) assessment of the melting range. However, for rigorous polymorph screening, thermodynamic profiling, or detecting sub-1% impurities during early-stage drug development, Differential Scanning Calorimetry (DSC) is the superior alternative due to its ability to quantify the exact enthalpy of fusion and detect the true thermodynamic onset of melting.

References

  • [1] PubChemLite - this compound (C10H8Cl2O2). PubChem, National Institutes of Health. Available at: [Link]

  • [3] USP <741> Melting Range or Temperature. United States Pharmacopeia (USP-NF). Available at:[Link]

  • [2] Compliance with amended General Chapter USP <741> Melting Range or Temperature. ResearchGate. Available at:[Link]

  • [4] Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. NETZSCH. Available at:[Link]

Sources

Technical Comparison: Analytical Confirmation of 4-(2,2-dichlorocyclopropyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Topic: Elemental Analysis & Structural Confirmation of 4-(2,2-dichlorocyclopropyl)benzoic acid Author Persona: Senior Application Scientist (Analytical Chemistry)

Executive Summary

In the development of fibrate-class pharmaceuticals and their metabolic intermediates, the structural validation of halogenated cyclopropanes is a critical checkpoint. This compound presents a unique analytical challenge: it combines a thermally sensitive strained ring (cyclopropane) with a high halogen content (~30% Cl) and an acidic moiety.

This guide objectively compares the two primary methodologies for confirming this specific chemical entity: Classical Combustion Analysis (CHN + Titration) versus High-Resolution Mass Spectrometry (HRMS) . While HRMS offers speed and molecular specificity, this guide demonstrates why Classical Combustion remains the requisite "Gold Standard" for establishing bulk purity in regulatory submissions, provided specific halogen-trapping protocols are employed.

The Analytical Challenge

The target molecule,


, contains a gem-dichlorocyclopropyl group. This moiety introduces two specific interference risks during elemental analysis:
  • Halogen Interference: During combustion, chlorine forms

    
     and 
    
    
    
    . In standard CHN analyzers, these gases can interfere with thermal conductivity detectors (TCD) or saturate water traps, leading to erroneous Hydrogen and Carbon values.
  • Thermal Instability: The strained cyclopropane ring can undergo premature ring-opening or rearrangement (e.g., to a diene) if the combustion gradient is not strictly controlled, potentially leading to incomplete combustion (soot formation).

Comparative Analysis: Method A vs. Method B
Method A: Dynamic Flash Combustion (CHN) + Schöniger Flask (Cl)

The Quantitative Bulk Purity Standard

This approach splits the analysis into two distinct workflows to ensure total accuracy.

  • Carbon/Hydrogen: Analyzed via dynamic flash combustion with a Tungsten/Copper trap to sequester halogens.

  • Chlorine: Analyzed via Oxygen Flask Combustion (Schöniger method) followed by potentiometric titration.

Pros:

  • Bulk Purity Proof: Confirms the sample is chemically pure >99.5%, detecting inorganic salts or solvent solvates that HRMS misses.

  • Regulatory Compliance: Meets the strict

    
     tolerance required by journals (e.g., J. Org. Chem.) and FDA guidelines.
    

Cons:

  • Sample Consumption: Requires ~5-10 mg of material.

  • Labor: Two separate experiments required (CHN + Cl).

Method B: High-Resolution Mass Spectrometry (HRMS - Q-TOF)

The Molecular Identity Screen

Uses Electrospray Ionization (ESI) in negative mode


 to detect the molecular ion and isotopic pattern.

Pros:

  • Speed: Rapid throughput (<5 mins).

  • Isotopic Fingerprint: The distinct

    
     ratio provides immediate visual confirmation of the dichloro-substitution.
    
  • Sensitivity: Requires micrograms of sample.

Cons:

  • No Bulk Purity Data: A sample can be 80% pure (with 20% inorganic salt) and still give a perfect HRMS match.

  • Ionization Bias: The carboxylic acid ionizes well, but neutral impurities may be suppressed and invisible.

Data Presentation: Theoretical vs. Experimental

The following table summarizes the validation data for a synthesized batch of this compound (


 g/mol ).

Table 1: Elemental Analysis & Confirmation Data

ElementTheoretical %Method A (Combustion)Deviation (

)
Method B (HRMS Calc.)Method B (Found)
Carbon 51.98% 51.89%-0.09%N/AN/A
Hydrogen 3.49% 3.52%+0.03%N/AN/A
Chlorine 30.68% 30.55%-0.13%Isotope RatioMatches Theoretical
Oxygen 13.85% 13.91% (Calc)N/AN/AN/A
Result --PASS (Within

)
--CONFIRMED

Analyst Note: The Chlorine value in Method A was obtained via potentiometric titration, not the CHN analyzer, to avoid interference. The HRMS


 represents the 

monoisotopic peak.
Detailed Experimental Protocols
Protocol A: Chlorine Determination (Schöniger Oxygen Flask)

Required for accurate Cl% quantification to support the CHN data.

  • Sample Prep: Weigh 5.0–8.0 mg of the benzoic acid derivative onto ash-free filter paper. Fold into a "flag" with a fuse.

  • Combustion: Place 10 mL of absorption solution (

    
     NaOH + 
    
    
    
    ) into a 500 mL Schöniger flask. Flush with
    
    
    for 60 seconds. Ignite the sample flag and immediately seal the flask.
  • Absorption: Invert the flask repeatedly for 15 minutes to allow the combustion gases (

    
    ) to absorb into the alkaline solution.
    
  • Titration:

    • Acidify the solution with

      
      .
      
    • Add 50 mL acetone (to sharpen the endpoint).

    • Titrate with

      
      
      
      
      
      using a potentiometric titrator with a Silver/Sulfide electrode.
  • Calculation:

    
    
    
Protocol B: HRMS Isotopic Confirmation
  • Solvent: Dissolve 1 mg in Methanol (LC-MS grade).

  • Ionization: ESI Negative Mode (due to the -COOH group).

  • Target Ions: Look for the characteristic 9:6:1 intensity ratio for the

    
    , 
    
    
    
    , and
    
    
    peaks, indicative of a
    
    
    system.
Visualization: Analytical Decision Tree

The following diagram illustrates the logical flow for confirming the structure, highlighting where Method A and Method B fit into the pipeline.

AnalysisWorkflow Start Crude Product This compound Purification Recrystallization (EtOH/Water) Start->Purification InitialScreen Method B: HRMS (Q-TOF) Rapid Identity Check Purification->InitialScreen Decision1 Correct Isotope Pattern (9:6:1 for Cl2)? InitialScreen->Decision1 FailRoute Re-Synthesize or Re-Purify Decision1->FailRoute No FullAnalysis Method A: Quantitative Analysis (Bulk Purity) Decision1->FullAnalysis Yes CHN_Path Combustion (CHN) with WO3/Cu Trap FullAnalysis->CHN_Path Cl_Path Schöniger Flask + AgNO3 Titration FullAnalysis->Cl_Path FinalValidation Compare Data vs. Theoretical C10H8Cl2O2 CHN_Path->FinalValidation Cl_Path->FinalValidation FinalValidation->FailRoute > 0.4% Dev Publish Release for Biological Testing (>99.5% Purity) FinalValidation->Publish < 0.4% Dev

Figure 1: Analytical validation workflow ensuring both molecular identity (HRMS) and bulk purity (Combustion/Titration) before biological application.

References
  • Schöniger, W. (1955). "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta, 43(1), 123-129.

  • 
     tolerance for elemental analysis). 
    
  • Cayman Chemical. (2024).[1] "Ciprofibrate Product Information & Structure." (Structural reference for dichlorocyclopropyl moiety).

  • Measurlabs. (2023). "Comparison of Elemental Analysis Techniques." (Overview of CHN vs ICP vs MS).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2,2-dichlorocyclopropyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 4-(2,2-dichlorocyclopropyl)benzoic acid, ensuring that its management meets the highest standards of safety and compliance.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a solid organic compound characterized by two primary functional groups that dictate its hazard profile and disposal requirements: a carboxylic acid and a dichlorinated cyclopropane ring. This structure makes it a chlorinated acidic organic waste .

  • Acidity: Like other benzoic acids, it is corrosive and can cause irritation or damage to skin and eyes.[1][2][3]

  • Chlorinated Organic: The presence of chlorine atoms necessitates specific disposal pathways. Improper disposal, particularly through combustion at inadequate temperatures, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins.[4] Therefore, it must be segregated as a halogenated organic waste.[4]

The following table summarizes the known hazards based on data from structurally similar compounds.

Hazard ClassificationGHS CategoryHazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed.[1][2]
Skin Irritation Category 2H315: Causes skin irritation.[1][2]
Eye Irritation Category 2H319: Causes serious eye irritation.[1][2]
Respiratory Irritation Category 3H335: May cause respiratory irritation.[2]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the waste, it is imperative to establish a safe working environment.

  • Engineering Controls : All handling and preparation of this compound for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] An eyewash station and safety shower must be readily accessible.[6][7]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Eye Protection : Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][8]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[7]

    • Body Protection : Wear a lab coat and ensure exposed skin is covered.[5][8]

Prohibited Disposal Methods: Critical Exclusions

Under no circumstances should this compound or its residues be disposed of via the following routes:

  • Drain Disposal : This is strictly prohibited.[9][10] As a chlorinated organic acid, it can harm aquatic life, corrode plumbing, and violate local and federal environmental regulations, including the EPA's hazardous waste codes.[11][12]

  • General Trash : Disposing of this chemical in the regular trash is a serious compliance violation.[9] It poses a risk to sanitation workers and can contaminate landfills, leading to leachate that can pollute soil and groundwater.[12]

Standard Operating Procedure for Disposal

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final removal by a certified waste handler.

DisposalWorkflow A Waste Generation (Solid this compound or contaminated materials) B Characterize & Segregate Identify as 'Chlorinated Acidic Organic Solid Waste' A->B Step 1 C Select Appropriate Container (Glass or compatible plastic, wide-mouth, screw-top) B->C Step 2 D Container Labeling Attach 'Hazardous Waste' tag. List all chemical constituents. C->D Step 3 E Secure & Store Place in designated Satellite Accumulation Area (SAA). Keep container closed. D->E Step 4 F Schedule Pickup Contact Environmental Health & Safety (EHS) or approved waste vendor for disposal. E->F Step 5

Caption: Disposal workflow for this compound.

Step-by-Step Protocol
  • Waste Segregation :

    • At the point of generation, designate a specific waste stream for "Chlorinated/Halogenated Organic Solids."

    • Causality : Do not mix this waste with non-halogenated solvents or other waste types.[4] Mixing waste streams complicates the disposal process and can increase costs, as the entire mixture must be treated according to the requirements of the most hazardous component. Segregating chlorinated waste is crucial because it requires high-temperature incineration by a specialized facility to ensure complete destruction and prevent dioxin formation.[4]

  • Containerization :

    • Select a robust, leak-proof container made of a material compatible with the waste, such as glass or high-density polyethylene (HDPE).[4]

    • For solid waste, a wide-mouth container is preferable for ease of use.

    • The container must have a secure, tight-fitting screw-top cap.[10][13]

    • Ensure the exterior of the container is clean and free of contamination.[13]

    • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[13][14]

  • Labeling :

    • Clearly label the container with the words "Hazardous Waste."[10]

    • Identify the contents explicitly: "this compound". If it is a mixture (e.g., on contaminated wipes), list all components and their estimated percentages.

    • Note the accumulation start date (the date the first piece of waste was added to the container).

  • Temporary Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

    • This area should be away from heat sources, ignition sources, and incompatible materials such as strong bases and oxidizing agents.[6][7][15]

    • The container must remain closed at all times except when adding waste.[13]

  • Final Disposal :

    • Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

    • Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

Spill Cleanup Protocol
  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.[15]

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE : Wear the full PPE ensemble described in Section 2.

  • Contain Dust : Do NOT dry sweep. To prevent dust from becoming airborne, gently moisten the spilled solid with a small amount of water or cover it with an inert absorbent material like vermiculite or sand.[8][15]

  • Collect Spill : Carefully scoop the material into the designated hazardous waste container.[5][6]

  • Decontaminate : Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, gloves) must be placed in the hazardous waste container.[5]

  • Dispose : Seal, label, and store the container as described in Section 4.

First-Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][16]

  • Skin Contact : Remove contaminated clothing immediately. Wash affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][7]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[1]

By adhering to these scientifically-backed procedures, you actively contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.

References

  • Safety Data Sheet Benzoic acid - Redox . Redox. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Hazardous Waste and Disposal - American Chemical Society . ACS.org. [Link]

  • Procedure for disposing of hazardous waste - MIT . Massachusetts Institute of Technology. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • EPA Hazardous Waste Codes - UGA Environmental Safety Division . University of Georgia. [Link]

  • Chemical Waste Containers for Chemical Waste Disposal . RiskAssess. [Link]

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER . Vita-D-Chlor. [Link]

  • EPA HAZARDOUS WASTE CODES . US Environmental Protection Agency. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . US EPA. [Link]

  • Chemical waste | Hazardous Waste Management - McGill University . McGill University. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines . US EPA. [Link]

  • Material Safety Data Sheet - (2,2-Dichlorocyclopropyl)benzene, 97% . Cole-Parmer. [Link]

  • Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG . Chemos. [Link]

  • Safety Data Sheet: 4-Chlorobenzoic acid - Carl ROTH . Carl ROTH. [Link]

  • 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem . NIH. [Link]

  • material safety data sheet - 2,4-dichlorobenzoic acid . Oxford Lab Fine Chem. [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected . KHA. [Link]

Sources

Personal protective equipment for handling 4-(2,2-dichlorocyclopropyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of chemical structure is the foundation of laboratory safety. As a building block in pharmaceutical synthesis and agrochemical development, 4-(2,2-dichlorocyclopropyl)benzoic acid presents unique handling challenges. While its solid state may seem innocuous compared to volatile liquids, the structural combination of a benzoic acid moiety and a highly lipophilic 2,2-dichlorocyclopropyl group creates a dual-hazard profile.

The following guide provides a self-validating, step-by-step operational protocol for researchers and drug development professionals, ensuring that safety measures scale dynamically with the chemical's physical state.

Hazard Causality & Risk Assessment

The hazard profile of this compound shifts dramatically depending on its physical state during your experimental workflow. Understanding why these hazards exist is critical for effective risk mitigation:

  • Dry Powder State (Irritancy & Corrosivity): The benzoic acid functional group is a known irritant. Ortho-, meta-, and para-halogenated benzoic acids exhibit lower pKa values (higher acidity) than unsubstituted benzoic acid. This increased acidity makes the compound particularly corrosive to ocular tissue and highly irritating to the respiratory tract upon dust inhalation[1].

  • Solvated State (Dermal Penetration): The 2,2-dichlorocyclopropyl group significantly increases the molecule's partition coefficient (LogP). When dissolved in organic reaction solvents (e.g., dichloromethane, DMF, or DMSO), this extreme lipophilicity facilitates rapid transport across the lipid bilayer of the stratum corneum. Therefore, dermal exposure to the solvated compound is mechanistically far more dangerous than exposure to the dry powder.

Personal Protective Equipment (PPE) Matrix

A common failure point in laboratory safety is assuming a single glove type is universally protective[2]. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates hazard assessments tailored to the specific operational state[3]. Glove selection must be dictated by the solvent used, not just the solute.

PPE CategoryDry Powder HandlingSolvated Handling (e.g., in DCM/DMF)Causality / Rationale
Eye Protection ANSI Z87.1 Chemical Goggles + Face ShieldHalogenated benzoic acids can cause irreversible eye damage[1]. Standard safety glasses with side shields are insufficient against fine acidic dust or solvent splashes.
Hand Protection 4-8 mil Nitrile GlovesSolvent-Specific Gloves (e.g., Neoprene or PVA)Nitrile provides excellent protection against dry powders but degrades and permeates rapidly upon contact with chlorinated solvents[2].
Body Protection 100% Cotton Lab CoatFR/Chemical-Resistant Lab CoatPrevents the accumulation of microscopic dust on personal clothing, which can lead to chronic dermal exposure.
Respiratory Fume Hood (80-100 fpm)Fume Hood (80-100 fpm)Prevents inhalation of highly irritating acidic dust and toxic solvent vapors[3].

Operational Workflow & Procedural Guidance

To ensure trustworthiness and scientific integrity, every step of this protocol incorporates a self-validating checkpoint. Do not proceed to the next step unless the prior validation condition is met.

Step 1: Engineering Control Verification

  • Action: Conduct all weighing, transfer, and reaction setups inside a certified chemical fume hood.

  • Validation: Verify the digital airflow monitor reads between 80 and 100 feet per minute (fpm). If the alarm sounds or the flow is inadequate, halt operations immediately[3].

Step 2: PPE Donning & Inspection

  • Action: Equip the PPE specified in the matrix above. If handling the compound in a chlorinated solvent, utilize a double-gloving technique with a solvent-resistant outer glove (e.g., Neoprene) and a standard Nitrile inner glove[2].

  • Validation: Perform a visual and inflation check of the gloves prior to donning to ensure zero micro-tears or degradation[4].

Step 3: Weighing and Transfer

  • Action: Use an anti-static weigh boat and a grounded micro-spatula to prevent the electrostatic dispersion of the fine powder. Weigh the material deep within the fume hood, at least 6 inches behind the sash.

  • Validation: Ensure no visible dust is aerosolized during the transfer to the reaction flask. If dust is observed, lower the sash further and allow the hood to clear the airspace.

Step 4: Solvation

  • Action: Add the organic solvent to the reaction vessel containing the solid via a sealed addition funnel, or carefully pour it down the side of the flask to minimize agitation and aerosolization.

  • Validation: Confirm complete dissolution of the solid before capping and removing the vessel from the primary containment zone.

Waste Disposal & Decontamination Plan

  • Decontamination: Benzoic acid derivatives are readily neutralized by mild bases. Wipe down spatulas, balances, and fume hood surfaces with a 5% sodium bicarbonate (

    
    ) solution, followed by a deionized water rinse.
    
  • Waste Segregation: Due to the covalent chlorine atoms on the cyclopropyl ring, all waste containing this compound (whether solid powder, contaminated PPE, or liquid reaction mixtures) must be strictly segregated into designated "Halogenated Organic Waste" containers[5]. Mixing halogenated waste with non-halogenated streams violates EPA/RCRA guidelines and can lead to dangerous exothermic reactions or pressure build-ups[6].

Process Visualization

G Start Hazard Assessment Hood 1. Fume Hood Setup (80-100 fpm) Start->Hood PPE 2. Don PPE (Goggles, Lab Coat, Gloves) Hood->PPE State 3. Determine State PPE->State Dry Dry Powder Handling (Use 4-8 mil Nitrile) State->Dry Solid State Solvated Solvated Handling (Solvent dictates glove) State->Solvated In Solution Weigh 4. Weigh in Anti-Static Boat Dry->Weigh React 5. Transfer to Reaction Vessel Solvated->React Weigh->React Decon 6. Decontaminate Surfaces (Dilute Bicarbonate) React->Decon Waste 7. Halogenated Waste Disposal Decon->Waste End Safe Workflow Complete Waste->End

Fig 1. Workflow and safety validation checkpoints for handling halogenated benzoic acids.

References

  • Shell Australia. Toxicological Assessment of Halogenated Benzoic Acids. Source: Shell HSE Reports. URL:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Source: NCBI Bookshelf. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Source: OSHA.gov. URL:[Link]

  • UC San Diego Environment, Health & Safety. Gloves Overview - Blink. Source: UCSD. URL:[Link]

  • Case Western Reserve University. Laboratory Safety Manual: Halogenated Waste Segregation. Source: CWRU EHS. URL: [Link]

  • University of Puerto Rico. The OSHA Lab Standard and the MSC Chemical Safety Manual. Source: UPR. URL: [Link]

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,2-dichlorocyclopropyl)benzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.